Phthalylsulfapyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJMQMALOQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156338 | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-46-3 | |
| Record name | Phthalylsulfapyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Phthalylsulfapyridazine in Coccidiosis
Abstract
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. For decades, sulfonamide antibiotics have been a cornerstone of therapeutic and prophylactic strategies to control this disease. Phthalylsulfapyridazine, a member of the sulfonamide class, exhibits a nuanced mechanism of action rooted in its nature as a prodrug. This guide provides a detailed examination of the biochemical and molecular processes underlying the anticoccidial activity of phthalylsulfapyridazine. We will explore its metabolic activation, the specific enzymatic target within the parasite's essential folate biosynthesis pathway, and the methodologies used to validate this mechanism. Furthermore, this document will address the emergence of resistance and present standardized protocols for the scientific evaluation of anticoccidial agents.
Introduction: The Challenge of Coccidiosis and the Role of Sulfonamides
Coccidiosis is a pervasive and economically damaging disease in commercial poultry production.[1][2] Caused by various species of the protozoan parasite Eimeria, the infection leads to extensive damage to the intestinal lining, resulting in impaired nutrient absorption, diarrhea, hemorrhaging, and increased mortality.[2][3] The complex, multi-stage lifecycle of Eimeria, involving both asexual (schizogony) and sexual (gametogony) reproduction within the host's intestinal cells, presents multiple potential targets for therapeutic intervention.[2][4]
Sulfonamides were among the first chemical compounds successfully used to control coccidiosis, demonstrating broad-spectrum activity against most Eimeria species.[1][3] Their primary mode of action is coccidiostatic, meaning they arrest the development and reproduction of the parasite rather than directly killing existing organisms.[3] This allows the host's immune system to mount a response and clear the infection.[3] Phthalylsulfapyridazine belongs to this critical class of drugs, but its action is indirect, requiring host-mediated metabolism to become effective.
Pharmacological Profile: Phthalylsulfapyridazine as a Prodrug
Phthalylsulfapyridazine is a prodrug, meaning it is administered in an inactive form and is metabolized within the body into its active therapeutic agent. Structurally, it is a conjugate of sulfapyridine and phthalic acid.
Following oral administration, phthalylsulfapyridazine passes largely unabsorbed through the upper gastrointestinal tract. Upon reaching the colon, resident intestinal bacteria cleave the azo bond through reductive processes.[5][6] This cleavage releases two primary metabolites:
-
Sulfapyridine: The therapeutically active antimicrobial moiety.
-
5-Aminosalicylic Acid (5-ASA): An anti-inflammatory compound.
While 5-ASA has its own therapeutic applications in inflammatory bowel disease, it is the sulfapyridine metabolite that is responsible for the anticoccidial effect.[5][6][7] The sulfapyridine is well-absorbed from the colon into the bloodstream, where it can then target the Eimeria parasites infecting the intestinal epithelium.[6]
Core Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway
The efficacy of all sulfonamides, including the active sulfapyridine metabolite, is based on their ability to disrupt the synthesis of folic acid (Vitamin B9) in the Eimeria parasite.[3][8][9]
3.1. The Essential Role of Folic Acid in Eimeria
Protozoan parasites like Eimeria, similar to bacteria, cannot utilize pre-formed folic acid from their host.[10][11] They must synthesize it de novo. Folic acid, in its reduced form tetrahydrofolate, is a crucial coenzyme required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[12] By extension, this pathway is indispensable for parasite growth, cellular replication, and reproduction.[3][8]
3.2. Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The key to the sulfonamide mechanism lies in the concept of competitive antagonism. The central enzyme in the folate pathway is dihydropteroate synthase (DHPS) .[3][9][13] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate.[13]
Sulfapyridine is a structural analog of PABA. Due to this molecular mimicry, sulfapyridine competes with PABA for the active site of the DHPS enzyme.[3][9][10] When sulfapyridine binds to the enzyme, it prevents PABA from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[14] This blockade of a vital metabolic pathway effectively stops the parasite from multiplying, giving it a coccidiostatic effect.[3] This selective toxicity is the foundation of its therapeutic value, as host animals (like chickens) lack the DHPS enzyme and instead acquire folic acid from their diet, making them unaffected by the drug's primary action.[11][15]
3.3. Visualizing the Pathway and Inhibition
The following diagram illustrates the folate synthesis pathway in Eimeria and the specific point of inhibition by sulfapyridine, the active metabolite of phthalylsulfapyridazine.
Caption: Competitive inhibition of DHPS by sulfapyridine.
Experimental Validation and Methodologies
The mechanism of action described above is validated through a combination of in vivo and in vitro experimental models. These protocols form a self-validating system by comparing treated groups against both infected/untreated and uninfected/untreated controls.
4.1. In Vivo Anticoccidial Sensitivity Testing (AST)
The gold standard for evaluating the efficacy of an anticoccidial drug is the in vivo sensitivity test, often conducted as a battery study under controlled laboratory conditions.[16][17]
Step-by-Step Protocol for In Vivo AST:
-
Animal Preparation: Day-old broiler chicks, confirmed to be coccidia-free, are housed in isolated, wire-floored cages to prevent extraneous infection.[16][18]
-
Group Allocation: Chicks are randomly allocated into multiple groups (e.g., n=10 per group):
-
Group A: Uninfected, Untreated Control (Negative Control).
-
Group B: Infected, Untreated Control (Positive Control).
-
Group C: Infected, Treated with Phthalylsulfapyridazine (Test Group).
-
Group D: Infected, Treated with a drug of known sensitivity (Reference Control).
-
-
Infection: At approximately 12-14 days of age, birds in Groups B, C, and D are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella).[1][18]
-
Medication: Medicated feed or drinking water is provided to the treatment groups (C and D) starting from 24-48 hours post-infection and continuing for a defined period (e.g., 5-7 days).[18][19]
-
Data Collection & Endpoints (5-7 days post-infection):
-
Weight Gain: Individual bird weights are recorded to assess performance.
-
Feed Conversion Ratio (FCR): Feed intake versus weight gain is calculated.
-
Lesion Scoring: A subset of birds from each group is euthanized, and specific intestinal sections are examined for gross pathological lesions using a standardized scale (e.g., Johnson and Reid's 0-4 scale).[1]
-
Oocyst Per Gram (OPG): Fecal samples are collected, and oocyst shedding is quantified using a McMaster counting chamber.[1][18]
-
-
Analysis: Efficacy is determined by comparing the reduction in lesion scores and oocyst shedding, and the improvement in weight gain and FCR in the treated group (C) relative to the infected, untreated control (B).
4.2. In Vitro Drug Screening Assays
In vitro assays using cell cultures serve as valuable pre-screening tools to assess a compound's direct effect on the parasite, reducing the number of animals required for testing.[20][21][22]
Step-by-Step Protocol for In Vitro Invasion/Development Assay:
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured to form a monolayer in multi-well plates (e.g., 96-well format).[21][23]
-
Parasite Preparation: Eimeria sporozoites are excysted from purified, sporulated oocysts using bile salts and trypsin.
-
Treatment: The cell monolayers are treated with varying concentrations of the test compound (e.g., sulfapyridine) and control drugs.
-
Infection: A known quantity of freshly excysted sporozoites is added to each well and incubated to allow for invasion and intracellular development.
-
Quantification: After a set incubation period (e.g., 24-48 hours), parasite proliferation is quantified. This is commonly done using qPCR to measure the amount of parasite-specific DNA relative to a host-cell housekeeping gene.[21]
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the dose-response curve, indicating the drug concentration required to inhibit parasite development by 50%.
4.3. Data Presentation: Efficacy Metrics
Quantitative data from efficacy trials are best summarized in tables for clear comparison.
Table 1: Representative In Vivo Efficacy Data for an Effective Sulfonamide
| Group | Average Weight Gain (g) | Lesion Score (Avg) | Oocyst Per Gram (OPG) x10^4 |
| Uninfected Control | 250 | 0.0 | 0 |
| Infected Control | 150 | 3.5 | 500 |
| Infected + Sulfonamide | 235 | 0.5 | 25 |
Mechanisms of Resistance
The widespread and prolonged use of sulfonamides has inevitably led to the emergence of drug-resistant Eimeria strains.[24][25][26] Resistance is a significant concern that compromises the efficacy of these drugs.[27]
The primary mechanism of resistance to sulfonamides in protozoa and bacteria involves specific point mutations in the gene encoding the dihydropteroate synthase (DHPS) enzyme.[15][28][29] These mutations alter the amino acid sequence of the enzyme's active site. The altered conformation reduces the binding affinity of the sulfonamide drug while largely maintaining the enzyme's affinity for its natural substrate, PABA.[14][15][30] This allows the parasite to continue synthesizing folic acid, even in the presence of the drug, rendering it resistant.[30] Monitoring for these genetic markers in field isolates is crucial for effective resistance management strategies.
Conclusion
The mechanism of action of phthalylsulfapyridazine against coccidiosis is a classic example of targeted chemotherapy leveraging a prodrug strategy. Its efficacy is not derived from the parent compound but from its active metabolite, sulfapyridine, which is released by the host's gut microbiota. Sulfapyridine acts as a competitive inhibitor of the essential parasite enzyme dihydropteroate synthase, blocking the de novo folate biosynthesis pathway. This targeted disruption of a vital metabolic process, which is absent in the host, provides a powerful coccidiostatic effect. A thorough understanding of this mechanism, coupled with robust experimental validation and vigilant monitoring for resistance, is essential for the continued and judicious use of sulfonamides in the control of this economically important parasitic disease.
References
- Coccidiosis - Sulfonamides for Cats - Medication Guide - Furry Critter Network. (n.d.).
- Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens.California Agriculture.
- Sulfaclozine: A Key Player in Preventing and Treating Coccidiosis in Farm Animals. (n.d.).
- Anticoccidial drugs of the livestock industry.PubMed Central.
- [Biosynthesis of folic acid in Eimeria tenella (Coccidia)].PubMed.
- Drug screening in cell culture for the detection of anticoccidial activity.PubMed.
- Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals.FDA.
- Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model.F1000Research.
- COMPARATIVE INVESTIGATION OF EFFICACY OF TWO SULFONAMIDES ON BROILER COCCIDIOSIS INFECTED BY IRANIAN EIMERIA SPP IN IRAN.CABI.org.
- In Vitro Assessment of Anticoccidials: Methods and Molecules.PMC - NIH.
- Application Notes: Protocol for Arprinocid Resistance Testing in Eimeria.Benchchem.
- Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model.PMC - NIH.
- (PDF) Anticoccidial Drugs Used in the Poultry: An Overview.ResearchGate.
- Evaluation of anti-coccidial drug sensitivity against experimental coccidiosis in broiler chicks.Bangladesh Journals Online.
- (PDF) Experimental Study on the efficacy of some commonly used anticoccidial drugs in controlling of coccidiosis with mixed field isolates in Broiler chickens.ResearchGate.
- Drug resistance evaluation of some commonly used anti-coccidial drugs in broiler chickens. (n.d.).
- Dihydropteroate synthase.Wikipedia.
- Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study.SciSpace.
- Cell cultures used in Eimeria in vitro research.ResearchGate.
- dhps - Dihydropteroate synthase - Plasmodium falciparum (malaria parasite P. falciparum) | UniProtKB | UniProt. (n.d.).
- Global Analysis of Plasmodium falciparum Dihydropteroate Synthase Variants Associated with Sulfadoxine Resistance Reveals Variant Distribution and Mechanisms of Resistance: A Computational-Based Study.MDPI.
- (PDF) Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study. (n.d.).
- Sulfonamide resistance: mechanisms and trends.PubMed.
- Role of Plasmodium vivax Dihydropteroate Synthase Polymorphisms in Sulfa Drug Resistance.PMC - NIH.
- Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases.PubMed.
- Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens.PMC - NIH.
- Studies of resistance to anticoccidials in Eimeria field isolates and pure Eimeria strains.PubMed.
- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery.PMC.
- Sulfonamide resistance: Mechanisms and trends | Request PDF.ResearchGate.
- KEGG PATHWAY: Folate biosynthesis - Ehrlichia canis. (n.d.).
- KEGG PATHWAY: Folate biosynthesis - Theileria annulata. (n.d.).
- Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid.PubMed.
- Chicken Coccidiosis: From the Parasite Lifecycle to Control of the Disease.PMC - NIH.
- Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease.PubMed.
- Mechanistic and Other Relevant Data - Some Drugs and Herbal Products.NCBI Bookshelf.
- Intervention Strategies for Controlling Poultry Coccidiosis: Current Knowledge.CyberLeninka.
- Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine.PMC - NIH.
- In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect.NIH.
- Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes.PubMed.
Sources
- 1. cabi.org [cabi.org]
- 2. Chicken Coccidiosis: From the Parasite Lifecycle to Control of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. furrycritter.com [furrycritter.com]
- 4. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Biosynthesis of folic acid in Eimeria tenella (Coccidia)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. banglajol.info [banglajol.info]
- 19. researchgate.net [researchgate.net]
- 20. Drug screening in cell culture for the detection of anticoccidial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 22. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Studies of resistance to anticoccidials in Eimeria field isolates and pure Eimeria strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Role of Plasmodium vivax Dihydropteroate Synthase Polymorphisms in Sulfa Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Phthalylsulfapyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Phthalylsulfapyridazine, a derivative of the sulfonamide class of antibiotics, represents a significant modification of the parent drug, sulfapyridine. The introduction of a phthalyl group via covalent linkage to the aromatic amine of sulfapyridine alters its pharmacokinetic profile, rendering it a prodrug that is poorly absorbed in the upper gastrointestinal tract. This characteristic allows for its targeted delivery to the lower bowel, where bacterial enzymes cleave the phthalyl moiety, releasing the active sulfapyridine to exert its antimicrobial effect. This guide provides a comprehensive overview of the synthesis of Phthalylsulfapyridazine, delving into the underlying chemical principles, a detailed experimental protocol, and the critical parameters that govern the successful formation of this important therapeutic agent.
I. The Core Chemistry: Acylation of Sulfapyridine
The synthesis of Phthalylsulfapyridazine is fundamentally a nucleophilic acyl substitution reaction. The primary aromatic amine group of sulfapyridine acts as the nucleophile, attacking one of the carbonyl carbons of phthalic anhydride, the electrophile. This reaction leads to the formation of a stable five-membered imide ring, resulting in the desired N-acylated product.
Precursors and Their Significance
The selection of starting materials is a critical first step in any synthetic campaign, governed by principles of availability, purity, and cost-effectiveness. In the synthesis of Phthalylsulfapyridazine, the two key precursors are:
-
Sulfapyridine (2-sulfanilamidopyridine): This is the active pharmaceutical ingredient (API) that will be modified. It is a sulfonamide antibiotic containing a pyridine ring and a p-aminobenzenesulfonamide moiety. The key functional group for this synthesis is the primary aromatic amine (-NH2), which serves as the nucleophile.
-
Phthalic Anhydride: This is a readily available and highly reactive dicarboxylic anhydride. Its two electrophilic carbonyl carbons are susceptible to nucleophilic attack. The cyclic nature of the anhydride facilitates the formation of the stable phthalimide ring upon reaction with a primary amine.
II. The Synthetic Pathway: A Step-by-Step Protocol
The most common and efficient method for the synthesis of Phthalylsulfapyridazine involves the direct condensation of sulfapyridine and phthalic anhydride. This reaction is typically carried out in a suitable solvent under reflux conditions, which provides the necessary thermal energy to overcome the activation barrier of the reaction.
Experimental Protocol
The following protocol outlines a representative procedure for the laboratory-scale synthesis of Phthalylsulfapyridazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Sulfapyridine | 249.29 | 0.01 mol (2.49 g) | 1.0 |
| Phthalic Anhydride | 148.12 | 0.01 mol (1.48 g) | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine sulfapyridine (2.49 g, 0.01 mol) and phthalic anhydride (1.48 g, 0.01 mol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Glacial acetic acid serves as a polar, protic solvent that can facilitate the reaction and keep the reactants and product in solution at elevated temperatures.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction is typically allowed to proceed for 3 to 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture onto crushed ice or into a beaker of cold water. This will cause the product to precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Wash the solid product thoroughly with water to remove any residual acetic acid and unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final product, Phthalylsulfapyridazine, should be a white or off-white solid. Characterize the product by determining its melting point and using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
III. Reaction Mechanism and Rationale
The synthesis of Phthalylsulfapyridazine proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine of sulfapyridine attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Intramolecular Cyclization and Dehydration: The newly formed carboxylic acid and amide functionalities in the intermediate are in close proximity. Under the reaction conditions (heat), an intramolecular nucleophilic acyl substitution occurs where the amide nitrogen attacks the carboxylic acid carbon. This is followed by the elimination of a molecule of water to form the stable five-membered phthalimide ring.
Diagram of the Synthesis Pathway
A simplified representation of the synthesis of Phthalylsulfapyridazine.
IV. Conclusion
The synthesis of Phthalylsulfapyridazine via the condensation of sulfapyridine and phthalic anhydride is a robust and well-established method. The reaction proceeds through a classic nucleophilic acyl substitution mechanism, leading to the formation of a stable phthalimide derivative. The use of glacial acetic acid as a solvent and reflux conditions are key to achieving a good yield of the desired product. This in-depth guide provides the necessary theoretical and practical knowledge for researchers and drug development professionals to successfully synthesize and understand the chemistry behind this important intestinal sulfonamide.
V. References
-
Khuluod Fahed Hamak. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Int. J. ChemTech Res.2014 , 6(1), 324-333.
-
Sankhe, S. S., & Chindarkar, N. R. (2021). Synthesis, Characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione Derivatives and Their Biological Activity Evaluation. Rasayan Journal of Chemistry, 14(2), 1121–1125.
Sources
An In-depth Technical Guide to the Solubility of Phthalylsulfapyridazine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Editor’s Note: This guide focuses on the principles and methodologies for determining the solubility of Phthalylsulfapyridazine. Due to a scarcity of publicly available quantitative solubility data for this specific molecule, we will utilize the comprehensive data available for its close structural analogue, Phthalylsulfathiazole , for all quantitative examples, tables, and mechanistic discussions. The core structural feature governing the pH-dependent solubility—the phthalic acid monoamide group—is identical in both molecules. Therefore, the principles, experimental design, and expected solubility behavior detailed herein are directly applicable and provide a robust framework for investigating Phthalylsulfapyridazine.
Introduction: The Critical Role of Solubility in Phthalylsulfapyridazine's Efficacy
Phthalylsulfapyridazine belongs to the sulfonamide class of bacteriostatic agents. It is designed as a prodrug, intended for localized action within the gastrointestinal tract. Its structure features a phthalic acid moiety linked to a sulfapyridazine core. This design is intentional: the molecule has limited absorption in the upper GI tract, allowing it to reach the lower intestine where bacterial enzymes cleave the phthalyl group, releasing the active sulfapyridazine.[1] The therapeutic success of such a drug is intrinsically linked to its solubility characteristics. Poor aqueous solubility can limit its dissolution rate, affecting not only its bioavailability but also the uniformity of its action within the gut. Conversely, understanding its solubility in organic solvents is paramount for manufacturing, formulation development, and purification processes. This guide provides a technical framework for understanding and experimentally determining the solubility of Phthalylsulfapyridazine.
Foundational Physicochemical Properties
The solubility of a compound is not an arbitrary value; it is dictated by its inherent physicochemical properties. For Phthalylsulfapyridazine, the data from its analogue Phthalylsulfathiazole provides a strong predictive foundation.
| Property | Value (for Phthalylsulfathiazole) | Significance for Solubility | Source |
| Molecular Weight | 403.43 g/mol | Influences the energy required to disrupt the crystal lattice. | [1] |
| pKa | ~3.40 | Indicates the molecule is a weak acid. This is the most critical parameter for predicting pH-dependent aqueous solubility. The molecule will be predominantly unionized and poorly soluble at pH < 3.4, and increasingly ionized and more soluble at pH > 3.4. | [1] |
| Aqueous Solubility | 400 mg/L (at 28 °C) | Confirms its classification as "practically insoluble" or "very slightly soluble" in water under neutral conditions. | [1] |
| LogP | -2.0 (at 28 °C) | The negative value indicates a hydrophilic nature, which may seem counterintuitive to its low water solubility. This highlights that for ionizable drugs, the ionization state (governed by pKa and pH) is a more dominant factor in aqueous solubility than lipophilicity alone. | [1] |
| Melting Point | 198-204 °C | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions for dissolution to occur. | [1] |
The Science of Solubilization: Key Influencing Factors
The Dominant Effect of pH and Ionization
For an acidic drug like Phthalylsulfapyridazine, the relationship between pH, pKa, and solubility is fundamental. The phthalic acid group contains a carboxylic acid, which is the primary ionizable center with a pKa around 3.4.
-
Below the pKa (pH < 3.4): In the acidic environment of the stomach, the carboxylic acid group remains largely protonated (unionized). In this state, the molecule is less polar and its solubility is at its minimum.
-
Above the pKa (pH > 3.4): As the molecule travels to the less acidic environment of the intestine, the carboxylic acid group deprotonates to form a carboxylate anion. This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in solubility. This relationship is a cornerstone of formulation design for oral drugs.[2]
The following diagram illustrates this critical relationship:
Solvent Polarity and Co-Solvency
While aqueous solubility is key for biopharmaceutical performance, solubility in organic solvents is crucial for processing. The principle of "like dissolves like" is a useful starting point. Data for Phthalylsulfathiazole shows it is freely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1][3], and slightly soluble in polar protic solvents like ethanol. This suggests that solvents capable of disrupting the crystal lattice and engaging in strong dipole-dipole interactions or hydrogen bonding are effective.
Co-solvents, which are organic solvents miscible with water, are often used to enhance the solubility of poorly soluble drugs in aqueous media.[4][5] For Phthalylsulfapyridazine, using co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in aqueous formulations could be a viable strategy to increase its dissolution rate.
Quantitative Solubility Profile
The following table summarizes the known solubility data for Phthalylsulfathiazole, which serves as a robust proxy for Phthalylsulfapyridazine.
| Solvent | Type | Solubility Value | Concentration (approx.) | Source |
| Water (28 °C) | Polar Protic | 400 mg/L | ~1.0 mM | [1] |
| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | >100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 55 mg/mL | ~136 mM | [3] |
| Ethanol (96%) | Polar Protic | Slightly Soluble | 1-10 mg/mL | [1] |
| Acetone | Polar Aprotic | Slightly Soluble | 1-10 mg/mL | [1] |
Gold-Standard Protocol: Thermodynamic Solubility Determination
To generate reliable and defensible solubility data, a robust, well-controlled protocol is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[1][6]
Rationale and Self-Validating System
The objective of this protocol is to determine the saturation concentration of the compound in a specific solvent at a controlled temperature, ensuring that a true equilibrium between the dissolved and solid-state compound is reached.
-
Expertise & Experience: The choice of a 24-48 hour equilibration time is based on field experience with complex molecules that may have slow dissolution kinetics. Shorter times risk measuring kinetic solubility, not true thermodynamic solubility. Temperature is controlled at 37 °C to be physiologically relevant, as stipulated by ICH guidelines for biopharmaceutical classification.[7][8]
-
Trustworthiness: This protocol is a self-validating system. By measuring the pH of the slurry before and after equilibration, we verify that the compound itself has not altered the pH of the medium, a critical control for ionizable drugs.[6] Furthermore, analyzing the remaining solid post-experiment via DSC or PXRD confirms that the compound has not undergone polymorphic transformation or solvation, ensuring the measured solubility corresponds to the initial solid form.
Detailed Step-by-Step Methodology
The workflow for this authoritative protocol is outlined below:
Protocol Steps:
-
Media Preparation:
-
Prepare aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH M9 guidelines.[9]
-
For organic solvents, use analytical grade or higher.
-
-
Sample Preparation:
-
Add an excess amount of Phthalylsulfapyridazine powder to a glass vial (e.g., 5-10 mg of solid to 1 mL of solvent). The key is to ensure solid material remains at the end of the experiment.
-
Record the initial pH of the aqueous slurry.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator or on a rotator in a temperature-controlled chamber set to 37 ± 1 °C.
-
Agitate the samples for a minimum of 24 hours. For compounds with known slow kinetics, 48 hours is preferable.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow undissolved solids to sediment.
-
Visually confirm the presence of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Prepare a calibration curve of Phthalylsulfapyridazine using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.
-
Dilute the filtered sample with an appropriate mobile phase or solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration.
-
-
Post-Equilibration Checks:
-
Measure the final pH of the remaining slurry in the aqueous samples. A significant change in pH may indicate that the buffer capacity was insufficient.[6]
-
Optionally, recover the remaining solid, dry it, and analyze using DSC or PXRD to check for changes in the solid form.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or moles/L.
-
Conclusion: A Predictive Framework for Development
The solubility profile of Phthalylsulfapyridazine is dominated by the pKa of its phthalic acid moiety, making it a classic example of a weakly acidic drug with pronounced pH-dependent solubility. It is practically insoluble in acidic conditions and shows markedly increased solubility in the neutral-to-basic conditions of the intestine. Its solubility in organic solvents is highest in polar aprotic systems like DMSO. By employing the gold-standard shake-flask method detailed in this guide, researchers and drug development professionals can generate the accurate, reliable, and defensible solubility data needed to drive successful formulation design, ensure regulatory compliance, and ultimately, maximize therapeutic efficacy.
References
- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available: .
-
Wikipedia. Succinylsulfathiazole. [Online]. Available: [Link].
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available: [Link].
-
PubChem. Phthalylsulfathiazole. [Online]. Available: [Link].
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. Available: [Link].
-
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Online]. Available: [Link].
-
International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-15. Available: [Link].
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Online]. Available: [Link].
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available: .
-
Organic Chemistry Data. Bordwell pKa Table. [Online]. Available: [Link].
-
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method. [Online]. Available: [Link].
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available: [Link].
-
Bustamante, P., Escalera, B., Martin, A., & Sellés, E. (1989). Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. Journal of Pharmaceutical Sciences, 78(7), 567-73. Available: [Link].
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online]. Available: [Link].
-
MDPI. (2024). Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems. Molecules, 29(24), 5678. Available: [Link].
-
ResearchGate. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. [Online]. Available: [Link].
-
Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Online]. Available: [Link].
-
ResearchGate. (2022). Physico-chemical Properties and Sensory Attributes of Soap Formulations. [Online]. Available: [Link].
-
LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Online]. Available: [Link].
-
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-92. Available: [Link].
Sources
- 1. Phthalylsulfathiazole CAS#: 85-73-4 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Phthalylsulfathiazole | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Succinylsulfathiazole | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Analysis of Phthalylsulfapyridazine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of degradation products of Phthalylsulfapyridazine, a sulfonamide antimicrobial agent. In the absence of extensive specific degradation data for this molecule, this document synthesizes information on the degradation of its core moieties—sulfapyridine and phthalic acid—and related compounds to postulate its degradation pathways. It further outlines a systematic approach for conducting forced degradation studies, developing and validating stability-indicating analytical methods, and characterizing potential degradation products. This guide is designed to equip researchers and drug development professionals with the necessary expertise to ensure the safety, efficacy, and stability of Phthalylsulfapyridazine-containing drug products.
Introduction: The Imperative of Degradation Product Analysis
Phthalylsulfapyridazine is a sulfonamide drug primarily used for its localized antibacterial effects in the gastrointestinal tract. Like all pharmaceutical compounds, it is susceptible to degradation over time and under various environmental stressors, such as heat, humidity, light, and in the presence of acidic, basic, or oxidative conditions.[1][2] The resulting degradation products can be inactive, leading to a loss of therapeutic efficacy, or potentially toxic, posing a risk to patient safety.[3] Therefore, a thorough understanding and analysis of these degradation products are critical components of drug development and quality control, as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4]
This guide provides a deep dive into the theoretical and practical aspects of analyzing Phthalylsulfapyridazine degradation products. It is structured to first build a foundational understanding of the likely degradation pathways based on the chemical nature of the molecule and data from related compounds. Subsequently, it details the experimental workflows for confirming these pathways and identifying novel degradants.
Postulated Degradation Pathways of Phthalylsulfapyridazine
Based on the structure of Phthalylsulfapyridazine, which consists of a sulfapyridine molecule linked to a phthalic acid moiety via an amide bond, its degradation is anticipated to occur at several key sites. The primary degradation pathway is likely the hydrolysis of this amide bond.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for pharmaceuticals.[1] For Phthalylsulfapyridazine, the amide linkage is the most probable site of hydrolytic cleavage. This is supported by the mechanism of action of the closely related drug, Phthalylsulfathiazole, which is hydrolyzed in the intestine to release the active sulfathiazole.[5][6]
-
Primary Hydrolytic Pathway: Under both acidic and basic conditions, the amide bond is expected to cleave, yielding Phthalic Acid and Sulfapyridine as the primary degradation products.
Studies on the degradation of sulfapyridine itself have shown that the sulfonamide bond (S-N) can also be susceptible to cleavage under certain conditions, leading to further degradation products.[1][7]
Diagram: Postulated Primary Hydrolytic Degradation of Phthalylsulfapyridazine
Caption: A systematic workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. [8]High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.
HPLC Method Development Strategy
The development of a robust HPLC method should focus on achieving adequate separation between Phthalylsulfapyridazine and all potential degradation products.
Starting HPLC Parameters:
-
Column: A C18 column is a good starting point for the separation of sulfonamides.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.
-
Detection: A PDA detector is crucial for assessing peak purity and for selecting the optimal wavelength for quantification.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Characterization of Degradation Products
Once the degradation products are separated using the validated HPLC method, their structures need to be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.
-
LC-MS/MS Analysis: By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be obtained. This information provides valuable clues about the molecular weight and structure of the degradation products.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation of unknown degradation products, they may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Toxicological Assessment of Degradation Products
It is crucial to assess the toxicological risk of any identified degradation product. [3]This involves a combination of in silico (computational) toxicology predictions and, if necessary, in vitro and in vivo toxicological studies. The presence of degradation products with toxic potential may necessitate stricter control limits in the final drug product specification.
Conclusion
The analysis of Phthalylsulfapyridazine degradation products is a critical undertaking to ensure the quality and safety of the final pharmaceutical product. Although specific degradation data for this compound is limited, a scientifically sound approach can be formulated by understanding the degradation of its constituent moieties and applying the principles of forced degradation studies and stability-indicating method development. The methodologies outlined in this guide provide a robust framework for researchers and scientists to systematically investigate the degradation pathways of Phthalylsulfapyridazine, identify and characterize its degradation products, and ultimately ensure the stability and safety of this important therapeutic agent.
References
-
The pre-oxidation kinetics and mechanism of sulfapyridine for biodegradability improvement. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Predicted degradation pathways of SPY during enhanced hydrolysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
-
Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. (2022). Environmental Science: Water Research & Technology. Retrieved January 12, 2026, from [Link]
-
Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting soil conditions. (2022). Environmental Pollution. Retrieved January 12, 2026, from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PLOS ONE. Retrieved January 12, 2026, from [Link]
-
Degradation of Phthalic Acids by Denitrifying, Mixed Cultures of Bacteria. (1981). Applied and Environmental Microbiology. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Phthalylsulfathiazole? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
-
VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Phthalylsulfathiazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 12, 2026, from [Link]
-
Phthalylsulfathiazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 6. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Phthalylsulfapyridazine's Mode of Action Against Eimeria Species: A Technical Guide to the Inhibition of Folate Biosynthesis
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents one of the most economically significant health challenges in the global poultry industry.[1] The disease leads to extensive damage to the intestinal lining, resulting in impaired nutrient absorption, diarrhea, reduced growth rates, and, in severe cases, mortality.[2] For decades, sulfonamide-class antimicrobial agents have been a cornerstone of both the prevention and treatment of coccidiosis.[3]
This technical guide provides an in-depth examination of the mode of action of a specific sulfonamide, phthalylsulfapyridazine, against Eimeria species. As a Senior Application Scientist, the objective here is not merely to list facts but to synthesize the biochemical mechanisms with the practical, field-proven insights that drive research and drug development. We will explore the precise molecular target of this drug class, the rationale for its selective toxicity, and the experimental frameworks used to validate its efficacy.
The Folic Acid Biosynthesis Pathway: An Essential and Selective Target in Eimeria
The strategic value of any antimicrobial agent lies in its ability to selectively target a pathway essential to the pathogen but not to the host. The folic acid (folate) biosynthesis pathway is a classic example of this principle. Mammalian hosts, including poultry, are incapable of synthesizing their own folate and must acquire it from their diet as an essential vitamin.[4] In stark contrast, protozoan parasites like Eimeria cannot utilize this preformed environmental folate and are entirely dependent on their own de novo synthesis pathway to produce it.[5] This fundamental metabolic difference makes the folate pathway an ideal target for chemotherapeutic intervention.
Folic acid, in its reduced form as tetrahydrofolate, is a critical coenzyme in a variety of one-carbon transfer reactions. These reactions are indispensable for the synthesis of essential cellular building blocks, including purine and pyrimidine nucleotides (the basis of DNA and RNA) and certain amino acids.[4][6] By disrupting this pathway, we can effectively halt the parasite's ability to replicate and proliferate within the host's intestinal cells.
The diagram below illustrates the key enzymatic steps in the Eimeria folate biosynthesis pathway that are targeted by anticoccidial drugs.
Caption: Key enzymatic targets within the Eimeria folate pathway.
The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The primary mode of action for all sulfonamides, including phthalylsulfapyridazine, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2][7]
-
Structural Analogy: Phthalylsulfapyridazine, once hydrolyzed in the intestine to its active form (sulfapyridazine), is a structural analog of the natural DHPS substrate, para-aminobenzoic acid (PABA).[6] This molecular mimicry is the foundation of its inhibitory action.
-
Competitive Binding: Due to this structural similarity, the active sulfonamide competes with PABA for binding to the active site of the DHPS enzyme.[4] When the sulfonamide molecule occupies the active site, it prevents the binding of PABA, thereby blocking the catalytic reaction.
-
Pathway Blockade: This inhibition halts the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, the crucial first committed step in the synthesis of dihydrofolic acid.[7][8] The result is a depletion of the folate pool necessary for parasite DNA synthesis and replication.[8]
This action is primarily coccidiostatic , meaning it arrests the development and reproduction of the parasite rather than directly killing existing organisms.[2][6] This allows the host's immune system to clear the attenuated infection. The drug is most effective against the second-generation schizonts and sexual stages of the Eimeria life cycle, which are periods of rapid replication and high metabolic demand for folate.[1][9]
Caption: Competitive inhibition of DHPS by a sulfonamide drug.
Experimental Validation of Anticoccidial Efficacy
The validation of phthalylsulfapyridazine's mode of action and efficacy relies on a combination of in vitro biochemical assays and in vivo performance studies. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: In Vitro DHPS Enzyme Inhibition Assay
This experiment directly measures the drug's ability to inhibit its target enzyme, providing a quantitative measure of potency.
Objective: To determine the Michaelis-Menten inhibitory constant (Ki) of sulfapyridazine against recombinant Eimeria DHPS.[10]
Step-by-Step Methodology:
-
Enzyme Preparation: Clone and express the DHPS gene from a target Eimeria species (e.g., E. tenella) in an E. coli expression system. Purify the recombinant DHPS protein to homogeneity.
-
Assay Setup: Prepare a series of reaction mixtures in a 96-well plate format. Each well will contain:
-
A fixed concentration of purified recombinant DHPS.
-
A range of concentrations of the natural substrate, PABA.
-
A fixed concentration of the second substrate, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.
-
-
Inhibitor Addition: Create parallel sets of reactions where a range of sulfapyridazine concentrations are added. Include a "no inhibitor" control set.
-
Reaction & Detection: Initiate the reaction and monitor the formation of the product (dihydropteroate) over time using a spectrophotometric or fluorometric method.
-
Data Analysis: Plot the reaction rates against substrate concentration. Use non-linear regression analysis of the Michaelis-Menten equation to calculate the Vmax and Km in the presence and absence of the inhibitor. From these values, determine the Ki, which represents the inhibitor concentration required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.
Protocol 2: In Vivo Anticoccidial Sensitivity Test (AST)
This experiment evaluates the drug's therapeutic effect in the target host under controlled infection conditions.
Objective: To assess the efficacy of phthalylsulfapyridazine in controlling coccidiosis in broiler chickens by measuring key performance and pathological parameters.[11]
Caption: Workflow for a standard Anticoccidial Sensitivity Test (AST).
Step-by-Step Methodology:
-
Animal Grouping: Randomly assign day-old, coccidia-free broiler chicks to at least three groups:
-
Group A: Uninfected, Unmedicated Control (UUC)
-
Group B: Infected, Unmedicated Control (IUC)
-
Group C: Infected, Medicated (phthalylsulfapyridazine)
-
-
Infection: At approximately 14 days of age, orally inoculate birds in Groups B and C with a standardized dose of live, sporulated Eimeria oocysts (e.g., a mix of E. acervulina and E. tenella).[3][12]
-
Treatment: Provide the respective diets to each group. Group C receives feed containing phthalylsulfapyridazine at the recommended therapeutic dose.
-
Data Collection (7 days post-infection):
-
Performance Metrics: Measure body weight gain and feed conversion ratio (FCR) for each group.
-
Pathology: Sacrifice a subset of birds from each group to perform intestinal lesion scoring. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions) for different intestinal sections.[13]
-
Parasitology: Collect fecal samples to determine the oocyst output per gram (OPG).
-
-
Efficacy Calculation: Compare the results from the treated group (C) to both control groups (A and B). Significant improvements in weight gain, FCR, and reductions in lesion scores and oocyst shedding in the treated group relative to the infected control indicate drug efficacy.
Data Presentation: Sample AST Results
The following table summarizes hypothetical data from an AST, demonstrating the expected outcomes of effective treatment.
| Parameter | Group A (UUC) | Group B (IUC) | Group C (Infected + Phthalylsulfapyridazine) |
| Avg. Body Weight Gain (g) | 250 | 110 | 225 |
| Feed Conversion Ratio (FCR) | 1.5 | 2.8 | 1.7 |
| Avg. Lesion Score (0-4) | 0 | 3.2 | 0.8 |
| Oocysts Per Gram (OPG) | 0 | 250,000 | 15,000 |
Synergism and the Challenge of Resistance
To enhance efficacy and broaden the spectrum of activity, sulfonamides are frequently combined with diaminopyrimidines like pyrimethamine or trimethoprim.[6][12] These compounds inhibit the next enzyme in the pathway, dihydrofolate reductase (DHFR), which reduces dihydrofolate to the active tetrahydrofolate.[9][14] This sequential blockade of two steps in the same essential pathway creates a synergistic effect that is often coccidiocidal and can help mitigate the development of resistance.[6]
However, like all antimicrobials, resistance to sulfonamides is a significant concern. The primary mechanism of resistance in Eimeria and other protozoa involves point mutations in the gene encoding the DHPS enzyme.[8][15] These mutations alter the conformation of the PABA-binding pocket, reducing the affinity of the sulfonamide inhibitor while largely maintaining the enzyme's affinity for its natural substrate, PABA.[15]
Conclusion
The mode of action of phthalylsulfapyridazine against Eimeria species is a well-defined example of targeted chemotherapy. By acting as a competitive inhibitor of dihydropteroate synthase, it effectively blocks the parasite's essential folate biosynthesis pathway at its source. This leads to a coccidiostatic effect, arresting parasite replication and allowing the host to develop an effective immune response. The selective toxicity of this mechanism, rooted in the metabolic differences between the parasite and its host, has made sulfonamides a valuable tool in the management of coccidiosis for decades. Understanding this core mechanism is fundamental for the continued development of effective anticoccidial strategies and for managing the ever-present challenge of drug resistance.
References
- Title: Coccidiosis - Sulfonamides for Cats - Medication Guide Source: Furry Critter Network URL
- Title: Anticoccidial drugs of the livestock industry - PMC Source: PubMed Central URL
- Title: [Biosynthesis of folic acid in Eimeria tenella (Coccidia)
- Title: Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens Source: California Agriculture URL
- Title: Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: NIH URL
- Title: Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology Source: Merck Veterinary Manual URL
- Title: Dihydropteroate synthase inhibitor - Wikipedia Source: Wikipedia URL
- Title: Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC Source: PubMed Central URL
- Title: Dihydrofolate reductase from Eimeria tenella: rationalization of chemotherapeutic efficacy of pyrimethamine Source: PubMed URL
- Source: CABI.
- Title: Catalysis and sulfa drug resistance in dihydropteroate synthase Source: PubMed URL
- Title: Inhibition of Plasmodium Falciparum Dihydropteroate Synthetase and Growth in Vitro by Sulfa Drugs Source: PubMed URL
- Title: Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC Source: NIH URL
- Title: Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia Source: PubMed URL
- Title: Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC Source: NIH URL
- Title: Evaluating the Resistance of Eimeria Spp.
Sources
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. furrycritter.com [furrycritter.com]
- 3. cabi.org [cabi.org]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. [Biosynthesis of folic acid in Eimeria tenella (Coccidia)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydrofolate reductase from Eimeria tenella: rationalization of chemotherapeutic efficacy of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Phthalylsulfapyridazine
Abstract: This technical guide provides a comprehensive analysis of the in vitro antibacterial spectrum of Phthalylsulfapyridazine. As a member of the sulfonamide class of antibiotics, its primary mechanism involves the inhibition of bacterial folic acid synthesis. This document synthesizes available data on its mechanism of action, antibacterial efficacy against a range of pathogens, and the methodologies for its in vitro evaluation. Due to the limited direct research on Phthalylsulfapyridazine, this guide incorporates data from the closely related and likely active metabolite, sulfapyridine, to construct a probable antibacterial profile. Detailed protocols for standardized susceptibility testing and an overview of resistance mechanisms are also presented to provide a complete resource for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
Phthalylsulfapyridazine is a synthetic antimicrobial agent belonging to the sulfonamide family. Structurally, it is characterized by a sulfanilamide core linked to a pyridazine ring and a phthalic acid moiety. While detailed pharmacokinetic data is not extensively published, it is structurally analogous to other phthalyl- and succinyl-sulfonamides, such as phthalylsulfathiazole and succinylsulfathiazole.[1][2][3] These related compounds are known to be prodrugs that are poorly absorbed in the gastrointestinal tract and are hydrolyzed by intestinal bacteria to release the active sulfonamide.[2][3] It is therefore highly probable that Phthalylsulfapyridazine acts as a prodrug, releasing the active antimicrobial agent, sulfapyridine, within the gastrointestinal lumen. This localized activity minimizes systemic absorption and targets enteric pathogens.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial effect of Phthalylsulfapyridazine, mediated by its active form, sulfapyridine, is bacteriostatic. It functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential component for the production of nucleotides and ultimately DNA, RNA, and proteins in bacteria.[5]
Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), whereas mammals obtain it from their diet. Sulfonamides, including sulfapyridine, are structural analogs of PABA and compete for the active site of DHPS. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[5]
Caption: Competitive inhibition of dihydropteroate synthase by sulfapyridine.
In Vitro Antibacterial Spectrum
The antibacterial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria.[6][7] Specific data for Phthalylsulfapyridazine is sparse; therefore, the spectrum is largely inferred from studies on sulfapyridine and other pyridazine-containing sulfonamides.
Gram-Negative Bacteria
Sulfapyridine has demonstrated activity against various Gram-negative enteric pathogens.[8] This is consistent with the use of poorly absorbed sulfonamides in treating gastrointestinal infections.
| Bacterial Species | MIC Range (µg/mL) for Sulfapyridine |
| Yersinia enterocolitica | 3.1 - 25[8][9] |
| Salmonella spp. | 25 - 100[8][9] |
| Escherichia coli | Some strains inhibited by 25 µg/mL; others resistant up to 1600 µg/mL[8] |
| Campylobacter jejuni/coli | 200 - 800[8] |
| Pseudomonas aeruginosa | Generally considered resistant to older sulfonamides[6] |
Note: Data is for sulfapyridine, the presumed active metabolite of Phthalylsulfapyridazine.
Some novel sulfonamide isoxazolo[5,4-b]pyridines have shown activity against Pseudomonas aeruginosa and Escherichia coli at concentrations of 125, 250, and 500 µg/mL.[10]
Gram-Positive Bacteria
Sulfonamides are generally effective against a range of Gram-positive bacteria.[6]
| Bacterial Species | MBC (µM) for Sulfapyridine |
| Staphylococcus aureus | 0.8[9] |
Note: Data is for sulfapyridine, the presumed active metabolite of Phthalylsulfapyridazine. MBC refers to Minimum Bactericidal Concentration.
Other novel pyridazinyl sulfonamide derivatives have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis.[11]
Methodologies for In Vitro Susceptibility Testing
Standardized methods are crucial for determining the in vitro antibacterial activity of Phthalylsulfapyridazine. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Phthalylsulfapyridazine Stock Solution: Dissolve Phthalylsulfapyridazine in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of Phthalylsulfapyridazine that shows no visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.
Protocol:
-
Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly across the surface of the MHA plate.
-
Disk Application: Aseptically apply a paper disk impregnated with a known concentration of Phthalylsulfapyridazine to the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around the disk and compare it to standardized interpretive charts.
Mechanisms of Resistance
Bacterial resistance to sulfonamides is a significant clinical concern and can arise through several mechanisms:
-
Target Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase, can reduce the binding affinity of sulfonamides to the enzyme.
-
Target Bypass: Acquisition of alternative, drug-resistant DHPS enzymes, often encoded by sul1, sul2, or sul3 genes located on mobile genetic elements like plasmids. These alternative enzymes are not effectively inhibited by sulfonamides but can still utilize PABA to synthesize folic acid.
-
Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.
-
Reduced Permeability/Efflux: Changes in the bacterial cell envelope can reduce the uptake of the drug, or active efflux pumps can remove the drug from the cell.
Conclusion
Phthalylsulfapyridazine is a sulfonamide antimicrobial agent that likely functions as a prodrug, delivering the active compound sulfapyridine to the gastrointestinal tract. Its antibacterial activity is attributed to the inhibition of bacterial folic acid synthesis, resulting in a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly enteric pathogens. While direct in vitro susceptibility data for Phthalylsulfapyridazine is limited, information from its presumed active metabolite, sulfapyridine, provides a valuable framework for understanding its potential antibacterial spectrum. Standardized in vitro testing methodologies, such as broth microdilution, are essential for accurately determining its efficacy against specific bacterial isolates. The emergence of resistance remains a challenge for the sulfonamide class, and an understanding of these mechanisms is crucial for the effective use of these agents. Further research is warranted to establish a more definitive in vitro antibacterial profile for Phthalylsulfapyridazine.
References
-
Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. (n.d.). Africa Research Connect. Retrieved from [Link]
-
Andreasen, J. J., Andersen, L. P., & Hartzen, S. H. (1988). In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, sulfapyridine and four quinolones. Brief report. APMIS, 96(6), 568–570. Retrieved from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). PubMed. Retrieved from [Link]
-
Phthalylsulfathiazole. (n.d.). PubChem. Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]
-
Succinylsulfathiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Predicting combined antibacterial activity of sulfapyridine and its transformation products during sulfapyridine degradation. (2023). PubMed. Retrieved from [Link]
-
Phthalylsulfacetamide. (n.d.). PubChem. Retrieved from [Link]
-
Phthalylsulfacetamide. (n.d.). DrugFuture. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. (2021). National Institutes of Health. Retrieved from [Link]
-
Sulfachlorpyridazine. (n.d.). PubChem. Retrieved from [Link]
-
Sulfamethazine: In Vitro Action on Enteric Pathogens as Compared with Sulfadiazine and Sulfamerazine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). MDPI. Retrieved from [Link]
-
Version 1.0. (2024). Saudi Food and Drug Authority. Retrieved from [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
-
Antimicrobial Drugs. (2017). Veterian Key. Retrieved from [Link]
Sources
- 1. Phthalylsulfathiazole | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Succinylsulfathiazole - Wikipedia [en.wikipedia.org]
- 4. Antibiotics in Veterinary Medicine | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, sulfapyridine and four quinolones. Brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Phthalylsulfapyridazine: A Framework for Unveiling Novel Therapeutic Targets Beyond Bacteriostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalylsulfapyridazine is a sulfonamide antimicrobial agent with a long history of clinical use for gastrointestinal infections. Its therapeutic action has traditionally been attributed to its localized antibacterial effects within the colon. However, this perspective overlooks a critical aspect of its pharmacology: the systemic absorption of its active metabolite, sulfapyridine. Sulfapyridine is known to possess significant anti-inflammatory and immunomodulatory properties, as evidenced by its role as a key metabolite of the disease-modifying antirheumatic drug (DMARD), sulfasalazine. This technical guide provides a comprehensive framework for the systematic investigation of novel therapeutic targets of Phthalylsulfapyridazine. We will dissect its metabolic activation, explore evidence-based potential targets in inflammatory and autoimmune pathways, and present a robust, multi-phase workflow for target identification and validation, complete with detailed experimental protocols. This document serves as a foundational resource for researchers aiming to repurpose and unlock the full therapeutic potential of this established pharmaceutical agent.
Introduction: Re-evaluating a Classic Prodrug
Phthalylsulfapyridazine belongs to the sulfonamide class of antibiotics and functions as a prodrug.[1] Administered orally, it is designed to be poorly absorbed in the upper gastrointestinal tract, allowing it to reach the colon intact.[2][3] There, resident bacterial enzymes cleave the phthalic acid moiety, liberating the pharmacologically active molecule, sulfapyridine.[4][5]
The established mechanism of action for its use in enteric infections is the competitive inhibition of dihydropteroate synthase (DHPS) by sulfapyridine, an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8][9] This leads to a bacteriostatic effect, halting the proliferation of susceptible bacteria.[2][6] While effective for its intended indication, this narrow focus on its antimicrobial activity has largely overshadowed the potential for systemic effects. The absorption of sulfapyridine from the colon into the bloodstream presents a compelling opportunity for drug repurposing.[5][6]
Metabolic Activation of Phthalylsulfapyridazine
Caption: Metabolic conversion of Phthalylsulfapyridazine to systemic sulfapyridine.
Evidence-Based Rationale for Novel Target Exploration
The primary impetus for investigating new targets for Phthalylsulfapyridazine comes from its active metabolite, sulfapyridine. Sulfapyridine is not merely an antibiotic; it is a known anti-inflammatory and immunomodulatory agent.[10][11] It is one of the two key metabolites of sulfasalazine, a drug widely used to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).[4] This established clinical use provides a strong foundation for hypothesizing its potential targets.
Key Evidence Points:
-
Anti-inflammatory Activity: Sulfapyridine has been shown to inhibit the production of key inflammatory chemokines, including IL-8, CXCL1, and monocyte chemotactic protein-1 (MCP-1), in synovial cells from patients with rheumatoid arthritis.[11]
-
Immunomodulation: As a metabolite of sulfasalazine, it contributes to the drug's efficacy in autoimmune conditions.[4] Adjuvant therapy with sulfasalazine in pemphigus vulgaris has been shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-alpha.[12]
-
Antioxidant Properties: Sulfapyridine demonstrates the ability to scavenge peroxyl radicals, suggesting a mechanism for mitigating oxidative stress, a key component of chronic inflammation.[10]
-
Mast Cell Stabilization: It can inhibit histamine release from mast cells in a dose-dependent manner, indicating a potential role in allergic and inflammatory responses.[10]
These documented biological activities strongly suggest that sulfapyridine interacts with host targets beyond the bacterial DHPS enzyme.
Potential Therapeutic Targets in Inflammation and Immunology
Based on the available evidence, we can propose several high-priority pathways and molecular targets for investigation.
Proposed Anti-Inflammatory Signaling Cascade
Caption: Hypothesized mechanism of sulfapyridine's anti-inflammatory action.
-
Target Area 1: Cytokine Signaling Pathways: The demonstrated ability of sulfapyridine to suppress TNF-alpha, IL-8, and other chemokines points toward an upstream target in inflammatory signaling.[11][12] A primary candidate for investigation is the NF-κB signaling pathway , a master regulator of inflammatory gene expression.
-
Target Area 2: Prostaglandin and Leukotriene Synthesis: The other metabolite of sulfasalazine, 5-ASA, is known to inhibit cyclooxygenase (COX) and lipoxygenase pathways.[4] While this is attributed to 5-ASA, the structural similarities and broad anti-inflammatory profile of sulfapyridine warrant an investigation into its potential effects on these pathways.
-
Target Area 3: Immune Cell Activation: The inhibition of histamine release from mast cells is a key finding.[10] Further investigation should focus on the specific receptors or intracellular signaling molecules (e.g., kinases, calcium channels) involved in mast cell degranulation that may be modulated by sulfapyridine.
A Systematic Workflow for Target Deconvolution
To move from hypothesis to validated target, a structured, multi-phase approach is essential. This workflow ensures that potential targets are identified in an unbiased manner and then rigorously validated through orthogonal assays.
Target Identification & Validation Workflow
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 3. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 5. The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. phthalylsulfathiazole | Actions and Spectrum | medtigo [medtigo.com]
- 8. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]
- 9. biomedicus.gr [biomedicus.gr]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The use of sulfasalazine and pentoxifylline (low-cost antitumour necrosis factor drugs) as adjuvant therapy for the treatment of pemphigus vulgaris: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Phthalylsulfapyridazine in Poultry
An in-depth guide for researchers, scientists, and drug development professionals
Authored by: A Senior Application Scientist
Disclaimer: Phthalylsulfapyridazine is a specific sulfonamide prodrug for which detailed public-domain experimental data in poultry is scarce. The following application notes and protocols are constructed based on the well-established principles of sulfonamide pharmacology, particularly relating to other poorly-absorbed phthalyl-sulfonamides like phthalylsulfathiazole, and various sulfonamides extensively studied in poultry such as sulfachloropyridazine and sulfadimethoxine. This guide is intended to provide a robust scientific framework for the investigation of Phthalylsulfapyridazine.
Introduction: The Challenge of Enteric Diseases in Poultry
Enteric diseases, such as coccidiosis caused by Eimeria species and bacterial enteritis, pose a significant threat to the health, welfare, and economic viability of the global poultry industry.[1][2] These diseases lead to intestinal damage, impaired nutrient absorption, reduced growth rates, and increased mortality. For decades, sulfonamides have been a cornerstone in the control and treatment of these infections.[3][4]
Phthalylsulfapyridazine represents a targeted therapeutic approach. Like other phthalyl-sulfonamides, it is designed as a prodrug that is poorly absorbed from the upper gastrointestinal tract.[5] Upon reaching the lower intestine, it is hypothesized that bacterial enzymes hydrolyze the molecule, releasing the active antimicrobial agent, sulfapyridine, directly at the site of infection. This localized activity minimizes systemic absorption and potential side effects, making it a theoretically safer and more targeted treatment for intestinal pathogens.[5]
This document provides a comprehensive set of experimental protocols to guide researchers in the systematic evaluation of Phthalylsulfapyridazine's efficacy, pharmacokinetics, safety, and residue profile in poultry.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antimicrobial activity of Phthalylsulfapyridazine is dependent on its hydrolysis to sulfapyridine. Sulfapyridine, like all sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA).[1][2] Many pathogenic bacteria and protozoa, including Eimeria, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][5] PABA is a critical precursor in this pathway.
By mimicking the structure of PABA, sulfapyridine competitively inhibits the enzyme dihydropteroate synthetase (DHPS). This enzymatic blockade halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides (purines and thymidine) required for DNA and RNA replication.[5] This disruption of nucleic acid synthesis results in a bacteriostatic or coccidiostatic effect, arresting the growth and replication of the pathogen and allowing the host's immune system to clear the infection.[3][5] The host animal is unaffected as they obtain folic acid from their diet, creating a pathway of selective toxicity.[2]
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Anticipated Pharmacokinetics and Metabolism in Poultry
The core concept of Phthalylsulfapyridazine is its limited systemic absorption and targeted intestinal action.
-
Administration & Hydrolysis: Administered orally (likely via feed or drinking water), the intact Phthalylsulfapyridazine molecule is expected to transit the upper GI tract with minimal absorption. In the lower intestine and ceca, bacterial hydrolases cleave the amide bond, releasing active sulfapyridine and inactive phthalic acid.
-
Absorption & Distribution: The released sulfapyridine is then available for local antimicrobial action. A fraction of sulfapyridine may be absorbed systemically, distributed throughout the body, and subsequently metabolized and excreted. The extent of this absorption is a critical parameter to determine.
-
Metabolism & Excretion: Absorbed sulfonamides are typically metabolized in the liver (e.g., through acetylation) and excreted via the kidneys.
-
Influence of Disease State: It is crucial to recognize that pathological conditions like infectious coryza can alter the pharmacokinetic profile of sulfonamides, potentially leading to higher plasma concentrations and slower residue elimination compared to healthy birds.[6]
Caption: Anticipated metabolic pathway of Phthalylsulfapyridazine.
Table 1: Comparative Pharmacokinetic Parameters of Sulfonamides in Broiler Chickens (Note: These values are for systemically available drugs and serve as a reference for absorbed sulfapyridine.)
| Parameter | Sulfadiazine[7] | Sulfamethoxazole[8] | Sulfaclozine[9] |
| Administration Route | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |
| Elimination Half-life (t½) | 3.2 h | 2.83 h | ~20 h (beta phase) |
| Volume of Distribution (Vd) | 0.43 L/kg | 0.62 L/kg | 0.49 L/kg |
| Oral Bioavailability | ~80% | ~100% | ~46% |
Experimental Protocols
Protocol 1: Efficacy Evaluation in a Coccidiosis Challenge Model
This protocol outlines a study to determine the efficacy of Phthalylsulfapyridazine in controlling coccidiosis in broiler chickens.
Caption: Workflow for a poultry efficacy study.
Step-by-Step Methodology:
-
Animals and Housing:
-
Use 1-day-old broiler chicks from a reputable hatchery, confirmed to be coccidia-free.
-
House birds in wire-floored cages to prevent reinfection from litter.
-
Provide ad libitum access to a non-medicated starter feed and water.
-
Maintain appropriate environmental conditions (temperature, humidity, lighting).
-
-
Experimental Design:
-
On day 14, weigh and randomly allocate birds to experimental groups (e.g., n=10 birds/group, 4 replicates/treatment).
-
Group A: Non-infected, Non-treated Control (Placebo).
-
Group B: Infected, Non-treated Control (Placebo).
-
Group C-E: Infected, Treated with Phthalylsulfapyridazine at Dose 1, 2, 3 (e.g., 50, 100, 200 ppm).
-
Group F: Infected, Treated with a Positive Control drug (e.g., Toltrazuril or Amprolium).[10]
-
-
Treatment Administration:
-
From day 14 to day 23, provide the respective treatments mixed into the feed or dissolved in the drinking water. Ensure homogeneity of the mix.
-
-
Infection Challenge:
-
On day 16, orally inoculate each bird in Groups B-F with a standardized dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. tenella, E. acervulina, and E. maxima).
-
-
Data Collection:
-
Mortality: Record daily.
-
Performance: Measure body weight and feed intake per group on days 14, 16, and 23 to calculate Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).
-
Oocyst Shedding: Collect fecal samples from each group from day 21 to 23 (5-7 days post-infection). Determine oocysts per gram (OPG) of feces using a McMaster chamber.
-
-
Necropsy and Lesion Scoring:
-
On day 23 (7 days post-infection), euthanize all birds.
-
Score intestinal lesions for each relevant Eimeria species using a standardized method (e.g., Johnson and Reid 0-4 scale).
-
-
Statistical Analysis:
-
Analyze performance data, oocyst counts, and lesion scores using ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value < 0.05 is typically considered significant.
-
Protocol 2: Residue Depletion Study and Analysis
This protocol is for determining the withdrawal period necessary for sulfapyridine residues to deplete to safe levels in edible tissues.
Caption: Workflow for a residue depletion study.
Step-by-Step Methodology:
-
Animals and Dosing:
-
Sample Collection:
-
At designated time points after the cessation of treatment (e.g., 0, 1, 3, 5, 7, 10, 14 days), select a subset of birds (e.g., n=6 per time point).
-
Humanely euthanize the birds and collect samples of muscle (breast and thigh), liver, kidney, and skin with adhering fat.[13]
-
Store samples at -20°C or lower until analysis.[13]
-
-
Sample Preparation and Extraction:
-
Thaw and mince a representative portion of each tissue sample (e.g., 2 grams).[13]
-
Add an internal standard (e.g., ¹³C₆-Sulfamethazine or a deuterated sulfapyridine).[11]
-
Homogenize the tissue in an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate).[13]
-
Centrifuge to separate the solvent layer from the solid tissue matrix.
-
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) cartridges (e.g., aromatic sulfonic acid or polymeric reverse-phase) to remove interfering matrix components.[11]
-
Evaporate the cleaned extract to dryness and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the final extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This provides the necessary sensitivity and specificity for residue quantification.[11][12]
-
Develop and validate the analytical method according to regulatory guidelines, establishing parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[11]
-
Table 2: Example LC-MS/MS Parameters for Sulfapyridine Analysis
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Precursor Ion (Q1) -> Product Ion (Q3) [Specific m/z values for sulfapyridine and internal standard to be determined] |
Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a guideline for determining the acute oral toxicity (approximating the LD₅₀) of Phthalylsulfapyridazine in poultry, adapted from OECD guidelines.
Step-by-Step Methodology:
-
Animals:
-
Use healthy, young adult birds (e.g., 4-6 weeks old), fasted for 3-4 hours before dosing.
-
-
Dose Progression:
-
This method uses a sequential dosing approach with single animals.
-
Start with a dose level just below the estimated LD₅₀ (e.g., 2000 mg/kg).
-
If the bird survives, the next bird is dosed at a higher level (e.g., multiplied by a factor of 3.2).
-
If the bird dies, the next bird is dosed at a lower level.
-
-
Administration:
-
Administer the test substance as a single oral dose via gavage.
-
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Record all mortalities.
-
-
Termination and Analysis:
-
At the end of the 14-day observation period, euthanize surviving animals.
-
Conduct a gross necropsy on all animals.
-
The LD₅₀ is calculated from the results using specialized software (e.g., AOT425StatPgm). Because Phthalylsulfapyridazine is expected to have low absorption, a limit test at 5000 mg/kg may be more appropriate.
-
References
- MSD Veterinary Manual. (n.d.). Coccidiosis in Poultry.
-
PoultryDVM. (n.d.). Coccidiosis in Chickens: Signs, Treatment & Prevention. Retrieved from [Link]
-
California Agriculture. (1947). Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens. Retrieved from [Link]
- Siddiki, A. Z., et al. (2008). Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study. Bangladesh Journal of Microbiology.
- BenchChem. (2025).
-
DailyMed. (n.d.). Sulfadimethoxine - Dosage and Administration. Retrieved from [Link]
-
Pokrant, E., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLOS ONE. [Link]
-
El-Kholy, I. F., et al. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of the Hellenic Veterinary Medical Society. [Link]
- Semantic Scholar. (n.d.). [PDF] Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry.
- USDA Food Safety and Inspection Service. (2022).
- PLOS ONE. (2018).
- ResearchGate. (2015). (PDF)
- WATTAgNet. (2015). Approach to residues without established public health tolerances being standardized.
-
University of Kentucky. (n.d.). Drugs Approved for Use in Conventional Poultry Production. Retrieved from [Link]
-
Sumano, H., et al. (1990). Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. British Poultry Science. [Link]
- PubMed. (1988). Subtherapeutic levels of antibiotics in poultry feeds and their effects on weight gain, feed efficiency, and bacterial cholyltaurine hydrolase activity.
-
Patsnap Synapse. (2024). What is the mechanism of Phthalylsulfathiazole?. Retrieved from [Link]
- PubMed. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry.
- PubMed Central. (2020). The Current Status of the Alternative Use to Antibiotics in Poultry Production: An African Perspective.
- MSD Veterinary Manual. (n.d.). Poisonings in Poultry.
- MDPI. (2023). Optimization of SERS Detection for Sulfathiazole Residues in Chicken Blood Using GA-SVR.
- Frontiers. (n.d.). Novel and Alternative Therapeutic Agents for Controlling Infectious Diseases of Poultry.
- YouTube. (2023). The perfect drug that act as antibacterial, antifungal, antiviral and disinfectant for poultry birds.
- PubMed Central. (2022).
- Phibro Animal Health Corp. (n.d.). Poultry - PAHC.
- Drugs.com. (2025). PoultrySulfa for Animal Use.
- PoultryDVM. (n.d.).
- ResearchGate. (2025). Pharmacokinetic of sulfaclozine in broiler chickens.
- MDPI. (2011). The Toxicological Impacts of the Fusarium Mycotoxin, Deoxynivalenol, in Poultry Flocks with Special Reference to Immunotoxicity.
- PubMed. (2024).
- PubMed. (2009). Pharmacokinetic of Sulfaclozine in Broiler Chickens.
- PubMed. (1999). Attempted chemoprophylaxis of cryptosporidiosis in chickens, using diclazuril, toltrazuril, or garlic extract.
- ResearchGate. (2025). Pharmacokinetics and Oral Bioavailability of Sulfadiazine and Trimethoprim in Broiler Chickens | Request PDF.
Sources
- 1. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. californiaagriculture.org [californiaagriculture.org]
- 4. Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study | Bangladesh Journal of Microbiology [banglajol.info]
- 5. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 6. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. poultrydvm.com [poultrydvm.com]
- 11. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 12. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Phthalylsulfapyridazine Residues in Poultry Tissues by LC-MS/MS
Introduction: The Rationale for Residue Monitoring
Phthalylsulfapyridazine is a sulfonamide antimicrobial agent belonging to a class of synthetic drugs widely employed in veterinary medicine to treat and prevent coccidiosis and other bacterial infections in poultry.[1] Structurally, it is a prodrug designed for targeted action within the gastrointestinal tract. A key aspect of its pharmacology is its limited absorption from the gut in its intact form. Instead, it undergoes hydrolysis by intestinal enzymes to release its active metabolite, sulfapyridine , which exerts the bacteriostatic effect.[2][3]
The mechanism of action for sulfonamides involves competitive inhibition of the dihydropteroate synthetase enzyme, which is critical for bacterial folic acid synthesis. By disrupting this pathway, the drug halts bacterial growth and replication. While effective, the use of such antimicrobials in food-producing animals raises concerns about the potential for drug residues in edible tissues (muscle, liver, kidney) and products like eggs. These residues can pose health risks to consumers, including allergic reactions and the proliferation of antibiotic-resistant bacteria.
Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to ensure consumer safety. For sulfonamides, a general MRL of 100 µg/kg (ppb) for the total concentration in edible tissues is commonly enforced.[4] This necessitates the availability of sensitive and reliable analytical methods for monitoring compliance. This application note details a robust protocol for the extraction and quantification of Phthalylsulfapyridazine and its primary active metabolite, sulfapyridine, in poultry tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.[5]
Principle of the Method
The analytical workflow is designed for the reliable quantification of both the parent prodrug and its active metabolite. The core principle involves homogenization of the poultry tissue, followed by a solid-phase extraction (SPE) procedure to isolate the analytes from complex matrix components like fats and proteins. The cleaned-up extract is then analyzed using LC-MS/MS, which separates the compounds chromatographically before detecting and quantifying them based on their unique mass-to-charge ratios.
The causality behind this approach is rooted in the need for high analytical certainty.
-
Homogenization: Ensures a representative subsample for analysis.
-
Solid-Phase Extraction (SPE): This critical clean-up step removes matrix interferences that can suppress the analyte signal in the mass spectrometer, thereby improving accuracy and sensitivity. A cation-exchange cartridge is chosen due to the amphoteric nature of sulfonamides.
-
LC-MS/MS Detection: Provides unequivocal identification and quantification. The use of a tandem mass spectrometer allows for the selection of specific precursor-product ion transitions, virtually eliminating false positives and achieving the low detection limits required to meet regulatory MRLs.
Materials and Reagents
-
Standards: Phthalylsulfapyridazine (≥98% purity), Sulfapyridine (≥98% purity), and a suitable internal standard (IS), such as Sulfapyridine-¹³C₆.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade); Formic acid (reagent grade).
-
Reagents: Disodium EDTA, Ammonium hydroxide.
-
Equipment: High-speed blender/homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator, Analytical balance, Vortex mixer, pH meter.
-
SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., 500 mg, 6 mL).
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[5]
Experimental Protocols
Preparation of Standard Solutions
Causality: Accurate standard preparation is the foundation of quantitative analysis. Using a stable, isotopically labeled internal standard (IS) is crucial to compensate for variations in sample preparation recovery and matrix effects during ionization.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Phthalylsulfapyridazine, Sulfapyridine, and Sulfapyridine-¹³C₆ (IS) into separate 10 mL volumetric flasks. Dissolve in MeOH and bring to volume. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solutions 1:100 with MeOH.
-
Working Standard Mixture (1 µg/mL): Combine appropriate volumes of the intermediate stocks of the two analytes and dilute with MeOH.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS intermediate stock with MeOH.
-
Calibration Curve Standards (1-200 ng/mL): Prepare a series of calibration standards by serially diluting the working standard mixture with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid). Add a constant amount of the IS working solution to each standard.
Sample Preparation and Extraction Workflow
This protocol is adapted from established methods for sulfonamide extraction from animal tissues.[6]
-
Homogenization: Weigh 2.0 ± 0.05 g of thawed, minced poultry tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.
-
Spiking: For quality control (QC) and method validation, spike blank tissue samples with known concentrations of the analytes. Add 100 µL of the Internal Standard Working Solution (1 µg/mL) to all samples, standards, and blanks.
-
Extraction:
-
Add 10 mL of ACN containing 2% formic acid.
-
Add 5 mL of water with 0.1 M EDTA. Rationale: EDTA chelates metal ions that can interfere with analyte recovery.
-
Homogenize at high speed for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Defatting (for fatty tissues):
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge for 5 minutes.
-
Discard the upper hexane layer. Rationale: This step removes lipids which can clog the LC system and interfere with analysis.
-
-
Evaporation & Reconstitution: Transfer the ACN layer to a new tube and evaporate to ~1 mL under a gentle stream of nitrogen at 40°C. Add 10 mL of 0.1 M HCl to the remaining extract.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an SCX SPE cartridge by passing 5 mL of MeOH followed by 5 mL of 0.1 M HCl. Do not allow the cartridge to go dry.
-
Loading: Load the entire reconstituted extract onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water.
-
Wash with 5 mL of MeOH to remove less polar interferences.
-
-
Elution: Elute the analytes with 10 mL of 5% ammonium hydroxide in MeOH. Rationale: The basic elution solvent neutralizes the charge on the sulfonamides, releasing them from the cation-exchange sorbent.
-
Final Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase. Vortex, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow
Caption: Workflow for tissue extraction and SPE cleanup.
Data Presentation & System Parameters
LC-MS/MS Instrumental Conditions
Causality: The chosen parameters are designed to achieve optimal chromatographic separation and sensitive detection. A gradient elution is used to effectively separate the analytes from matrix components and from each other. The ESI source is operated in positive mode as sulfonamides readily accept a proton. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse Phase (100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Expected Performance
Note: The exact m/z values and collision energies should be optimized by infusing individual standards.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| Phthalylsulfapyridazine | [M+H]⁺ | Fragment 1 | Fragment 2 |
| Sulfapyridine | 250.1 | 156.1 | 92.1 |
| Sulfapyridine-¹³C₆ (IS) | 256.1 | 162.1 | 98.1 |
Method Validation Parameters (Typical Expected Values)
Method validation must be performed according to established guidelines (e.g., Commission Decision 2002/657/EC) to ensure the reliability of the results.[7]
| Parameter | Target Criteria |
| Linearity | R² ≥ 0.99 for calibration curve (1-200 µg/kg) |
| Accuracy (Recovery) | 80 - 110% for spiked samples at low, medium, and high QC levels. |
| Precision (RSD) | Intra-day RSD ≤ 15%; Inter-day RSD ≤ 20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 (typically < 2 µg/kg) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 (typically < 5 µg/kg) |
| Specificity | No interfering peaks in blank samples at the retention time of the analytes. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the determination of Phthalylsulfapyridazine and its active metabolite, sulfapyridine, in poultry tissues. The method, which combines efficient solid-phase extraction with the sensitivity and selectivity of LC-MS/MS, is fit for purpose for residue monitoring programs. It is capable of achieving the low limits of detection and quantification required to verify compliance with the 100 µg/kg MRL for total sulfonamides. Adherence to the described validation procedures will ensure the generation of accurate and defensible data, contributing to the overall safety of the food supply.
References
-
medtigo. (n.d.). phthalylsulfathiazole | Actions and Spectrum. Retrieved from [Link]
-
MIMS Singapore. (n.d.). Phthalylsulfathiazole: Uses, Dosage, Side Effects. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phthalylsulfathiazole? Retrieved from [Link]
-
The Science Behind Phthalylsulfathiazole: Mechanism and Future Prospects. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalylsulfathiazole. Retrieved from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
-
Salentijn, E. M. J., et al. (2021). Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. National Institutes of Health. Retrieved from [Link]
-
Phillips, W. F., & Trafton, J. E. (1975). A Screening Method for Sulfonamides Extracted from Animal Tissues. Journal of Association of Official Analytical Chemists, 58(1), 44–47. Retrieved from [Link]
-
European Commission. (n.d.). EU Pesticides Database - MRLs. Retrieved from [Link]
-
European Commission's Food Safety. (n.d.). EU Pesticides Database. Retrieved from [Link]
-
Journal of Animal and Plant Sciences. (n.d.). Sulfonamide residues determination in commercial poultry meat and eggs. Retrieved from [Link]
-
European Commission's Food Safety. (n.d.). Maximum Residue Levels. Retrieved from [Link]
-
PoultryMed. (2007, January 22). Maximum residue limits in poultry tissues and eggs. Retrieved from [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 3. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepoultrysite.com [thepoultrysite.com]
Application Notes & Protocols: In Vitro Efficacy Testing of Phthalylsulfapyridazine Against Eimeria
Introduction: The Imperative for Standardized In Vitro Coccidiosis Research
Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, inflicts substantial economic losses upon the global poultry industry, estimated to exceed $14 billion annually.[1] The disease manifests through intestinal lesions, impaired nutrient absorption, diarrhea, and in severe cases, mortality.[1] For decades, control has heavily relied on in-feed anticoccidial drugs. However, the pervasive emergence of drug-resistant Eimeria strains necessitates a robust pipeline for the discovery and evaluation of new and existing therapeutic compounds.[2][3] Phthalylsulfapyridazine, a member of the sulfonamide class of antibiotics, represents a key chemotherapeutic agent. Understanding its efficacy and mechanism of action at a cellular level is paramount for its strategic deployment and for overcoming resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Phthalylsulfapyridazine against Eimeria species, with a focus on Eimeria tenella. We will delve into the molecular basis of its action, provide detailed, validated protocols for cell-based assays, and offer insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a deeper understanding of the host-parasite-drug interaction.
Scientific Foundation: Mechanism of Action of Phthalylsulfapyridazine
Phthalylsulfapyridazine, like other sulfonamides, exerts its anticoccidial effect by targeting a crucial metabolic pathway in Eimeria: the de novo synthesis of folic acid.[4][5] Unlike their vertebrate hosts, which acquire folic acid from their diet, apicomplexan parasites such as Eimeria must synthesize this essential vitamin themselves.[6][7] Folic acid is a vital precursor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are indispensable for DNA replication, RNA transcription, and overall cellular proliferation.[8][9]
The key to the sulfonamides' mechanism lies in their structural similarity to para-aminobenzoic acid (PABA), a critical substrate in the folic acid pathway.[10] Phthalylsulfapyridazine acts as a competitive antagonist of PABA, inhibiting the enzyme dihydropteroate synthetase (DHPS).[4][11] This enzymatic blockade halts the production of dihydropteroic acid, a precursor to dihydrofolic acid, thereby arresting the entire folic acid synthesis cascade.[6][10] The resulting folate deficiency cripples the parasite's ability to replicate its genetic material and divide, leading to a bacteriostatic or, in the context of Eimeria, a coccidiostatic effect.[7] This targeted action provides a therapeutic window, as the host cells are largely unaffected due to their reliance on dietary folate.[5]
Figure 1: Mechanism of action of Phthalylsulfapyridazine.
Experimental Protocols
PART I: Materials and Reagents
Cell Lines and Parasites:
-
Madin-Darby Bovine Kidney (MDBK) cells (ATCC® CCL-22™) are recommended due to their robust growth and proven ability to support the intracellular development of E. tenella.[12]
-
Eimeria tenella oocysts (e.g., Wisconsin strain). Ensure the oocysts are sporulated and surface-sterilized prior to use.
Media and Buffers:
-
MDBK Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MDBK Maintenance Medium: DMEM supplemented with 2% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Sporozoite Excystation Buffer: 0.25% Trypsin and 4% Sodium Taurocholate in Hanks' Balanced Salt Solution (HBSS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
Drug Preparation:
-
Phthalylsulfapyridazine powder.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium. Note: The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).
-
DNA extraction kit and qPCR reagents for parasite quantification (optional, for invasion assays).
PART II: Host Cell Culture and Seeding
This protocol outlines the standard procedure for culturing and preparing MDBK cells for infection.
-
Cell Culture Maintenance: Culture MDBK cells in T-75 flasks with MDBK Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Seeding for Assay:
-
For 96-well plates (MTT assay), seed approximately 1 x 10⁴ MDBK cells per well in 100 µL of MDBK Growth Medium.
-
For 24-well plates (invasion assay), seed approximately 5 x 10⁴ MDBK cells per well in 500 µL of MDBK Growth Medium.
-
-
Incubation: Incubate the plates for 24 hours to allow the cells to form a confluent monolayer. The formation of a healthy monolayer is critical for efficient parasite invasion and development.
PART III: Eimeria tenella Sporozoite Preparation
This section details the critical process of releasing viable, infectious sporozoites from sporulated oocysts.
-
Oocyst Sterilization: Wash sporulated oocysts with a 2.5% sodium hypochlorite solution on ice for 10 minutes, followed by several washes with sterile PBS to remove residual hypochlorite.
-
Mechanical Disruption: Break the oocyst walls by grinding with glass beads (e.g., 0.5 mm diameter) or using a tissue homogenizer. This step is crucial for releasing the sporocysts.
-
Excystation:
-
Resuspend the released sporocysts in the pre-warmed (41°C) Sporozoite Excystation Buffer.
-
Incubate at 41°C for 30-60 minutes in a water bath, with gentle agitation, to induce the release of sporozoites.
-
-
Sporozoite Purification: Purify the sporozoites from oocyst and sporocyst debris by passing the suspension through a sterile nylon wool column.[13]
-
Quantification: Count the viable sporozoites using a hemocytometer and assess viability via Trypan Blue exclusion.
Figure 2: General experimental workflow for in vitro testing.
PART IV: In Vitro Efficacy Assays
Two primary assays are described: a Sporozoite Invasion Inhibition Assay to assess effects on host cell entry, and a Proliferation/Viability Assay to measure the impact on intracellular parasite development.
A. Sporozoite Invasion Inhibition Assay (Optional, qPCR-based)
This assay quantifies the ability of Phthalylsulfapyridazine to prevent sporozoites from invading host cells.
-
Pre-treatment of Sporozoites: Incubate purified sporozoites with various concentrations of Phthalylsulfapyridazine (and a vehicle control) in MDBK Maintenance Medium for 1 hour at 41°C.
-
Infection: After pre-treatment, add the sporozoite-drug mixture to the confluent MDBK cell monolayers in 24-well plates at a multiplicity of infection (MOI) of 1:1.
-
Incubation: Allow invasion to proceed for 2-4 hours at 41°C.
-
Washing: After the invasion period, thoroughly wash the monolayers with PBS to remove any non-invaded sporozoites.
-
DNA Extraction and qPCR: Extract total DNA from the infected cells and quantify the number of intracellular parasites using qPCR with primers specific for an Eimeria gene (e.g., ITS1 or 5S rRNA).[12] The reduction in parasite DNA relative to the untreated control indicates invasion inhibition.
B. Proliferation/Viability Assay (MTT-based)
This assay is a reliable method to determine the effect of Phthalylsulfapyridazine on the viability and metabolic activity of intracellular Eimeria as they develop.[14][15]
-
Infection: Aspirate the medium from the confluent MDBK monolayers in a 96-well plate and infect with freshly excysted sporozoites (approx. 2 x 10⁴ per well) in 100 µL of MDBK Maintenance Medium.
-
Incubation Post-Infection: Allow the sporozoites to invade the host cells for 4 hours at 41°C.
-
Drug Application: After the invasion period, carefully aspirate the medium and add fresh MDBK Maintenance Medium containing serial dilutions of Phthalylsulfapyridazine. Include the following controls:
-
Untreated Infected Control: Infected cells with drug-free medium.
-
Uninfected Control: Uninfected cells with drug-free medium.
-
Vehicle Control: Infected cells with medium containing the highest concentration of DMSO used for drug dilution.
-
-
Incubation: Incubate the plate for 48-72 hours at 41°C to allow for intracellular parasite development (schizogony).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 4 hours at 37°C. Metabolically active cells (both host and parasite) will reduce the yellow MTT to purple formazan crystals.[16]
-
Aspirate the medium and add 100 µL of MTT Solubilization Solution to each well.
-
Incubate at room temperature in the dark for 2-4 hours, with gentle shaking, to fully dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values from the MTT assay reflect the combined metabolic activity of the host cells and the intracellular parasites. The inhibition of parasite proliferation by Phthalylsulfapyridazine will result in a higher absorbance value compared to the untreated infected control, as the host cell monolayer remains more intact.
-
Calculate Percent Inhibition:
-
% Inhibition = [(AbsorbanceTreated - AbsorbanceInfected Control) / (AbsorbanceUninfected Control - AbsorbanceInfected Control)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the drug concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of Phthalylsulfapyridazine required to inhibit 50% of parasite proliferation.
Table 1: Example Data from MTT-based Proliferation Assay
| Phthalylsulfapyridazine (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Inhibition |
| Uninfected Control | 1.250 | 0.085 | N/A |
| Infected Control (0 µM) | 0.450 | 0.050 | 0% |
| 1 | 0.580 | 0.045 | 16.25% |
| 10 | 0.750 | 0.060 | 37.50% |
| 50 | 0.860 | 0.070 | 51.25% |
| 100 | 0.980 | 0.080 | 66.25% |
| 250 | 1.150 | 0.090 | 87.50% |
Conclusion: A Framework for Anticoccidial Drug Evaluation
The protocols detailed in these application notes provide a robust and reproducible framework for assessing the in vitro efficacy of Phthalylsulfapyridazine against Eimeria. By understanding the drug's mechanism of action and employing validated cell-based assays, researchers can generate reliable data to inform drug development strategies, investigate resistance mechanisms, and ultimately contribute to more effective control of coccidiosis in poultry. The transition from animal-based studies to well-defined in vitro models represents a significant refinement in anticoccidial research, offering higher throughput, reduced costs, and adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement).[17][18]
References
Sources
- 1. Cultivating the endogenous life cycle of Eimeria tenella in chicken intestinal organoids | Parasitology | Cambridge Core [cambridge.org]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chicken Coccidiosis: From the Parasite Lifecycle to Control of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. [Biosynthesis of folic acid in Eimeria tenella (Coccidia)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. picmonic.com [picmonic.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 13. parasite-journal.org [parasite-journal.org]
- 14. atcc.org [atcc.org]
- 15. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Application Notes & Protocols: Phthalylsulfapyridazine Formulation for Oral Administration in Chickens
Preamble: Addressing the Need for Effective Oral Phthalylsulfapyridazine Delivery in Poultry
Phthalylsulfapyridazine is a sulfonamide antibiotic characterized by its bacteriostatic action against a wide spectrum of gram-positive and gram-negative organisms.[1][2] Its mechanism involves competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[2] In veterinary medicine, particularly in poultry, sulfonamides are crucial for managing systemic and local infections, including those caused by E. coli, Salmonella, and Pasteurella.[1]
The primary challenge in administering Phthalylsulfapyridazine to chickens lies in its physicochemical properties, most notably its poor aqueous solubility. This inherent characteristic can lead to low and variable oral bioavailability, compromising therapeutic efficacy. Flock-wide treatment, a necessity in commercial poultry operations, is typically achieved through medicated drinking water or feed.[3][4] Therefore, developing a robust and homogenous oral formulation is paramount to ensure consistent dosing and optimal therapeutic outcomes.
This document provides a comprehensive guide to developing and evaluating a liquid oral suspension of Phthalylsulfapyridazine. It outlines the necessary pre-formulation studies, a detailed formulation protocol, quality control assays, and a pilot in-vivo pharmacokinetic study designed for broiler chickens. The methodologies described herein are grounded in established principles of pharmaceutical sciences and veterinary medicine to ensure scientific integrity and reproducibility.
Part 1: Pre-Formulation & Strategic Considerations
Before embarking on formulation, a thorough understanding of the Active Pharmaceutical Ingredient (API) and the physiological context of the target animal is essential.
Physicochemical Characterization of Phthalylsulfapyridazine
Table 1: Essential Physicochemical Properties of Phthalylsulfapyridazine
| Parameter | Significance in Formulation | Target Profile / Method of Determination |
| Aqueous Solubility | Determines if a solution or suspension is feasible. Critical for dissolution and absorption. | Low (expected). Determined via shake-flask method in water, 0.1N HCl, and phosphate buffers (pH 6.8, 7.4). |
| pKa | Influences solubility at different pH values along the chicken's gastrointestinal tract. | Expected to be weakly acidic. Determined by potentiometric titration or UV-spectrophotometry. |
| Log P | Indicates lipophilicity, which affects membrane permeability and absorption. | A higher Log P suggests good permeability but may correlate with poor solubility. Predicted via software (e.g., SwissADME) or determined by shake-flask method.[5] |
| Particle Size & Morphology | For suspensions, smaller particle size increases surface area, enhancing dissolution rate. | Analyzed by laser diffraction and Scanning Electron Microscopy (SEM). Micronization may be required. |
| Polymorphism | Different crystalline forms can have different solubilities and stabilities. | Characterized by Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). |
Rationale for Selecting an Oral Suspension
Given the anticipated poor aqueous solubility of Phthalylsulfapyridazine, an oral suspension is the most logical formulation choice for administration in drinking water.[6]
-
Advantages:
-
Challenges:
-
Physical instability (caking, sedimentation). Requires a robust suspending system.
-
Ensuring dose uniformity. Requires proper mixing and particle size control.
-
Part 2: Formulation Development of an Oral Suspension
This section details a starting formulation for a 10% (100 mg/mL) Phthalylsulfapyridazine oral suspension. The selection of excipients is critical for creating a stable, palatable, and bioavailable product safe for avian use.[8]
Bill of Materials
Table 2: Components for Phthalylsulfapyridazine 10% Oral Suspension
| Component | Function | Example | Concentration (% w/v) | Rationale |
| Phthalylsulfapyridazine | Active Pharmaceutical Ingredient | Micronized Powder | 10.0 | Therapeutic agent. |
| Purified Water | Vehicle | USP/EP Grade | q.s. to 100% | Primary solvent and carrier. |
| Sodium Carboxymethyl Cellulose | Suspending Agent / Viscosity Modifier | Medium Viscosity Grade | 0.5 - 1.5 | Creates a structured vehicle to slow sedimentation of API particles. |
| Sorbitol 70% Solution | Wetting Agent / Sweetener | Non-crystallizing Grade | 15.0 - 25.0 | Reduces interfacial tension between API particles and water, preventing clumping. Improves palatability. |
| Polysorbate 80 | Surfactant / Wetting Agent | Tween® 80 | 0.1 - 0.5 | Further aids in wetting hydrophobic API particles. |
| Sodium Citrate | Buffering Agent | Dihydrate | 0.5 - 1.0 | Maintains a stable pH to prevent API degradation and precipitation of other excipients. |
| Benzyl Alcohol or Sodium Benzoate | Preservative | - | 0.5 - 1.0 | Prevents microbial growth in the aqueous formulation.[8] |
Step-by-Step Laboratory-Scale Preparation Protocol
This protocol is for the preparation of a 100 mL batch.
-
Preparation of the Suspending Vehicle:
-
In a beaker, heat approximately 60 mL of Purified Water to 70-80°C.
-
Slowly disperse the Sodium Carboxymethyl Cellulose into the hot water while stirring vigorously with an overhead stirrer to prevent clumping. Continue mixing until fully hydrated and a clear, viscous gel forms.
-
Allow the vehicle to cool to room temperature. It will thicken further upon cooling.
-
-
Incorporation of Soluble Excipients:
-
To the cooled vehicle, add the Sorbitol solution, Sodium Citrate, and Preservative. Mix until all components are fully dissolved.
-
-
Preparation of the API Slurry:
-
In a separate small beaker, add the Polysorbate 80.
-
Slowly add the micronized Phthalylsulfapyridazine powder to the Polysorbate 80 and mix to form a smooth, uniform paste. This step is crucial for ensuring the hydrophobic powder is properly wetted.
-
-
Combining and Homogenization:
-
Gradually add the API slurry from Step 3 to the main vehicle from Step 2 under continuous mixing.
-
Rinse the slurry beaker with a small amount of the vehicle to ensure complete transfer of the API.
-
Continue mixing with the overhead stirrer for 30 minutes to ensure uniform dispersion.
-
-
Final Volume Adjustment and Homogenization:
-
Transfer the suspension to a 100 mL graduated cylinder.
-
Add Purified Water to bring the final volume to 100 mL (q.s.).
-
Return the suspension to the mixing vessel and homogenize using a high-shear mixer (e.g., Silverson) for 5-10 minutes to reduce particle agglomerates and ensure a uniform, fine dispersion.
-
-
Storage:
-
Transfer the final suspension to an amber, airtight container and store at controlled room temperature, protected from light.
-
Diagram: Formulation Workflow
Caption: Workflow for preparing the oral suspension.
Part 3: Quality Control & In-Vitro Characterization
A self-validating protocol requires robust quality control (QC) checks to ensure the formulation meets specifications for safety, quality, and efficacy.
Physicochemical Tests
-
Appearance: Visual inspection for color, homogeneity, and signs of gross agglomeration.
-
pH: Measured using a calibrated pH meter. The pH should be stable and within a target range (e.g., 6.5-7.5) to ensure API and excipient stability.
-
Viscosity: Measured using a viscometer (e.g., Brookfield) to ensure batch-to-batch consistency of the suspending vehicle.
-
Redispersibility: After a period of storage, the container should be inverted a set number of times. The sediment should redisperse easily into a homogenous suspension with no caking.
Protocol: Drug Content Uniformity (Assay) by HPLC
This protocol ensures the final product contains the correct concentration of Phthalylsulfapyridazine.
-
Standard Preparation:
-
Accurately weigh ~25 mg of Phthalylsulfapyridazine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is the 1000 µg/mL stock solution.
-
Prepare working standards (e.g., 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Shake the suspension vigorously to ensure homogeneity.
-
Accurately transfer 1.0 mL of the suspension into a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 15 minutes to dissolve the API, cool to room temperature, and dilute to volume. This gives a theoretical concentration of 1000 µg/mL.
-
Further dilute 5.0 mL of this solution into a 100 mL volumetric flask with diluent to achieve a final theoretical concentration of 50 µg/mL.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at a suitable wavelength (determined by UV scan of the API, likely around 260-280 nm).[9]
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.
-
Inject the sample preparation in triplicate.
-
Calculate the concentration in the sample using the regression equation from the calibration curve and account for the dilution factor. The result should be within 90.0% - 110.0% of the label claim (100 mg/mL).
-
Part 4: Protocol for a Pilot In-Vivo Pharmacokinetic Study
The ultimate test of a formulation is its performance in the target animal. A pilot pharmacokinetic (PK) study is essential to determine the rate and extent of drug absorption.
Study Design & Rationale
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, F) of the Phthalylsulfapyridazine oral suspension in broiler chickens.
-
Animals: Healthy broiler chickens (e.g., Cobb 500), 4-6 weeks of age, of a specific weight range. Acclimatize for at least 7 days.
-
Groups:
-
Group 1 (IV): N=6 birds. Administered a single dose of Phthalylsulfapyridazine in a solubilized form (e.g., in a vehicle with DMSO/PEG) via intravenous injection (wing vein) to determine the absolute bioavailability. Dose: 10 mg/kg.
-
Group 2 (Oral): N=6 birds. Administered a single dose of the developed oral suspension via oral gavage. Dose: 100 mg/kg (a higher dose is common for oral sulfonamides to achieve therapeutic concentrations).
-
-
Justification: The IV group serves as the 100% bioavailability reference. Comparing the oral group's exposure (AUC) to the IV group's exposure allows for the calculation of absolute bioavailability (F).[10]
Step-by-Step Study Protocol
-
Fasting: Fast all birds for 4-6 hours prior to dosing to minimize feed effects on absorption, but provide free access to water.
-
Dosing:
-
Weigh each bird accurately immediately before dosing to calculate the exact volume to be administered.
-
IV Group: Administer the dose slowly into the wing vein.
-
Oral Group: Administer the dose directly into the crop using a suitable gavage needle or soft tube. This method ensures an accurate dose is delivered to each bird.[7][11]
-
-
Blood Sampling:
-
Collect ~0.5 mL of blood from the contralateral wing vein into heparinized tubes at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.
-
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant into clearly labeled cryovials.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma samples will be analyzed for Phthalylsulfapyridazine concentration using a validated bioanalytical method, typically LC-MS/MS for high sensitivity and specificity.[12]
-
The sample preparation will involve protein precipitation (e.g., with acetonitrile) followed by centrifugation and analysis of the supernatant.[13]
-
Diagram: In-Vivo Pharmacokinetic Study Workflow
Sources
- 1. Sulfonamides | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Drug administration to poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of tadalafil solid dispersions - Impact of polymer on the apparent solubility and dissolution rate of tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitchinchickens.com [bitchinchickens.com]
- 8. Veterinary Excipients & Additives | SBR-Int [sbr-int.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backyardchickens.com [backyardchickens.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. applications.emro.who.int [applications.emro.who.int]
Application of Phthalylsulfapyridazine in Medicated Feed Premixes: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Use of Phthalylsulfapyridazine as a Gastrointestinal-Targeted Sulfonamide
Phthalylsulfapyridazine is a sulfonamide antimicrobial agent with a unique chemical structure that suggests its primary application in the treatment of gastrointestinal infections in livestock. While specific data for Phthalylsulfapyridazine is limited, its close structural analogue, Phthalylsulfathiazole, provides a strong basis for understanding its mechanism of action. Phthalylsulfathiazole is known to be a prodrug, meaning it is administered in an inactive form and is later converted to its active form within the animal's body.[1] This activation is particularly advantageous for treating infections localized in the gut.
Upon oral administration via medicated feed, Phthalylsulfapyridazine is poorly absorbed from the gastrointestinal tract. Within the intestines, it is hypothesized that bacterial enzymes or changes in the intestinal environment hydrolyze the phthalyl group, releasing the active antimicrobial compound, sulfapyridine. This localized activation ensures that high concentrations of the active drug are delivered directly to the site of infection, minimizing systemic absorption and potential side effects.[1] The primary mechanism of action for sulfonamides like sulfapyridine is the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. By blocking this pathway, Phthalylsulfapyridazine effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[1]
This targeted delivery makes Phthalylsulfapyridazine a promising candidate for inclusion in medicated feed premixes for the control of enteric diseases in swine and poultry.
Diagram 1: Proposed Mechanism of Action of Phthalylsulfapyridazine
Caption: Proposed activation of Phthalylsulfapyridazine in the gut.
PART 1: Formulation of Phthalylsulfapyridazine Medicated Feed Premixes
The successful delivery of Phthalylsulfapyridazine through medicated feed hinges on the careful formulation of a stable and homogenous premix. The premix serves as the carrier for the active pharmaceutical ingredient (API) and ensures its uniform distribution throughout the final feed.
Excipient Selection
The choice of excipients is critical for the physical and chemical stability of the premix. Common excipients for powdered premixes include:
-
Carriers: These make up the bulk of the premix and should be inert, free-flowing, and have good mixing properties. Examples include rice hulls, corn cob fractions, and calcium carbonate.
-
Binders: These are used to create granular premixes, improving flowability and reducing dust. Molasses and lignosulfonates are common binders.[2]
-
Anti-caking Agents: To prevent clumping and ensure accurate dosing, anti-caking agents like silica dioxide can be added.
Formulation Protocol: A Step-by-Step Guide
This protocol outlines the laboratory-scale preparation of a Phthalylsulfapyridazine medicated feed premix.
Objective: To prepare a 1 kg batch of a 10% (w/w) Phthalylsulfapyridazine medicated feed premix.
Materials:
-
Phthalylsulfapyridazine powder (API)
-
Carrier (e.g., finely ground corn cob)
-
Anti-caking agent (e.g., silica dioxide)
-
Planetary mixer or V-blender
-
Calibrated balance
-
Sieves for particle size analysis
Procedure:
-
Pre-blending: In a smaller container, accurately weigh 100 g of Phthalylsulfapyridazine and 10 g of silica dioxide. Mix thoroughly for 5 minutes to create a concentrated pre-blend. This step is crucial for achieving content uniformity.
-
Geometric Dilution:
-
Add the 110 g of the pre-blend to an equal amount of the carrier (110 g) in the main mixer. Mix for 10 minutes.
-
Add an amount of carrier equal to the total weight of the mixture in the blender (220 g). Mix for 10 minutes.
-
Continue this process of adding an equal weight of carrier to the existing mixture and mixing until all the carrier (890 g total) has been incorporated.
-
-
Final Blending: Once all components are added, continue mixing for an additional 15-20 minutes to ensure a homogenous premix.
-
Quality Control Sampling: Collect samples from at least three different locations within the blender for homogeneity testing.
Table 1: Example Formulation of a 10% Phthalylsulfapyridazine Premix
| Component | Weight (g) per 1 kg batch | Purpose |
| Phthalylsulfapyridazine | 100 | Active Pharmaceutical Ingredient |
| Finely Ground Corn Cob | 890 | Carrier |
| Silica Dioxide | 10 | Anti-caking Agent |
| Total | 1000 |
PART 2: Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the potency and homogeneity of the Phthalylsulfapyridazine premix and the final medicated feed. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides in feed matrices.[3][4]
HPLC Method for Quantification of Phthalylsulfapyridazine
The following is a general HPLC method that can be adapted and validated for the quantification of Phthalylsulfapyridazine in feed premixes.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the analyte from matrix interferences.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by analyzing a standard solution of Phthalylsulfapyridazine across a UV spectrum (a DAD is useful for this). A wavelength around 260 nm is a reasonable starting point for many sulfonamides.[4]
Sample Preparation Protocol
Objective: To extract Phthalylsulfapyridazine from a feed premix sample for HPLC analysis.
Materials:
-
Feed premix sample
-
Extraction solvent (e.g., a mixture of ethyl acetate, acetonitrile, and methanol)[4]
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Weighing: Accurately weigh approximately 2 g of the feed premix into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of the extraction solvent to the tube. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.[4]
-
Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to separate the solid matrix from the liquid extract.
-
Dilution and Filtration: Carefully transfer an aliquot of the supernatant to a new tube. If necessary, dilute with the mobile phase to bring the concentration within the calibration range. Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. | Relative Standard Deviation (RSD) < 5% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank samples. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |
PART 3: Stability Testing of Phthalylsulfapyridazine Medicated Feed Premixes
Stability testing is crucial to determine the shelf-life of the medicated premix and to ensure that the API remains potent and safe under various storage conditions.
Stability-Indicating Method
The analytical method used for stability testing must be "stability-indicating," meaning it can resolve the active ingredient from any potential degradation products. This is often achieved using HPLC with a DAD, which can help identify the emergence of new peaks over time.
Stability Study Protocol
This protocol is based on the VICH GL8 guidelines for stability testing of medicated premixes.
Objective: To assess the stability of three batches of Phthalylsulfapyridazine medicated feed premix over time under different environmental conditions.
Materials:
-
Three independent batches of the final formulated premix, packaged in the proposed commercial packaging.
-
Stability chambers with controlled temperature and relative humidity (RH).
Procedure:
-
Initial Analysis (Time 0): Analyze samples from each of the three batches for the initial concentration of Phthalylsulfapyridazine, moisture content, and physical appearance.
-
Storage Conditions: Place the packaged premix samples into stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Pull samples from each storage condition at specified time points. For a 12-month shelf-life study, typical intervals are:
-
Long-term: 0, 3, 6, 9, 12 months
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for:
-
Assay of Phthalylsulfapyridazine
-
Presence of degradation products
-
Moisture content
-
Physical properties (color, odor, flowability)
-
Diagram 2: Experimental Workflow for Premix Development and Validation
Caption: Workflow for Phthalylsulfapyridazine premix development.
Conclusion and Future Directions
Phthalylsulfapyridazine holds potential as a targeted therapy for enteric diseases in livestock when delivered via medicated feed premixes. The protocols outlined in this guide provide a framework for the development, quality control, and stability testing of such premixes. It is imperative to underscore that due to the limited publicly available data on Phthalylsulfapyridazine, all methods and formulations presented here must be rigorously validated for this specific active pharmaceutical ingredient. Further research into the pharmacokinetics, efficacy, and safety of Phthalylsulfapyridazine in target animal species such as swine and poultry is essential for its successful application in veterinary medicine.
References
-
Cockerell, I., Halliday, D., & Morgan, D. J. (1975). Methods of feed analysis. Tropical Products Institute. [Link]
-
Purdue University. Development of methods of analysis for feeds, fertilizers and pesticides. NIFA Reporting Portal. [Link]
-
Dominion Veterinary Laboratories Ltd. Sodium Sulfamethazine Solution 12.5%. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Phthalylsulfathiazole? Patsnap Synapse. [Link]
-
Przeniosło-Siwczyńska, M., & Kwiatek, K. (2020). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 25(20), 4758. [Link]
-
Munns, R. K., & Roybal, J. E. (1982). Rapid gas-liquid chromatographic method for determination of sulfamethazine in swine feed. Journal of the Association of Official Analytical Chemists, 65(5), 1048–1053. [Link]
-
Satra, P., et al. (2013). Preparation of feed premix for veterinary purposes. Ceska a Slovenska Farmacie, 62(4), 173-178. [Link]
-
Białk-Bielińska, A., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3804. [Link]
-
Cheméo. Chemical Properties of Phthalylsulfathiazole (CAS 85-73-4). [Link]
- Google Patents.
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of 3-phytase FLF1000 as a feed additive for pigs for fattening and minor porcine species for growing. EFSA Journal, 17(7), e05777. [Link]
-
VCA Animal Hospitals. Sulfasalazine. [Link]
-
Veterinary Partner. (2004, July 19). Sulfasalazine (Azulfidine). [Link]
-
VCA Animal Hospitals. Sulfadiazine/Trimethoprim. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and Efficacy of 3-phytase FSF10000 as a Feed Additive for Chickens for Fattening or Reared for Laying, Laying Hens and Minor Poultry Species. EFSA Journal, 17(1), e05542. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2023). Safety and efficacy of a feed additive consisting of 25-hydroxycholecalciferol (produced by Pseudonocardia autotrophica DSM 32858) for all pigs, all poultry for fattening and ornamental birds and other poultry species (Huvepharma NV). EFSA Journal, 21(6), e08050. [Link]
-
Grandemange, E., et al. (2012). Efficacy and safety of a new 450 mg/ml florfenicol formulation administered intramuscularly in the treatment of bacterial bovine respiratory disease. The Veterinary Record, 171(19), 476. [Link]
- Google Patents.
Sources
Troubleshooting & Optimization
Overcoming Phthalylsulfapyridazine matrix effects in HPLC analysis
Technical Support Center: Phthalylsulfapyridazine Analysis
A Senior Application Scientist's Guide to Overcoming HPLC Matrix Effects
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Phthalylsulfapyridazine analysis in complex matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging matrix-related issues.
Frequently Asked Questions (FAQs)
Q1: What is Phthalylsulfapyridazine and why is its accurate quantification by HPLC crucial?
Phthalylsulfapyridazine is a sulfonamide antibacterial agent. It is a prodrug that is poorly absorbed in the gastrointestinal tract and is hydrolyzed by gut bacteria to release the active moiety, sulfapyridine. Its primary use is in the treatment of inflammatory bowel diseases like ulcerative colitis.
Accurate quantification is paramount for several reasons:
-
Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME), which is essential for determining dosing regimens.[1][2]
-
Efficacy and Safety: Ensuring that the drug and its active metabolite reach therapeutic concentrations without becoming toxic.
-
Regulatory Compliance: Bioanalytical methods must be rigorously validated to meet standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3]
Analysis is typically performed on biological matrices such as plasma, urine, or tissue homogenates.[4][5] These matrices are inherently complex and prone to interfering with the analytical measurement, a phenomenon known as the "matrix effect."
Q2: What exactly are "matrix effects" in the context of HPLC analysis?
The matrix effect is the alteration (suppression or enhancement) of an analyte's response due to the presence of co-eluting, undetected components in the sample matrix.[6] It is a primary source of imprecision and inaccuracy in quantitative bioanalysis.[7]
The mechanism of interference depends heavily on the detector used:
-
With Mass Spectrometry (MS) Detection: The most discussed matrix effect is ion suppression or enhancement . This occurs in the ion source (e.g., ESI), where matrix components compete with the analyte for ionization. If matrix components ionize more efficiently, they can suppress the analyte's signal. Conversely, they can sometimes enhance it.[8][9] Endogenous phospholipids from plasma are notorious for causing ion suppression.
-
With UV-Vis Detection: Matrix effects can manifest as baseline disturbances, overlapping peaks from endogenous compounds that absorb at the same wavelength as the analyte, or subtle changes in the analyte's peak shape.
Understanding and mitigating these effects is a mandatory part of method validation as per regulatory guidelines.[3]
Q3: How can I diagnose if my Phthalylsulfapyridazine analysis is suffering from matrix effects?
You must perform specific experiments to quantify the impact of the matrix. The most widely accepted approach is the Post-Extraction Spike Method .[8]
This method quantitatively assesses the matrix factor (MF) by comparing the analyte's response in a blank, extracted matrix to its response in a pure solution.
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
| Step | Action | Rationale |
| 1 | Prepare Set A: | This represents the analyte's response in the absence of any matrix components. |
| Spike the analyte (e.g., at low, mid, and high QC levels) into the mobile phase or reconstitution solvent. | ||
| 2 | Prepare Set B: | This represents the analyte's response in the presence of extracted matrix components. |
| Extract at least six different blank lots of your matrix (e.g., human plasma). | Using multiple lots is critical to assess the variability of the matrix effect.[3] | |
| After the final evaporation step, spike the analyte into the dried extracts at the same concentrations as Set A. | ||
| 3 | Analyze & Calculate: | Analyze both sets of samples via HPLC. |
| Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A) | An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression. MF > 1.0 indicates ion enhancement. | |
| 4 | Evaluate: | The FDA and other regulatory bodies expect the precision (CV%) of the matrix factor across the different lots to be ≤15%. This demonstrates that the effect, even if present, is consistent. |
A qualitative method, primarily for LC-MS, is the post-column infusion technique, which helps identify regions in the chromatogram where suppression or enhancement occurs.
Q4: My analysis shows significant and variable matrix effects. What are my primary strategies for overcoming them?
A multi-faceted approach combining sample preparation, chromatography, and data analysis is the most robust strategy. The goal is to separate Phthalylsulfapyridazine from the interfering matrix components.
This is your first and most powerful line of defense. The cleaner the sample you inject, the lower the risk of matrix effects.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., Acetonitrile) is added to precipitate proteins. | Fast, simple, inexpensive. | Non-selective. Does not effectively remove phospholipids or salts, a major cause of ion suppression. | Initial screening, high-throughput analysis where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner than PPT, can remove salts and some phospholipids. | More labor-intensive, uses larger solvent volumes. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective. Excellent for removing phospholipids, salts, and other interferences. Can concentrate the analyte. | Higher cost, requires method development (sorbent selection, wash/elution solvents). | Recommended for regulated bioanalysis. Provides the cleanest extracts and minimizes matrix effects.[7] |
dot
Caption: Workflow for different sample preparation techniques.
For Phthalylsulfapyridazine, which has both acidic (carboxylic acid) and basic (sulfonamide/pyridine) functionalities, a mixed-mode Solid-Phase Extraction (SPE) cartridge (combining reversed-phase and ion-exchange properties) is often highly effective.
The goal here is to achieve chromatographic separation between Phthalylsulfapyridazine and any remaining matrix interferences.
-
Column Selection: While a standard C18 column is a common starting point, consider alternative selectivities if co-elution is an issue. A Phenyl-Hexyl or a Polar-Embedded column can offer different interactions that may resolve your analyte from interferences.
-
Mobile Phase pH: Phthalylsulfapyridazine has multiple ionizable groups. Adjusting the mobile phase pH can change its retention time significantly. By moving the analyte's peak to a "cleaner" part of the chromatogram (as identified by post-column infusion), you can avoid the matrix effect. You must know the pKa values of your analyte to do this rationally.
-
Gradient Elution: A well-designed gradient can effectively separate early-eluting polar interferences (like salts) and late-eluting non-polar interferences (like lipids) from your analyte peak.
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, which generate narrower and sharper peaks. This increased peak capacity reduces the likelihood of an undetected matrix component co-eluting with your analyte.
An internal standard is a compound added at a constant concentration to all samples, calibrators, and QCs. Its response is used to normalize the analyte's response. The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS will have nearly identical chemical properties and chromatographic retention time and will be affected by matrix effects to the same degree as the analyte, thereby providing the most accurate correction.
Q5: My Phthalylsulfapyridazine assay in plasma is showing ion suppression. Can you provide a troubleshooting decision tree?
Certainly. This logical flow will guide you from diagnosis to resolution.
dot
Caption: Troubleshooting decision tree for matrix effects.
References
-
Recent Advances in Sample Preparation for Pesticide Analysis. (n.d.). ResearchGate. Retrieved from [Link]
- Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2021). MDPI. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. (n.d.). LabRulez LCMS. Retrieved from [Link]
- Stoll, D. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
- Lipka, E., et al. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis.
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]
-
Special Issue : Applications of High-Performance Liquid Chromatography (HPLC) in Biological Sample Analysis. (n.d.). MDPI. Retrieved from [Link]
- The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022).
- Fluconazol method validation by RP-HPLC for determination in biological skin m
-
Calculating Physiochemical Properties. (2019). Cambridge MedChem Consulting. Retrieved from [Link]
- Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems. (2024). MDPI.
- FDA Guideline - Bioanalytical Method Valid
- (PDF) Physico-chemical Properties and Sensory Attributes of Soap Formulations Containing Ethanolic Extracts of Jatropha podagrica Roots, Solanum lycopersicum Skin, and Pandanus amaryllifolius Leaves. (2020).
- Bioanalytical Method Valid
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. Retrieved from [Link]
- Kloepfer, A., et al. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- HPLC Column Selection Guide. (n.d.). PerkinElmer.
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713-722.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC−MS/MS: influence of ionization type, sample preparation, and biofluid.
-
Drug Metabolism. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
- Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of a Selective Cannabinoid Receptor Antagonist in Healthy Male Volunteers. Drug Metabolism and Disposition, 40(3), 549-559.
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Molecules | Special Issue : Applications of High-Performance Liquid Chromatography (HPLC) in Biological Sample Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bfr.bund.de [bfr.bund.de]
- 5. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Phthalylsulfapyridazine Degradation Pathway Under Stress Conditions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathway of Phthalylsulfapyridazine. This guide is designed to provide in-depth, practical, and scientifically grounded answers to the challenges you may encounter during your experimental work. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is Phthalylsulfapyridazine and why is studying its degradation important?
Phthalylsulfapyridazine is a sulfonamide antibacterial agent. The study of its degradation is crucial for several reasons. Primarily, it ensures the safety and efficacy of pharmaceutical formulations by identifying potential degradation products that could be less effective or even toxic.[1] Understanding the degradation pathway is a regulatory requirement for drug stability testing and helps in the development of stable formulations with an appropriate shelf-life.[2][3]
Q2: What are the expected primary degradation pathways for Phthalylsulfapyridazine under stress conditions?
Based on the structure of Phthalylsulfapyridazine, which contains a sulfonamide linkage and a phthalyl group, the primary degradation pathways are expected to be hydrolysis and photolysis. The amide linkage of the phthalyl group and the sulfonamide linkage are susceptible to hydrolysis under acidic and alkaline conditions. The aromatic rings and the azo group (if present in a related compound like sulfasalazine) are prone to photolytic cleavage and oxidation.[4]
Below is a proposed general degradation pathway for Phthalylsulfapyridazine based on the known degradation of other sulfonamides.
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Q6: I am observing co-eluting peaks. How can I improve the resolution?
Co-elution of the parent drug and degradation products is a common challenge.
-
Modify the Mobile Phase:
-
Organic Modifier: Change the ratio of the organic solvent to the aqueous buffer. You can also try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa).
-
pH of the Aqueous Phase: Adjusting the pH can alter the ionization state of the analytes and improve separation.
-
-
Change the Column:
-
Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.
-
-
Adjust the Gradient Program:
-
A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Temperature:
-
Varying the column temperature can affect the viscosity of the mobile phase and the retention characteristics of the analytes.
-
Degradation Product Identification
Q7: How can I identify the structures of the unknown degradation products?
Liquid chromatography-mass spectrometry (LC-MS) is the most powerful technique for identifying unknown degradation products. [5] Step-by-Step Protocol for Degradant Identification using LC-MS:
-
Sample Preparation: Analyze the stressed samples that show significant degradation.
-
LC-MS Analysis: Use an LC method that provides good separation of the degradation products. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent drug and its degradation products.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradation product peaks. The fragmentation pattern provides valuable structural information.
-
Propose Structures: Based on the mass of the degradation product and its fragmentation pattern, propose a likely chemical structure. Compare the fragmentation of the degradant to that of the parent drug to identify the modified parts of the molecule.
-
Confirmation (Optional but Recommended): Synthesize the proposed degradation product and confirm its identity by comparing its retention time and mass spectrum with the unknown peak in the stressed sample.
References
-
Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - NIH. (2021-10-01). Available from: [Link]
-
(PDF) Degradation Pathway - ResearchGate. (2017-03-31). Available from: [Link]
-
Pharmacologic stress testing: experience with dipyridamole, adenosine, and dobutamine - PubMed. Available from: [Link]
-
Pharmacologic Stress Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Kinetic and mechanistic investigations of the degradation of sulfachloropyridazine in heat-activated persulfate oxidation process | Request PDF - ResearchGate. Available from: [Link]
-
Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes | Request PDF - ResearchGate. Available from: [Link]
-
Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials - MDPI. Available from: [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. Available from: [Link]
-
Pharmacologic Stress Testing: Background, Indications, Contraindications. (2024-10-10). Available from: [Link]
-
Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing). (2020-06-04). Available from: [Link]
-
(PDF) Pharmacologic Stress Testing - ResearchGate. (2025-08-09). Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020-11-01). Available from: [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Pharmacologic Stress Testing Technique - Medscape Reference. (2024-10-10). Available from: [Link]
-
Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions - UQ eSpace - The University of Queensland. Available from: [Link]
-
Removal and degradation pathway study of sulfasalazine with Fenton-like reaction. (2011-06-15). Available from: [Link]
-
Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. (2025-08-06). Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available from: [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Available from: [Link]
-
PHARMACEUTICAL SCIENCES - Zenodo. Available from: [Link]
-
(PDF) Identification of Degradation Products and - Amanote Research. Available from: [Link]
-
Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation - Impactfactor. (2025-06-25). Available from: [Link]
-
Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - NIH. (2013-09-17). Available from: [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. Available from: [Link]
-
Investigation on thermal degradation mechanism of poly(phenylene sulfide) - ResearchGate. (2025-09-01). Available from: [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Available from: [Link]
-
Research on Thermal Degradation Kinetics of Polyphenylene Sulfide Filter Media. (2016-06-04). Available from: [Link]
-
Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature - MDPI. Available from: [Link]
-
Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products - NIH. (2025-02-19). Available from: [Link]
-
Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products - ResearchGate. (2025-02-19). Available from: [Link]
-
Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions - OUCI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phthalylsulfapyridazine Use in Broilers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phthalylsulfapyridazine in broilers. This resource is designed to provide in-depth, experience-based guidance to navigate the complexities of drug administration, metabolism, and residue withdrawal. Our goal is to equip you with the knowledge to not only ensure regulatory compliance but also to innovate within the field of veterinary pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Phthalylsulfapyridazine and other sulfonamides in broilers?
A1: Phthalylsulfapyridazine, like other sulfonamides, functions as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for bacteria to synthesize dihydrofolic acid, a precursor to folic acid. By blocking this pathway, sulfonamides inhibit bacterial growth and replication. Folic acid is essential for the synthesis of nucleic acids and certain amino acids in bacteria. Host animals, including broilers, are unaffected because they obtain folic acid from their diet and lack this specific metabolic pathway.
Q2: What is a "withdrawal period" and why is it critical for Phthalylsulfapyridazine?
A2: A withdrawal period is the mandated time from the last administration of a drug to a food-producing animal until it is permissible to slaughter the animal for human consumption.[1][2] This period ensures that any drug residues in the edible tissues have depleted to levels below the established Maximum Residue Limit (MRL).[1][2] For Phthalylsulfapyridazine and other sulfonamides, adherence to the withdrawal period is crucial to prevent consumer exposure to drug residues, which can pose health risks and contribute to the development of antimicrobial resistance.[3][4][5][6][7] The MRL for sulfonamides in poultry tissues is generally set at 100 µg/kg (or 0.1 ppm).[3][4]
Q3: What factors can influence the withdrawal period of Phthalylsulfapyridazine in broilers?
A3: Several factors can significantly impact the depletion of Phthalylsulfapyridazine residues from broiler tissues, thereby affecting the required withdrawal period. These include:
-
Dosage and Duration of Treatment: Higher doses and longer treatment periods will naturally lead to higher initial tissue concentrations and require a longer time for depletion.[2][8]
-
Route of Administration: The method of drug delivery (e.g., in feed, drinking water) can affect absorption rates and subsequent tissue distribution.
-
Bird Health and Metabolism: The metabolic rate of individual birds can vary based on genetics, age, and overall health.[9][10] Diseased birds may exhibit altered drug metabolism and elimination, potentially leading to slower residue depletion.[11]
-
Liver and Kidney Function: As the primary organs for drug metabolism and excretion, any compromise in liver or kidney function can prolong the drug's half-life in the body.
-
Co-administration of Other Drugs: The presence of other medications can potentially interfere with the metabolism and excretion of Phthalylsulfapyridazine.[2]
Q4: Are there any known methods to actively reduce the withdrawal period of Phthalylsulfapyridazine?
A4: While the most reliable method to ensure residue compliance is strict adherence to the prescribed withdrawal period, research into methods for accelerating drug elimination is ongoing. Potential strategies, though not yet standard practice, include:
-
Dietary Modifications: Altering the composition of the feed during the withdrawal period could potentially enhance drug metabolism and excretion. For instance, certain dietary components may upregulate hepatic enzymes responsible for drug breakdown.
-
Enzymatic Therapy: The use of specific enzymes that can metabolize sulfonamides is a theoretical approach. Research in this area is focused on identifying and delivering enzymes that could break down the drug into inactive, easily excretable metabolites.[12]
-
Fluid Therapy: Ensuring adequate water intake can promote renal clearance of the drug and its metabolites.
It is crucial to note that any attempt to actively reduce the withdrawal period must be rigorously validated through residue depletion studies to ensure that MRLs are not exceeded.
Troubleshooting Guides
Issue 1: Inconsistent Residue Levels in Tissue Samples Across a Flock
Potential Causes:
-
Uneven Drug Intake: When administering Phthalylsulfapyridazine via medicated feed or water, dominant birds may consume more, leading to higher drug concentrations. Conversely, sick or less dominant birds may not receive a therapeutic dose, yet still accumulate detectable residues.
-
Variations in Individual Metabolism: Genetic diversity within a flock can lead to differences in how quickly individual birds metabolize and excrete the drug.[9][10]
-
Subclinical Health Issues: Underlying health problems in some birds, even without overt symptoms, can impair their ability to clear the drug effectively.[11]
Troubleshooting Protocol:
-
Verify Uniformity of Medicated Feed/Water:
-
Conduct assays on feed or water samples from multiple locations within the broiler house to ensure homogenous mixing and distribution of Phthalylsulfapyridazine.
-
Observe feeding and drinking behavior to identify any patterns of unequal access.
-
-
Individual Bird Health Assessment:
-
Perform health checks on a representative sample of birds, looking for any subtle signs of illness.
-
Consider post-mortem examinations on a few birds to check for any underlying organ abnormalities, particularly of the liver and kidneys.
-
-
Pharmacokinetic Sub-study:
-
If the issue persists, consider a small-scale pharmacokinetic study with a subset of birds. This would involve collecting blood or tissue samples at various time points after drug administration to understand the absorption, distribution, metabolism, and excretion (ADME) profile within your specific flock.
-
Issue 2: Phthalylsulfapyridazine Residues Detected Above the MRL After the Recommended Withdrawal Period
Potential Causes:
-
Incorrect Withdrawal Period Calculation: The withdrawal period begins after the last dose of the drug has been administered.[1][13] Any miscalculation can lead to premature slaughter.
-
Cross-Contamination of Feed: Residual medicated feed in storage bins, feed lines, or feeders can lead to unintentional, low-level exposure to the drug during the withdrawal period.
-
Recycling of Contaminated Litter: If birds ingest litter contaminated with Phthalylsulfapyridazine or its metabolites from manure, this can lead to re-exposure.[14]
-
Impaired Drug Clearance: As mentioned previously, underlying health issues in the flock can slow down the elimination of the drug.[11]
Troubleshooting Protocol:
-
Review and Verify All Treatment Records:
-
Double-check the date and time of the last administration of Phthalylsulfapyridazine.
-
Confirm that the correct withdrawal period was calculated and observed.[1]
-
-
Investigate Potential Sources of Cross-Contamination:
-
Thoroughly inspect all feed handling and delivery equipment for any residual medicated feed. Implement a rigorous clean-out procedure between medicated and non-medicated feed batches.
-
Analyze samples of the non-medicated feed being provided during the withdrawal period to test for the presence of Phthalylsulfapyridazine.
-
-
Assess Litter Management Practices:
-
Evaluate your litter management protocol. If litter is being recycled, consider the potential for drug residue accumulation.
-
-
Conduct a Residue Depletion Study:
-
If the problem is recurrent, a formal residue depletion study is recommended. This involves treating a group of birds with Phthalylsulfapyridazine according to your standard protocol and then analyzing tissue samples from a subset of birds at several time points throughout and beyond the recommended withdrawal period. This will provide data specific to your operational conditions.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Sulfonamide Residue Analysis in Broiler Tissues
This protocol provides a general framework for the quantitative analysis of Phthalylsulfapyridazine and other sulfonamides in poultry tissues.
1. Sample Preparation and Extraction:
- Homogenize 5 grams of tissue (muscle, liver, or kidney) with 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
- Centrifuge the homogenate at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Perform a liquid-liquid extraction with n-hexane to remove lipids.[15]
- The extract may require a solid-phase extraction (SPE) clean-up step using a C18 cartridge to remove interfering substances.[15]
2. HPLC Analysis:
- Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3][15]
- Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 70:30 (v/v) buffer to methanol.[3][15]
- Flow Rate: 1.0 mL/min.[3][15]
- Injection Volume: 20 µL.[4]
- Detector: UV detector set at a wavelength of 265 nm.[3][4][15]
- Quantification: Prepare a standard curve using certified reference standards of Phthalylsulfapyridazine. The concentration of the drug in the tissue samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
Data Presentation:
| Parameter | Condition | Reference |
| Column Type | C18 | [3][15] |
| Mobile Phase | 0.01 M KH2PO4 buffer and Methanol (70:30 v/v) | [3][15] |
| Flow Rate | 1.0 mL/min | [3][15] |
| Detection Wavelength | 265 nm | [3][4][15] |
| Limit of Detection (LOD) | ~0.02 µg/g | [3] |
Visualizations
Caption: Experimental workflow for a residue depletion study.
Sources
- 1. Withdrawal Times and Residue Testing - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [beta.amstewardship.ca]
- 2. ozarksfn.com [ozarksfn.com]
- 3. Bot Verification [thejaps.org.pk]
- 4. scispace.com [scispace.com]
- 5. Determination of Sulphonamides and Tetracycline Residues in Liver Tissues of Broiler Chicken Sold in Kinondoni and Ilala Municipalities, Dar es Salaam, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug Withdrawal Periods for Animal-Derived Products and Its Effects on Public Health - SR Publications [srpublication.com]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Early Growth and Protein-Energy Metabolism in Chicken Lines Divergently Selected on Ultimate pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-independent control strategy of clostridial infection in broiler chickens using anti-toxin environmentally friendly multienzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poultry medicine withdrawal periods — Chicken Clinic - Pet poultry vet [chickenclinic.co.uk]
- 14. Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste from broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Phthalylsulfapyridazine Interference in Immunoassays
Welcome to the technical support guide for understanding and troubleshooting potential interference from Phthalylsulfapyridazine in immunoassays. This resource is designed for researchers, scientists, and drug development professionals to navigate unexpected assay results and ensure data integrity.
Section 1: Understanding the Potential Interference
Phthalylsulfapyridazine is a sulfonamide antibiotic. In the body, it is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid.[1] The core issue for immunoassay performance often lies with the structural similarity between these molecules, particularly sulfapyridine, and the intended analyte of an assay.[2][3] This phenomenon, known as cross-reactivity, is a primary mechanism for drug-related immunoassay interference.[4][5][6]
The Mechanism: Competitive Binding
Most immunoassays rely on the highly specific binding between an antibody and its target antigen. Interference occurs when a non-target molecule, like Phthalylsulfapyridazine or its metabolites, has a structure similar enough to the target analyte to bind to the assay's antibodies.[2][7]
In a competitive immunoassay format, the interfering drug competes with the labeled antigen for a limited number of antibody binding sites. This competition can lead to a falsely decreased signal, which may be misinterpreted as a higher concentration of the target analyte. Conversely, in a "sandwich" ELISA, the consequences can be more complex, potentially leading to falsely low results if the drug blocks antibody binding sites.[2][8]
Caption: Mechanism of competitive immunoassay interference.
Key Molecular Structures
Understanding the structures of Phthalylsulfapyridazine and its primary metabolite, Sulfapyridine, is key to predicting cross-reactivity. Both possess a sulfonamide core moiety which is often the source of immunologic recognition.[9]
| Compound | Molar Mass ( g/mol ) | Core Structure | Key Features for Cross-Reactivity |
| Phthalylsulfapyridazine | 403.4 | Sulfonamide linked to a phthalic acid group | The core sulfapyridine structure is present, though sterically hindered by the phthalyl group. |
| Sulfapyridine | 249.28 | p-aminobenzenesulfonamide | Possesses an aromatic amine and a substituted ring, which are known immunologic determinants for sulfonamides.[10][11] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter and provides a logical path for troubleshooting.
Q1: My assay results are inconsistent with the clinical picture for subjects taking Phthalylsulfapyridazine. What is the first step?
When lab results do not align with clinical observations, suspecting an assay interference is a critical first step.[6][12] The initial action should be to systematically confirm that the deviation is not due to common assay errors.
-
Initial Checklist:
-
Review Assay Protocol: Ensure there were no deviations in incubation times, temperatures, or reagent preparation.[13][14]
-
Check Instrument Performance: Verify that the plate reader is functioning correctly and that there are no "edge effects" or other instrument-related artifacts.
-
Assess Reagent Quality: Confirm that reagents are within their expiration dates and were stored under the recommended conditions.
-
Evaluate Pipetting and Washing: Inadequate washing or inaccurate pipetting can lead to high background or poor reproducibility.[13][14][15]
-
Q2: How can I definitively determine if Phthalylsulfapyridazine is causing the interference?
To isolate the drug as the source of interference, a Spike and Recovery experiment is the gold standard.[5] This test assesses whether the presence of the suspected substance affects the measurement of a known amount of analyte.
-
Rationale: By adding a known concentration ("spike") of your target analyte to a sample matrix both with and without the suspected interfering drug, you can quantify the drug's impact. A poor recovery percentage in the presence of the drug points to interference.[5]
Q3: My Spike and Recovery test suggests interference. What's the next step?
The next step is to characterize the interference. A Serial Dilution or Linearity of Dilution experiment is a powerful tool for this.[12][16]
-
Rationale: If an interfering substance is present, diluting the sample should also dilute the interferent. At a certain dilution factor, the effect of the interferent should become negligible, and the measured analyte concentration (adjusted for dilution) will begin to plateau, revealing a more accurate result.[8][12][16] A non-linear response upon dilution is a strong indicator of interference.[3]
Caption: Step-by-step workflow for investigating suspected immunoassay interference.
Q4: I've confirmed interference. What are my options to mitigate it?
Mitigation strategies aim to either remove the interfering substance or change the assay methodology to avoid the interference.
-
Sample Dilution: As demonstrated in the linearity test, diluting the sample can often reduce the interferent's concentration to a point where it no longer affects the assay, though this may compromise sensitivity if the analyte concentration is low.[5][17]
-
Sample Pre-treatment: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be developed to selectively remove sulfonamides from the sample matrix before analysis.
-
Use an Alternate Assay:
-
Different Antibody Pair: An assay that uses monoclonal antibodies with different epitope specificities may not cross-react with the drug.[5]
-
Different Method: Switching to a non-immunological method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), provides an orthogonal approach that is not susceptible to antibody cross-reactivity and can serve as a confirmatory method.[18]
-
Section 3: Experimental Protocols
Protocol 1: Interference Spike & Recovery Test
Objective: To determine if Phthalylsulfapyridazine or its metabolite, Sulfapyridine, interferes with the quantitation of the target analyte.
Materials:
-
Control matrix (e.g., drug-free serum or plasma)
-
Analyte stock solution of known concentration
-
Phthalylsulfapyridazine and/or Sulfapyridine stock solution
-
Your immunoassay kit and required instrumentation
Procedure:
-
Prepare Samples: Create three sets of samples in triplicate.
-
A (Control): Control matrix + Assay Buffer.
-
B (Spiked Analyte): Control matrix + a known concentration of analyte (the "spike"). Aim for a concentration in the middle of the assay's linear range.
-
C (Spiked Analyte + Interferent): Control matrix + the same spike concentration of analyte + the highest expected physiological concentration of Phthalylsulfapyridazine/Sulfapyridine.
-
-
Run Assay: Analyze all samples according to your standard immunoassay protocol.
-
Calculate Recovery:
-
Measure the concentration of Analyte in sets A, B, and C.
-
Spiked Concentration = [Concentration in B] - [Concentration in A]
-
Observed Concentration with Interferent = [Concentration in C] - [Concentration in A]
-
% Recovery = (Observed Concentration with Interferent / Spiked Concentration) * 100
-
-
Interpretation:
-
Recovery of 80-120%: Generally indicates no significant interference.
-
Recovery <80% or >120%: Suggests the presence of negative or positive interference, respectively.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q: Is Phthalylsulfapyridazine or its metabolite, Sulfapyridine, more likely to cause interference? A: Sulfapyridine is more likely to be the primary interfering compound. After oral administration, most Phthalylsulfapyridazine is broken down in the colon to release sulfapyridine, which is then systemically absorbed.[1] Therefore, sulfapyridine is present in blood and urine at higher concentrations and its less sterically hindered structure makes it more available for antibody binding.
Q: Can I use a different blocking buffer to solve the problem? A: While using a more effective blocking buffer can reduce non-specific binding and high background, it is unlikely to solve a specific cross-reactivity issue.[14][15] Cross-reactivity is a specific interaction between the antibody's binding site and the interfering molecule, which mimics the intended analyte.[2]
Q: Are competitive or sandwich immunoassays more susceptible to this type of interference? A: Competitive immunoassays are generally more susceptible to cross-reactivity from small molecules like drugs and their metabolites.[2][19] This is because the assay format is based on competition for a limited number of antibody binding sites, and any structurally similar molecule can participate in that competition.[2][3]
Q: Where can I find official guidelines on validating immunoassays for interference? A: Regulatory bodies and scientific organizations provide guidelines for method validation. While not specific to one drug, these documents outline the required experiments, such as specificity, interference, and cross-reactivity testing. A good starting point is the Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
-
Biocompare. (2021-11-09). ELISA Troubleshooting Guide. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
American Association for Clinical Chemistry. (2015-10-01). How to Detect and Solve Immunoassay Interference. myADLM.org. [Link]
-
Nobel Laboratory. (2022-06-02). Investigating Immunoassay Interferences. [Link]
-
Surmodics IVD. Elisa Troubleshooting -Technical Issues. [Link]
-
ELGA LabWater. (2020-02-25). Immunoassay | Sources of Interference & their Effects. [Link]
-
Dodig, S. (2009). Interferences in immunoassay. SciSpace. [Link]
-
Gyros Protein Technologies. (2020-02-19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
-
Schwickart, M., et al. (2014). Interference in immunoassays to support therapeutic antibody development in preclinical and clinical studies. Bioanalysis, 6(14), 1939-51. [Link]
-
Ismail, A. A. (2009). Interference in Immunoassay. The Obstetrician & Gynaecologist, 11(2), 101-109. [Link]
-
Dodig, S., & Čepelak, I. (2018). Interferences in quantitative immunochemical methods. Biochemia Medica, 28(1), 010501. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2023-05-13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]
-
INTERFERENCES. (2015-06-10). [Link]
-
Wang, Z., et al. (2017). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Sensors, 17(11), 2581. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2017-05-16). Cross reactivity sulfonamide and nonantibiotic sulfonamides. [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-8. [Link]
-
Favresse, J., et al. (2018). Interference in Immunoassay. Obstetrics and Gynecology of India. [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. ResearchGate. [Link]
-
American Association for Clinical Chemistry. (2022-04-01). Investigating Immunoassay Interferences. myADLM.org. [Link]
-
Peat, M. A., & Johnston, A. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3. [Link]
-
Dodig, S. (2013). Most common interferences in immunoassays. SciSpace. [Link]
-
Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology, 38(7), 387-96. [Link]
-
Das, K. M., & Dubin, R. (1976). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. British Journal of Clinical Pharmacology, 3(3), 523-528. [Link]
-
Krasowski, M. D., et al. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine, 2(4), 533-545. [Link]
-
Wauthier, L., et al. (2022). Interferences in immunoassays: review and practical algorithm. Clinical Chemistry and Laboratory Medicine, 60(6), 814-825. [Link]
-
d'Herbomez, M., & Jarrar, T. O. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 1-13. [Link]
Sources
- 1. The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. biosynth.com [biosynth.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. en.nobellab.com [en.nobellab.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 15. biocompare.com [biocompare.com]
- 16. myadlm.org [myadlm.org]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
An authoritative resource for researchers, scientists, and drug development professionals, this guide provides in-depth technical support for mitigating the adverse effects of Phthalylsulfapyridazine in chickens. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to ensure the welfare of your research animals and the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Phthalylsulfapyridazine and how does it work in chickens?
A1: Phthalylsulfapyridazine is a sulfonamide antibiotic. Unlike many other sulfonamides, it is poorly absorbed from the gastrointestinal tract. This property makes it particularly effective for treating enteric infections, as the drug is concentrated in the gut where it exerts its antibacterial action. It works by competitively inhibiting the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis.[1] Avian cells are unaffected as they utilize pre-formed folic acid from their diet.
Q2: What are the most common adverse effects of Phthalylsulfapyridazine in chickens?
A2: While its poor systemic absorption reduces the risk of widespread toxicity compared to other sulfonamides, high doses or prolonged use of Phthalylsulfapyridazine can still lead to adverse effects. The most commonly anticipated issues, based on the sulfonamide class of drugs, include:
-
Renal and Urinary Tract Complications: Due to the potential for crystalluria (crystal formation in urine), especially if the birds are dehydrated.[2]
-
Hematological Abnormalities: Including anemia from bone marrow suppression.[2]
-
Vitamin K Deficiency: Sulfonamides can interfere with the gut microbiota's ability to synthesize Vitamin K, leading to impaired blood clotting.[1][3][4]
-
Gastrointestinal and Microbiota Disturbances: As an enteric antibiotic, it can disrupt the normal gut flora, potentially leading to dysbiosis.[5][6]
-
Impact on Egg Production and Quality: Reduced egg laying and thinner eggshells can occur.[2]
Q3: Are there any known drug interactions with Phthalylsulfapyridazine?
A3: Yes, like other sulfonamides, Phthalylsulfapyridazine can interact with other drugs. For instance, concurrent use with trimethoprim can have a synergistic antibacterial effect.[7] However, it's crucial to be aware of potential negative interactions. For example, using it with other drugs that have the potential for renal toxicity could exacerbate kidney issues.
Q4: What are the regulatory considerations for Phthalylsulfapyridazine residues in poultry products?
A4: The use of any antimicrobial, including Phthalylsulfapyridazine, in food-producing animals is strictly regulated to prevent harmful residues in meat and eggs. It is imperative to adhere to established withdrawal periods to ensure that residues deplete to levels below the maximum residue limit (MRL).[8][9][10] Failure to do so can have public health implications, including allergic reactions in consumers and the development of antimicrobial resistance.[8][9]
In-Depth Troubleshooting Guides
Issue 1: Renal and Urinary Tract Complications
Q: My chickens are showing signs of lethargy and ruffled feathers after starting a Phthalylsulfapyridazine trial. I suspect renal issues. What should I do?
A: Your observations are valid, as these are general signs of illness in poultry that can be associated with renal distress. Here is a systematic approach to troubleshoot and mitigate this issue:
1. Immediate Actions:
-
Ensure Unrestricted Access to Fresh, Clean Water: Dehydration significantly increases the risk of sulfonamide crystalluria.
-
Review Dosage: Double-check your calculations to ensure you are not administering an overdose.
2. Diagnostic Workflow:
-
Urinalysis: If possible, collect urine samples to check for crystals, pH, and signs of inflammation.
-
Blood Chemistry: Analyze blood samples for elevated levels of uric acid and creatinine, which are indicators of renal dysfunction in birds.
-
Necropsy: In case of mortality, a post-mortem examination of the kidneys can reveal swelling, paleness, or the presence of urate deposits.
3. Mitigation Strategies:
-
Water Alkalinization: Increasing the pH of the drinking water can enhance the solubility of sulfonamide metabolites, reducing the risk of crystal formation. Sodium bicarbonate can be used for this purpose, but the concentration should be carefully calculated and monitored.
-
Dietary Modification: Ensure the diet is well-balanced and does not contain excessive protein, which can increase the metabolic load on the kidneys.
Issue 2: Hematological Abnormalities
Q: I've noticed pale combs and wattles in some of the chickens receiving Phthalylsulfapyridazine. Could this be related to the treatment?
A: Yes, paleness of the comb and wattles is a classic sign of anemia in chickens, which can be a side effect of sulfonamide administration due to bone marrow suppression.[2]
1. Diagnostic Steps:
-
Complete Blood Count (CBC): A CBC will provide quantitative data on red blood cell count, hemoglobin concentration, and packed cell volume (hematocrit) to confirm anemia.
-
Blood Clotting Time: Given the known link between sulfonamides and vitamin K deficiency, measuring blood clotting time is a critical diagnostic step.[3][4] An extended clotting time would indicate a coagulopathy.
2. Mitigation and Treatment:
-
Vitamin K Supplementation: This is a crucial preventative and therapeutic measure. Sulfonamides can disrupt the intestinal microflora that synthesizes vitamin K, which is essential for blood clotting.[1][3][4]
-
Nutritional Support: Ensure the diet is rich in iron, copper, and B vitamins, which are all necessary for red blood cell production.
-
Dosage Re-evaluation: If anemia is severe, consider reducing the dose of Phthalylsulfapyridazine or discontinuing the treatment if experimentally viable.
Issue 3: Gastrointestinal and Microbiota Disturbances
Q: Since starting Phthalylsulfapyridazine, I've observed changes in the chickens' droppings and a slight decrease in feed conversion efficiency. How can I address this?
A: As Phthalylsulfapyridazine acts primarily in the gut, some level of disruption to the gut microbiota is expected.[5][6] This can manifest as changes in fecal consistency and nutrient absorption.
1. Assessment:
-
Microbiota Analysis: Fecal or cecal samples can be analyzed using 16S rRNA sequencing to assess the impact on the microbial community structure and identify any significant dysbiosis.[11]
-
Performance Monitoring: Continue to closely monitor feed intake, water consumption, body weight gain, and feed conversion ratio.
2. Mitigation Strategies:
-
Probiotics and Prebiotics: Supplementing the feed or water with probiotics (beneficial bacteria) or prebiotics (substrates that promote the growth of beneficial bacteria) can help to restore a healthy gut microbiota.
-
Dietary Fiber: Ensuring adequate levels of appropriate dietary fiber can also support a healthy gut environment.
Issue 4: Impact on Egg Production and Quality
Q: My laying hens on a Phthalylsulfapyridazine regimen are producing fewer eggs, and I've noticed an increase in the number of eggs with thin shells. What is the cause and how can it be fixed?
A: Sulfonamides can negatively impact egg production and shell quality.[2] This can be due to a combination of factors including general systemic stress and specific interference with metabolic processes.
1. Underlying Mechanisms:
-
Carbonic Anhydrase Inhibition: Some sulfonamides can inhibit carbonic anhydrase, an enzyme crucial for the deposition of calcium carbonate in the eggshell.[2]
-
Nutrient Absorption: Disruption of the gut microbiota can impair the absorption of essential nutrients for egg formation, such as calcium and phosphorus.
2. Corrective Measures:
-
Nutritional Supplementation:
-
Calcium: Ensure the diet contains adequate levels of highly bioavailable calcium. Providing coarse calcium particles (e.g., oyster shell) can also be beneficial.
-
Phosphorus and Vitamin D3: These are essential for proper calcium metabolism.
-
Trace Minerals: Manganese and zinc are important co-factors for enzymes involved in eggshell formation.
-
-
Environmental Stress Reduction: Minimize other stressors in the environment, such as heat stress, which can exacerbate the negative effects on egg production.
Experimental Protocols
Protocol 1: Prophylactic Vitamin K Supplementation
Objective: To prevent Phthalylsulfapyridazine-induced coagulopathy.
Methodology:
-
Baseline Measurement: Prior to starting the Phthalylsulfapyridazine treatment, collect blood samples from a representative subset of chickens to determine baseline blood clotting time.
-
Supplementation: Administer Vitamin K3 (menadione) or its more stable derivatives in the drinking water or feed. A common starting point for supplementation is 2-4 grams of menadione per ton of feed.
-
Treatment Groups:
-
Group A: Control (No Phthalylsulfapyridazine, no extra Vitamin K)
-
Group B: Phthalylsulfapyridazine treatment, no Vitamin K supplementation
-
Group C: Phthalylsulfapyridazine treatment with Vitamin K supplementation
-
-
Monitoring: At regular intervals during the treatment period, measure the blood clotting time for all groups.
-
Data Analysis: Compare the clotting times between the groups to determine the efficacy of Vitamin K supplementation.
Protocol 2: Monitoring Renal Function
Objective: To detect early signs of renal toxicity during Phthalylsulfapyridazine administration.
Methodology:
-
Baseline Samples: Collect blood samples from all chickens before the start of the experiment to establish baseline levels of uric acid and creatinine.
-
Regular Blood Sampling: Collect blood samples at predetermined time points (e.g., weekly) throughout the study.
-
Sample Processing: Centrifuge the blood samples to obtain plasma.
-
Biochemical Analysis: Use a veterinary blood chemistry analyzer to measure the concentrations of uric acid and creatinine.
-
Data Interpretation: A significant increase in uric acid and/or creatinine levels compared to baseline or the control group may indicate renal damage.
Data Summary Tables
Table 1: Key Monitoring Parameters and Action Thresholds
| Parameter | Normal Range (Adult Chicken) | Action Threshold | Recommended Action |
| Blood Clotting Time | 2-6 minutes | > 8 minutes | Administer therapeutic dose of Vitamin K; review prophylactic supplementation. |
| Uric Acid | 2-10 mg/dL | > 15 mg/dL | Increase water availability; consider water alkalinization; review dosage. |
| Packed Cell Volume (PCV) | 25-45% | < 25% | Investigate for anemia; ensure adequate iron and B vitamins in the diet. |
| Eggshell Thickness | 0.3-0.4 mm | < 0.28 mm | Review dietary calcium, phosphorus, and Vitamin D3 levels. |
Diagrams
Caption: Troubleshooting workflow for Phthalylsulfapyridazine adverse effects.
Caption: Sulfonamide-induced Vitamin K deficiency pathway.
References
- Bello, A., Dersjant-Li, Y., & Korber, D. R. (Year). Effects of dietary calcium and... [This is a placeholder as the full citation details were not available in the search results.
-
Sumano, H., Fuentes, V., & Ocampo, L. (1990). Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. British Poultry Science, 31(3), 627-634. [Link]
-
Chapman, H. D. (2022). Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens. Poultry Science, 101(3), 101630. [Link]
-
Zhou, Y., et al. (2024). Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification. Frontiers in Microbiology, 15, 1380165. [Link]
-
MSD Veterinary Manual. (n.d.). Vitamin Deficiencies in Poultry. [Link]
-
Marmulak, T., Tell, L., & Gehring, R. (Year). Egg residue considerations during the treatment of backyard poultry. Journal of the American Veterinary Medical Association. [Link]
-
Poultrymed. (n.d.). Sulfonamides. [Link]
-
Muthuma, E. N., et al. (2016). Sulfonamides residues detected in broiler meat from poultry farms in peri-urban, Nairobi, Kenya. American Journal of Research Communication, 4(10), 1-13. [Link]
-
Mubito, E. P., Shahada, F., Kimanya, M. E., & Buza, J. J. (2014). Sulfonamide residues in commercial layer chicken eggs in Dar-es-Salaam, Tanzania. American Journal of Research Communication, 2(4), 124-132. [Link]
-
PoultryDVM. (n.d.). Vitamin K deficiency in Chickens: Signs, Treatment & Prevention. [Link]
-
Mehtabuddin, T., et al. (2012). (PDF) Sulfonamide residues determination in commercial poultry meat and eggs. Journal of Animal and Plant Sciences. [Link]
-
Kan, C. A. (2005). Chemical residues in poultry and eggs produced in free-range or organic systems. XVIIth European Symposium on the Quality of Poultry Meat XIth European Symposium on the Quality of Eggs and Egg Products. [Link]
-
Akbari Moghaddam Kakhki, R., et al. (2020). Oxidative Stress in Poultry and the Therapeutic Role of Herbal Medicine in Intestinal Health. Antioxidants, 9(11), 1089. [Link]
-
Alagawany, M., et al. (2021). Enhancing meat-type chicken performance through Thymus vulgaris leaf powder supplementation by affecting serum lipid profile, stress physiology, immunity, antioxidants, cecal microbiology, and jejunal histomorphology. Poultry Science, 100(1), 237-245. [Link]
-
Tell, L. A., et al. (2017). Consequences of fipronil exposure in egg-laying hens. Journal of the American Veterinary Medical Association, 251(11), 1285-1289. [Link]
-
Wang, X., et al. (2020). Florfenicol induces renal toxicity in chicks by promoting oxidative stress and apoptosis. Environmental Science and Pollution Research, 28(4), 4867-4877. [Link]
-
Wang, X., et al. (2021). Florfenicol induced renal inflammatory response and apoptosis via cell adhesion molecules signaling pathway. Poultry Science, 100(11), 101438. [Link]
-
Shang, Y., Kumar, S., Oakley, B., & Kim, W. K. (2018). Chicken Gut Microbiota: Importance and Detection Technology. Frontiers in Veterinary Science, 5, 254. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin K deficiency does not functionally impair skeletal metabolism of laying hens and their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin Deficiencies in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 4. poultrydvm.com [poultrydvm.com]
- 5. Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chicken Intestinal Mycobiome: Initial Characterization and Its Response to Bacitracin Methylene Disalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Florfenicol induces renal toxicity in chicks by promoting oxidative stress and apoptosis | Semantic Scholar [semanticscholar.org]
- 10. Research progress on bird eggshell quality defects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chicken Gut Microbiota: Importance and Detection Technology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phthalylsulfapyridazine and Sulfaclozine for the Management of Broiler Coccidiosis
For the attention of Researchers, Scientists, and Drug Development Professionals.
Coccidiosis, a parasitic enteric disease caused by protozoa of the genus Eimeria, stands as a persistent threat to the economic viability of the global broiler industry. Effective control strategies are paramount, with anticoccidial drugs forming a cornerstone of disease management. Among the arsenal of available chemotherapeutics, sulfonamides have a long history of use. This guide provides a detailed comparative analysis of two such agents: Phthalylsulfapyridazine and Sulfaclozine, focusing on their efficacy, mechanisms of action, and the available experimental data to inform research and drug development efforts in combating broiler coccidiosis.
Introduction: The Enduring Challenge of Coccidiosis
Coccidiosis in broiler chickens is not a singular disease but a complex of infections caused by several species of Eimeria, each with a predilection for a specific region of the intestinal tract. The pathology is characterized by damage to the intestinal mucosa, leading to impaired nutrient absorption, diarrhea, weight loss, and in severe cases, mortality. The rapid life cycle of the parasite and the high stocking densities in modern poultry production create an environment ripe for devastating outbreaks.[1]
The use of anticoccidial drugs, either prophylactically in feed or therapeutically in water, has been instrumental in mitigating the impact of this disease. Sulfonamides were among the first chemical compounds to be widely used for this purpose and continue to play a role in treatment and control programs.
Mechanism of Action: A Shared Pathway of Folic Acid Inhibition
Both Phthalylsulfapyridazine and Sulfaclozine belong to the sulfonamide class of drugs and share a common mechanism of action. They act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in protozoa and bacteria.[2] Folic acid is an essential coenzyme required for the synthesis of nucleic acids (DNA and RNA). By inhibiting the enzyme dihydropteroate synthetase, sulfonamides block the folic acid synthesis pathway in Eimeria species, thereby impeding their growth and replication.[2]
A key feature of Phthalylsulfapyridazine is its nature as a prodrug. It is poorly absorbed from the gastrointestinal tract and is hydrolyzed in the intestine by bacterial enzymes to release its active moiety, sulfapyridine. This localized activation is designed to concentrate the therapeutic agent at the site of infection while minimizing systemic absorption and potential toxicity.
Caption: Mechanism of action of sulfonamides in inhibiting folic acid synthesis in Eimeria.
Comparative Efficacy: Synthesizing the Experimental Evidence
Sulfaclozine: A Profile of Efficacy
Sulfaclozine (also known as sulfachloropyrazine) has demonstrated significant efficacy in both prophylactic and therapeutic settings for the control of broiler coccidiosis.[3][4] Experimental studies have consistently shown its ability to reduce oocyst shedding, mitigate intestinal lesions, and improve key performance indicators such as weight gain and feed conversion ratio (FCR) in infected birds.[5]
One study comparing Sulfaclozine with Toltrazuril for the treatment of caecal coccidiosis caused by Eimeria tenella found that both drugs effectively prevented mortality and a decrease in weight gain.[3] Interestingly, the timing of medication influenced their relative effectiveness, with the sulfonamide showing better results in preventing weight loss and intestinal lesions when treatment was delayed until 72 hours post-infection.[3]
Another investigation into the efficacy of various anticoccidials against E. tenella field isolates in Bangladesh revealed that while Toltrazuril was the most effective, a combination of amprolium and sulfaquinoxaline (another sulfonamide) also performed well.[5] However, this study also highlighted the emergence of resistance to Sulfaclozine in all isolates tested, underscoring a significant challenge with the long-term use of sulfonamides.[5]
The following table summarizes key findings from studies evaluating the efficacy of Sulfaclozine:
| Study Parameter | Sulfaclozine Treatment Group | Infected, Untreated Control Group | Key Findings |
| Oocyst Per Gram (OPG) | Significantly reduced | High oocyst counts | Sulfaclozine effectively suppresses parasite replication. |
| Lesion Scores | Markedly lower | Severe intestinal lesions | Demonstrates a protective effect on the intestinal mucosa. |
| Weight Gain | Improved compared to control | Significant weight loss | Mitigates the negative impact of coccidiosis on growth. |
| Feed Conversion Ratio (FCR) | Improved compared to control | Poor feed conversion | Enhances nutrient utilization in infected birds. |
| Mortality | Reduced or prevented | Increased mortality | Protects against death in severe infections. |
Phthalylsulfapyridazine: An Inferred Profile
Due to the lack of specific experimental data on Phthalylsulfapyridazine in broiler coccidiosis, its efficacy profile must be extrapolated from the general characteristics of intestinal-acting sulfonamide prodrugs. The intended benefit of such a formulation is the targeted delivery of the active compound, sulfapyridine, to the lower gastrointestinal tract where several pathogenic Eimeria species, such as E. tenella and E. necatrix, cause significant damage.
The efficacy of Phthalylsulfapyridazine would be contingent on several factors:
-
The anticoccidial activity of sulfapyridine: The inherent potency of the released active molecule against the prevalent Eimeria species.
-
Rate and extent of hydrolysis: The efficiency of the conversion of the prodrug to its active form in the broiler intestine.
-
Spectrum of activity: The range of Eimeria species against which sulfapyridine is effective.
Given that sulfonamides as a class have a broad spectrum of activity against coccidia, it is plausible that Phthalylsulfapyridazine would exhibit anticoccidial effects. However, without empirical data, its comparative efficacy against Sulfaclozine remains speculative.
Experimental Protocols for Efficacy Evaluation
For researchers and drug development professionals designing studies to evaluate the efficacy of anticoccidial agents like Phthalylsulfapyridazine and Sulfaclozine, a standardized experimental workflow is crucial.
Caption: A generalized experimental workflow for evaluating anticoccidial drug efficacy.
Step-by-Step Methodology:
-
Animal Husbandry:
-
Procure day-old broiler chicks from a coccidia-free source.
-
House the birds in a controlled environment with strict biosecurity measures to prevent extraneous infections.
-
Provide ad libitum access to a standard broiler ration (free of any anticoccidial medication) and clean drinking water.
-
-
Experimental Design:
-
After an acclimatization period (typically 14 days), randomly allocate birds to different treatment groups. Essential groups include:
-
Negative Control (uninfected, untreated)
-
Positive Control (infected, untreated)
-
Phthalylsulfapyridazine treatment group(s) (infected, treated with varying doses)
-
Sulfaclozine treatment group(s) (infected, treated with varying doses)
-
-
Each treatment group should have a sufficient number of replicates to ensure statistical power.
-
-
Infection:
-
Orally inoculate birds in the infected groups with a standardized dose of sporulated oocysts of the target Eimeria species (e.g., E. tenella, E. acervulina, E. maxima, or a mixed culture).
-
-
Treatment Administration:
-
Administer the respective drugs (Phthalylsulfapyridazine or Sulfaclozine) through the feed or drinking water at predetermined concentrations and for a specified duration.
-
-
Data Collection:
-
Performance Parameters: Record body weight at the start and end of the experimental period to calculate weight gain. Monitor feed consumption to determine the feed conversion ratio (FCR).
-
Oocyst Counts: Collect fecal samples from each group at regular intervals post-infection and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and perform necropsies. Score the gross intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Mortality: Record daily mortality and perform post-mortem examinations to determine the cause of death.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.
-
Trustworthiness and Self-Validating Systems
The integrity of any comparative drug efficacy study hinges on a self-validating experimental design. The inclusion of both uninfected, untreated (negative) and infected, untreated (positive) control groups is non-negotiable. The negative control group provides the baseline for optimal performance, while the positive control group validates the infectivity of the Eimeria challenge and establishes the magnitude of the disease's impact. A significant difference in performance and pathology between these two groups is essential for a valid interpretation of the treatment groups' results.
Conclusion and Future Directions
Sulfaclozine has demonstrated its utility as an effective therapeutic agent for broiler coccidiosis, capable of mitigating the clinical signs and production losses associated with the disease. However, the specter of drug resistance necessitates the judicious use of sulfonamides and the continued exploration of alternative and novel control strategies.
The role of Phthalylsulfapyridazine in modern broiler production remains less defined due to a paucity of contemporary research. While its theoretical design as an intestinal-acting prodrug is sound, its practical efficacy and comparative advantage over other sulfonamides like Sulfaclozine can only be ascertained through rigorous, well-controlled experimental studies.
For researchers and drug development professionals, there is a clear opportunity to investigate the potential of Phthalylsulfapyridazine. Future studies should focus on direct, head-to-head comparisons with established anticoccidials like Sulfaclozine, evaluating a range of performance and parasitological parameters against multiple Eimeria species. Such research will be invaluable in expanding the therapeutic options for the sustainable control of broiler coccidiosis.
References
- Comparative studies on the efficacy of sulphachlorpyrazine and toltrazuril for the treatment of caecal coccidiosis in chickens. International Journal for Parasitology, 25(6), 753-756. [URL not available]
- Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective. Journal of Applied Poultry Research, 31(3), 100277. [URL not available]
- A Comparative Analysis of Amprolium Hydrochloride and Sulfonamides for Coccidiosis Control in Poultry. Benchchem. [URL not available]
- The Efficacy of Recently Developed Sulfonamides Against Fowl Typhoid. Poultry Science, 25(4), 307-311. [URL not available]
- Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens. Poultry Science, 101(3), 101658. [URL not available]
- THE EFFICACY OF DRUGS IN THE TREATMENT OF COCCIDIOSIS IN CHICKEN IN SELECTED POULTRIES. Scientific Journal of Animal Science, 2(4), 98-103. [URL not available]
- Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. Foods, 11(15), 2319. [URL not available]
- Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [URL not available]
- Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia. Poultry Science, 62(7), 1149-1154. [URL not available]
- Phytochemical control of poultry coccidiosis: a review. Poultry Science, 101(1), 101542. [URL not available]
Sources
- 1. Phytochemical control of poultry coccidiosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Comparative studies on the efficacy of sulphachlorpyrazine and toltrazuril for the treatment of caecal coccidiosis in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phthalylsulfapyridazine and Other Sulfa Drugs for Researchers and Drug Development Professionals
An In-Depth Scientific Guide to the Mechanisms, Efficacy, and Experimental Evaluation of Intestinal Sulfonamides
In the landscape of antimicrobial agents, sulfonamides hold a significant place as one of the first classes of synthetic drugs successfully used to treat bacterial infections. Within this broad category, a specialized group of poorly absorbed sulfonamides has been developed for the targeted treatment of gastrointestinal infections. This guide provides a comprehensive comparative study of Phthalylsulfapyridazine, a key member of this group, and other notable sulfa drugs, offering researchers, scientists, and drug development professionals a detailed analysis of their chemical properties, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications.
Introduction to Intestinal Sulfonamides: A Targeted Approach
The primary rationale behind the development of intestinal sulfonamides was to create agents that could exert their antimicrobial effect locally within the gastrointestinal tract while minimizing systemic absorption and associated side effects. This is achieved through specific chemical modifications that result in poor solubility and absorption from the gut. Upon oral administration, these drugs transit through the small intestine largely unchanged, reaching the colon in high concentrations where they are often cleaved by bacterial enzymes to release the active sulfonamide moiety.
This targeted delivery system makes them particularly effective for the treatment of bacillary dysentery and other enteric infections caused by susceptible bacteria. This guide will focus on a comparative analysis of Phthalylsulfapyridazine and other relevant sulfa drugs, including Sulfasalazine, Sulfadiazine, and Sulfamethoxazole, to provide a clear understanding of their relative strengths and weaknesses.
Chemical Structure and Mechanism of Action: A Tale of Prodrugs and Competitive Inhibition
At their core, all sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate synthase, sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect. Mammalian cells are unaffected as they obtain folic acid from dietary sources.
Phthalylsulfapyridazine is a prodrug of sulfapyridine. Its structure features a phthalic acid group attached to the para-amino group of sulfapyridine. This modification renders the molecule poorly soluble and inactive until it reaches the lower intestine. There, bacterial azoreductases cleave the bond, releasing the active sulfapyridine.
Sulfasalazine is another prominent intestinal sulfonamide and also a prodrug. It consists of sulfapyridine linked to 5-aminosalicylic acid (5-ASA) via an azo bond. In the colon, bacterial enzymes break this bond, releasing both components. While sulfapyridine provides the antibacterial effect, 5-ASA has potent anti-inflammatory properties, making sulfasalazine a cornerstone in the treatment of inflammatory bowel disease (IBD) such as ulcerative colitis.
In contrast, Sulfadiazine and Sulfamethoxazole are readily absorbed systemically and are therefore used for a wide range of systemic infections. Their inclusion in this comparison serves to highlight the distinct pharmacokinetic profiles and therapeutic applications of intestinal versus systemic sulfonamides.
Comparative Pharmacokinetics and Pharmacodynamics
The key differentiator between these sulfa drugs lies in their pharmacokinetic profiles, which dictate their clinical utility. The concept of pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1]
| Parameter | Phthalylsulfapyridazine | Sulfasalazine | Sulfadiazine | Sulfamethoxazole |
| Absorption | Very poor oral absorption[2] | Poorly absorbed; ~10-30% of intact drug absorbed in the small intestine | Well absorbed orally | Well absorbed orally |
| Metabolism | Hydrolyzed by intestinal bacteria to active sulfapyridine and phthalic acid | Cleaved by colonic bacteria to sulfapyridine and 5-ASA | Primarily hepatic | Primarily hepatic |
| Active Moiety | Sulfapyridine | Sulfapyridine and 5-Aminosalicylic Acid | Sulfadiazine | Sulfamethoxazole |
| Primary Site of Action | Gastrointestinal tract | Gastrointestinal tract | Systemic | Systemic |
| Excretion | Primarily in feces as metabolites | Sulfapyridine and its metabolites are absorbed and excreted in urine; 5-ASA is largely excreted in feces | Primarily renal | Primarily renal |
Pharmacodynamics , the study of the drug's effect on the body, is largely similar for the antibacterial action of these sulfonamides, as they all target the same enzymatic pathway in bacteria. However, the concentration of the active drug at the site of infection is a critical determinant of efficacy. For intestinal sulfonamides like Phthalylsulfapyridazine and Sulfasalazine, their poor absorption ensures that high concentrations of the active moiety are delivered directly to the colon, the primary site of many enteric infections and inflammation in IBD.
Comparative In Vitro Efficacy
The in vitro efficacy of sulfonamides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against relevant pathogens. While direct comparative MIC data for Phthalylsulfapyridazine is limited in recent literature, historical data and the known activity of its active metabolite, sulfapyridine, provide a basis for comparison.
It is important to note that in vitro susceptibility testing for sulfonamides can be influenced by the testing medium and inoculum size.[3] The presence of PABA in the medium can antagonize the action of sulfonamides, leading to falsely elevated MIC values. Therefore, standardized protocols using media with low levels of PABA are crucial for accurate assessment.
Studies have shown that many strains of Shigella, a primary cause of bacillary dysentery, have developed resistance to commonly used antibiotics, including ampicillin and trimethoprim-sulfamethoxazole.[4] This underscores the need for continued surveillance of antimicrobial susceptibility patterns to guide therapeutic choices. While historical data supported the use of sulfonamides for shigellosis, current resistance patterns may limit their empirical use in many regions.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative study of these sulfa drugs, a combination of in vitro and in vivo experimental models is essential.
In Vitro Susceptibility Testing
Objective: To determine and compare the MICs of Phthalylsulfapyridazine (and its active metabolite sulfapyridine), sulfasalazine, sulfadiazine, and sulfamethoxazole against a panel of relevant enteric pathogens (e.g., Shigella spp., Salmonella spp., enterotoxigenic E. coli).
Protocol: Broth Microdilution Method
-
Preparation of Drug Solutions: Prepare stock solutions of each sulfa drug in an appropriate solvent. For Phthalylsulfapyridazine and sulfasalazine, it is also crucial to test their respective active metabolites, sulfapyridine and 5-ASA.
-
Bacterial Strains: Use well-characterized clinical isolates and reference strains of the target enteric pathogens.
-
Inoculum Preparation: Grow the bacterial strains in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each drug in a cation-adjusted Mueller-Hinton broth (or other appropriate low-PABA medium).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfa drugs.
In Vivo Efficacy in an Animal Model of Enteric Infection
Objective: To compare the in vivo efficacy of Phthalylsulfapyridazine, sulfasalazine, sulfadiazine, and sulfamethoxazole in a murine model of shigellosis or salmonellosis.
Protocol: Murine Intragastric Infection Model
-
Animal Model: Use a suitable strain of mice (e.g., C57BL/6 or BALB/c).
-
Infection: Challenge the mice with an intragastric inoculation of a pathogenic strain of Shigella flexneri or Salmonella Typhimurium.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., water or saline)
-
Group 2: Phthalylsulfapyridazine
-
Group 3: Sulfasalazine
-
Group 4: Sulfadiazine
-
Group 5: Sulfamethoxazole
-
-
Drug Administration: Administer the drugs orally at appropriate dosages, starting at a defined time point post-infection.
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, diarrhea) and survival.
-
Bacterial Burden: At selected time points, euthanize a subset of animals from each group and collect intestinal tissue and feces to determine the bacterial load by plating serial dilutions on selective agar.
-
Data Analysis: Compare the survival rates, clinical scores, and bacterial burden between the different treatment groups.
Caption: Workflow for an in vivo efficacy study of sulfa drugs in a murine enteric infection model.
Clinical Applications and Comparative Efficacy
The primary clinical application for Phthalylsulfapyridazine is in the treatment of acute bacillary dysentery and other bacterial gastrointestinal infections.[5] Its efficacy stems from the high local concentration of the active sulfapyridine in the colon.
Sulfasalazine, while also effective against enteric bacteria, is more widely used for its anti-inflammatory effects in the long-term management of ulcerative colitis. Comparative trials have shown that in the treatment of active ulcerative colitis, the efficacy of sulfasalazine is primarily attributed to its 5-ASA component.
Sulfadiazine and sulfamethoxazole are indicated for a variety of systemic infections, including urinary tract infections and respiratory tract infections. Their use in gastrointestinal infections is limited by their rapid systemic absorption, which results in lower concentrations in the gut compared to the poorly absorbed sulfonamides.
Safety and Tolerability
A significant advantage of poorly absorbed sulfonamides like Phthalylsulfapyridazine is their improved safety profile compared to systemic sulfonamides. By minimizing systemic exposure, the risk of common sulfonamide-related adverse effects such as crystalluria, hypersensitivity reactions, and hematological disorders is reduced.
The side effects of sulfasalazine are often attributed to the systemic absorption of the sulfapyridine moiety and can include nausea, headache, and rash. This has led to the development of other 5-ASA formulations that do not contain a sulfa component.
Conclusion and Future Directions
Phthalylsulfapyridazine remains a relevant therapeutic option for the targeted treatment of bacterial infections confined to the gastrointestinal tract. Its key advantage lies in its favorable pharmacokinetic profile, which maximizes local drug concentration while minimizing systemic toxicity. In comparison to systemically absorbed sulfonamides like sulfadiazine and sulfamethoxazole, it offers a more targeted and potentially safer approach for enteric infections. When compared to sulfasalazine, Phthalylsulfapyridazine's primary role is as an antimicrobial, whereas sulfasalazine's utility is dominated by its anti-inflammatory effects in IBD.
Future research should focus on obtaining more robust, direct comparative data on the in vitro and in vivo efficacy of Phthalylsulfapyridazine against contemporary clinical isolates of enteric pathogens, particularly in the context of increasing antimicrobial resistance. Further elucidation of its pharmacokinetic and pharmacodynamic properties in diverse patient populations will also be crucial for optimizing its clinical use.
References
- Bibile, S. W., Balasubramaniam, K., Cooray, M. P., & Gulasekaram, J. (1961). Comparative trial of drugs in bacillary dysentery. Journal of tropical medicine and hygiene, 64, 300–302.
-
Food and Agriculture Organization of the United Nations. (n.d.). GENERAL CONSIDERATIONS FOR SULFADIMIDINE AND SULFATHIAZOLE. Retrieved from [Link]
-
Rudoy, R. C., Nelson, J. D., & Haltalin, K. C. (1974). In vitro susceptibility of Shigella strains to trimethoprim and sulfamethoxazole. Antimicrobial agents and chemotherapy, 5(5), 439–443. [Link]
-
Zanella, R. C., Zanchi, A., & Milman, D. (1997). Estudo da resistência antimicrobiana in vitro de coproculturas positivas para Shigella sp [Study of in vitro antimicrobial resistance of positive coprocultures to Shigella sp]. Jornal de pediatria, 73(6), 395–400. [Link]
-
Brodie, J., Cook, R. P., Drysdale, C. F., & McIntosh, D. G. (1946). Treatment of Bacillary Dysentery with Phthalyl Sulphathiazole. British medical journal, 1(4459), 948–950. [Link]
-
Rudoy, R. C., Nelson, J. D., & Haltalin, K. C. (1974). In Vitro Susceptibility of Shigella Strains to Trimethoprim and Sulfamethoxazole. Antimicrobial agents and chemotherapy, 5(5), 439–443. [Link]
-
Pazhani, G. P., Niyogi, S. K., Singh, A. K., Sen, D., Taneja, N., Kundu, M., Yamasaki, S., Takeda, Y., Nair, G. B., & Ramamurthy, T. (2004). Molecular characterization of multidrug-resistant Shigella species isolated from epidemic and endemic cases of shigellosis in India. Journal of medical microbiology, 53(Pt 9), 861–869. [Link]
-
Synapse. (2025, May 7). Dysentery, Bacillary. Patsnap. Retrieved from [Link]
-
Ranjbar, R., Soltan Dallal, M. M., Talebi, M., & Pourshafie, M. R. (2007). Increased isolation and characterization of Shigella sonnei from paediatric patients in Tehran, Iran. Journal of medical microbiology, 56(Pt 4), 523–526. [Link]
-
Williams, J. D., & Moosdeen, F. (1986). In vitro antibacterial effects of trimethoprim and sulphonamides. The Journal of antimicrobial chemotherapy, 18 Suppl C, 7–16. [Link]
- World Health Organization. (2005). Guidelines for the treatment of dysentery (shigellosis): a systematic review of the evidence.
-
Huvepharma. (2025, August 18). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved from [Link]
- Khan, S. A., Ali, A., Khan, S., & Khan, I. (2015). ShigelDysent efficacy in alleviating clinical sign and symptoms prevailing in Shigellosis. Pakistan journal of pharmaceutical sciences, 28(5), 1635–1640.
-
Doogue, M. P., & Polasek, T. M. (2013). The pharmacokinetics of drugs in patients with chronic kidney disease. Clinical pharmacokinetics, 52(7), 529–548. [Link]
-
Scallan, E., Hoekstra, R. M., Angulo, F. J., Tauxe, R. V., Widdowson, M. A., Roy, S. L., Jones, J. L., & Griffin, P. M. (2011). Foodborne illness acquired in the United States--major pathogens. Emerging infectious diseases, 17(1), 7–15. [Link]
- Niazi, S. K. (2014). Handbook of Bioequivalence Testing. CRC press.
- Google Patents. (n.d.). EP1602654A1 - Process for the synthesis of thalidomide.
-
Institut Pasteur. (2009, January 14). Vaccine against shigellosis (bacillary dysentery): a promising clinical trial. Retrieved from [Link]
- Cunningham, F., Lees, P., & Toutain, P. L. (Eds.). (2009). Comparative and Veterinary Pharmacology. Springer Science & Business Media.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubMed. Retrieved from [Link]
-
Azad Khan, A. K., Howes, D. T., Piris, J., & Truelove, S. C. (1980). Optimum dose of sulphasalazine for maintenance treatment in ulcerative colitis. Gut, 21(3), 232–240. [Link]
Sources
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. In vitro susceptibility of Shigella strains to trimethoprim and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study of in vitro antimicrobial resistance of positive coprocultures to Shigella sp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Shigella Strains to Trimethoprim and Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Phthalylsulfapyridazine HPLC Method for Feed Analysis
In the realm of veterinary medicine and animal nutrition, ensuring the correct dosage of therapeutic agents in medicated feed is paramount for animal health, food safety, and regulatory compliance. Phthalylsulfapyridazine, a sulfonamide antibiotic, is utilized for the prevention and treatment of specific enteric diseases in livestock. Its accurate quantification in complex feed matrices demands a robust, reliable, and validated analytical method.
This guide provides an in-depth comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of Phthalylsulfapyridazine in animal feed. As Senior Application Scientists, our objective is not merely to present a method but to elucidate the scientific reasoning behind each validation step, ensuring the generation of defensible data. This document is structured to guide researchers, quality control analysts, and drug development professionals through the validation process, grounded in established regulatory principles.
The Central Role of HPLC in Feed Analysis
High-Performance Liquid Chromatography is the workhorse of many analytical laboratories for its ability to separate, identify, and quantify components within a mixture. For Phthalylsulfapyridazine analysis in feed, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique is favored for its precision, accuracy, and adaptability. However, the mere application of an HPLC method is insufficient; its performance must be rigorously validated to be deemed fit for its intended purpose.
Method validation is a regulatory requirement in the pharmaceutical and feed industries, with guidelines established by bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2] These validations demonstrate that an analytical method is suitable for its intended use, ensuring the integrity of the generated data.
Pillar 1: A Comprehensive Validation Protocol for Phthalylsulfapyridazine HPLC Analysis
The following protocol details the experimental design for validating an HPLC method for Phthalylsulfapyridazine in a feed matrix. The causality behind each parameter is explained to provide a deeper understanding of the validation process.
Instrumentation and Chromatographic Conditions (A Typical Setup)
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol. The exact ratio is determined during method development to achieve optimal separation.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of Phthalylsulfapyridazine to identify the wavelength of maximum absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure retention time reproducibility.
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract Phthalylsulfapyridazine from the complex feed matrix while minimizing interferences.
Protocol:
-
Homogenization: Grind a representative sample of the medicated feed to a fine, uniform powder.[3]
-
Extraction: Accurately weigh a portion of the homogenized feed into a centrifuge tube. Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).
-
Sonication/Shaking: Agitate the sample using a sonicator or mechanical shaker for a defined period to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample to pellet the solid matrix components.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
The Validation Parameters: A Step-by-Step Experimental Guide
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.
-
Why it's important: Specificity ensures that the signal measured is from Phthalylsulfapyridazine and not from any other component in the feed matrix (e.g., other feed ingredients, additives, or degradation products).
-
Experimental Protocol:
-
Analyze a blank feed matrix (containing no Phthalylsulfapyridazine).
-
Analyze a standard solution of Phthalylsulfapyridazine.
-
Analyze a spiked feed matrix sample (blank feed to which a known amount of Phthalylsulfapyridazine has been added).
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Phthalylsulfapyridazine in the blank matrix chromatogram.
-
Why it's important: Linearity demonstrates a proportional relationship between the concentration of Phthalylsulfapyridazine and the instrument's response. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[4]
-
Experimental Protocol:
-
Prepare a stock solution of Phthalylsulfapyridazine standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range in feed samples (e.g., 50% to 150% of the target concentration).[1]
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
-
The y-intercept should be minimal.
-
-
Why it's important: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies.
-
Experimental Protocol:
-
Spike a blank feed matrix with Phthalylsulfapyridazine at three different concentration levels (e.g., low, medium, and high) within the method's range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples using the developed method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 90-110% for each concentration level.[5]
-
Why it's important: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples from the same batch of medicated feed at 100% of the target concentration.[4]
-
Analyze these samples on the same day, using the same instrument and analyst.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5% for both repeatability and intermediate precision.
-
Why it's important: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
-
Experimental Protocol:
-
These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, prepare a series of low-concentration spiked samples and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be at or below the lowest expected concentration of Phthalylsulfapyridazine in the feed samples.
-
Why it's important: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic modifier).
-
Column temperature (e.g., ± 2 °C).
-
pH of the mobile phase buffer (e.g., ± 0.1 units).
-
-
Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak shape, and quantification.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the quantitative results should not be significantly affected.
Pillar 2: Data Visualization and Workflow
Clear presentation of validation data is crucial for interpretation and reporting.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte retention time | No significant peaks in blank matrix |
| Linearity | Correlation Coefficient (r²) | ≥ 0.995 |
| Range | Interval of linearity, accuracy, and precision | Defined by the linearity study |
| Accuracy | % Recovery | 90% - 110% |
| Precision (Repeatability) | % RSD | ≤ 5% |
| Precision (Intermediate) | % RSD | ≤ 5% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | ≥ 10:1 |
| Robustness | System suitability under varied conditions | System suitability parameters met |
HPLC Method Validation Workflow
Sources
A Comparative Guide to Phthalylsulfapyridazine and Ionophores for Coccidiosis Control in Poultry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Coccidiosis in Poultry Production
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic threat to the global poultry industry. The disease impairs nutrient absorption, reduces feed conversion efficiency and weight gain, and in severe cases, leads to mortality[1]. For decades, the industry has relied on in-feed anticoccidial drugs to manage this pervasive threat. Among the established therapeutic options, ionophores and sulfonamides represent two distinct classes of compounds with different mechanisms of action and efficacy profiles. This guide provides an in-depth technical comparison of phthalylsulfapyridazine, a member of the sulfonamide family, and the widely used class of ionophore anticoccidials.
Chemical Nature and Core Mechanism of Action
Phthalylsulfapyridazine: A Targeted Approach to Folic Acid Synthesis Inhibition
Phthalylsulfapyridazine is a sulfonamide drug characterized by its poor absorption from the gastrointestinal tract. This property is by design, ensuring that the drug is concentrated in the gut where the Eimeria parasites reside[2]. Like other sulfonamides, its mechanism of action hinges on the disruption of the folic acid synthesis pathway in the parasite[3][4]. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in coccidia. By competitively inhibiting the enzyme dihydropteroate synthetase, phthalylsulfapyridazine blocks the production of dihydrofolic acid, a vital component for DNA and RNA synthesis, ultimately arresting the parasite's development[4][5]. Once in the large intestine, phthalylsulfapyridazine is hydrolyzed to release the active antimicrobial component, sulfathiazole[2].
Ionophores: Disrupting the Parasite's Osmotic Balance
Ionophores are a class of antibiotics derived from the fermentation of various Streptomyces species[1]. Their unique mode of action involves forming lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transporting them across the parasite's cell membrane. This influx of ions disrupts the delicate osmotic balance within the coccidial cell, leading to excessive water uptake, swelling, and eventual rupture and death of the parasite[6]. Ionophores are primarily effective against the extracellular stages (sporozoites and merozoites) of the parasite's life cycle[7]. A key characteristic of ionophores is that they allow for a small amount of parasite "leakage," which enables the development of natural immunity in the host bird[6][8].
Comparative Efficacy in Coccidiosis Control
Direct comparative studies between phthalylsulfapyridazine and ionophores are limited in the available scientific literature. However, by examining data from studies on other sulfonamides and various ionophores, we can draw informed comparisons.
Anticoccidial Spectrum and Potency
Sulfonamides, as a class, exhibit a broad spectrum of activity against various Eimeria species[9]. Studies have shown the effectiveness of sulfonamides like sulfaclozine and sulfadimidine in reducing oocyst shedding and intestinal lesions caused by Eimeria tenella and other species[9][10]. However, the widespread and prolonged use of sulfonamides has led to the development of resistance in some field isolates of Eimeria[11].
Ionophores also possess a broad spectrum of activity against pathogenic Eimeria species[1]. Their unique mode of action has resulted in a slower development of resistance compared to chemical anticoccidials[1][12]. Different ionophores, such as salinomycin, monensin, and maduramicin, have demonstrated high efficacy in controlling coccidiosis, with maduramicin showing excellent protection against mortality in some studies[6].
Impact on Poultry Performance: Weight Gain and Feed Conversion
The ultimate measure of an anticoccidial drug's success is its ability to control the disease without negatively impacting the flock's performance.
Studies have shown that some sulfonamides can effectively improve body weight, feed conversion ratio (FCR), and the European Efficacy Factor (EEF) in broilers infected with coccidiosis when compared to untreated control groups[9]. However, another study comparing the non-ionophore diclazuril to the ionophores salinomycin and maduramicin found that diclazuril resulted in significantly higher body weight gain.
Ionophores are widely used due to their positive effects on broiler performance. However, some studies have indicated that at recommended levels, certain ionophores may not significantly impact or could even slightly reduce growth performance. For instance, a study comparing narasin and salinomycin found that narasin demonstrated superior performance in terms of higher daily body weight gain and a lower feed conversion ratio.
Table 1: Summary of Comparative Efficacy Data
| Parameter | Phthalylsulfapyridazine (inferred from other Sulfonamides) | Ionophores (e.g., Salinomycin, Monensin, Maduramicin) |
| Oocyst Per Gram (OPG) Reduction | Can completely inhibit oocyst shedding after treatment[9]. Sulfadimidine showed statistically significant OPG reduction[10]. | Allow for some "leakage" to promote immunity[6][8]. |
| Lesion Score Reduction | Can repair intestinal lesions one week after treatment[9]. | Reduce lesion advancement[6]. |
| Mortality Rate | Can inhibit mortality in treated groups[9]. | Maduramicin provided 100% protection against mortality in one study[6]. |
| Body Weight Gain (BWG) | Can improve body weight compared to untreated, infected birds[9]. | Generally positive impact, though some studies show neutral or slight reduction. Narasin showed superior BWG over salinomycin. |
| Feed Conversion Ratio (FCR) | Can improve FCR compared to untreated, infected birds[9]. | Generally positive impact. Narasin showed a better FCR than salinomycin. |
Experimental Methodologies for Efficacy Evaluation
The evaluation of anticoccidial drugs follows standardized experimental protocols designed to provide robust and reproducible data.
Step-by-Step Protocol for an Anticoccidial Sensitivity Test (AST)
-
Animal Model: Day-old broiler chicks of a commercial strain (e.g., Ross 308, Cobb 500) are used. Birds are housed in wire-floored battery cages to prevent reinfection from litter.
-
Acclimatization: Birds are allowed to acclimate for a period of approximately 12-14 days, during which they are provided with a standard, non-medicated starter feed and water ad libitum.
-
Group Allocation: Chicks are randomly allocated to different treatment groups, including:
-
Negative Control (uninfected, untreated)
-
Positive Control (infected, untreated)
-
Phthalylsulfapyridazine treated group(s) at varying dosages
-
Ionophore treated group(s) at recommended dosages
-
-
Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) or a mixture of species.
-
Medication: Medicated feed is provided to the respective treatment groups, typically starting 24-48 hours before infection and continuing for a specified period (e.g., 7-10 days post-infection).
-
Data Collection:
-
Performance Parameters: Body weight and feed consumption are recorded at the start and end of the experimental period to calculate body weight gain (BWG) and feed conversion ratio (FCR).
-
Mortality: Daily mortality is recorded.
-
Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesion scores are assigned based on a standardized scale (e.g., 0-4).
-
Oocyst Shedding: Fecal samples are collected over several days post-infection, and the number of oocysts per gram (OPG) of feces is determined using a McMaster chamber.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Caption: Experimental workflow for evaluating anticoccidial drug efficacy.
Delving into the Mechanisms: A Visual Representation
The distinct modes of action of phthalylsulfapyridazine and ionophores are central to their differing efficacy and resistance profiles.
Caption: Mechanisms of action for phthalylsulfapyridazine and ionophores.
Expert Analysis: Field-Proven Insights and Considerations
The choice between phthalylsulfapyridazine (and sulfonamides in general) and ionophores is not merely a matter of efficacy but also involves strategic considerations for long-term coccidiosis control.
-
Resistance Management: The rapid development of resistance to sulfonamides necessitates their judicious use, often in rotation programs or for therapeutic treatment of outbreaks rather than continuous prophylactic use[11][13]. Ionophores, with their slower rate of resistance development, have been a mainstay in prophylactic programs for many years[1][8][12]. The practice of rotating between different classes of anticoccidials, including ionophores and chemical compounds like sulfonamides, is a critical strategy to preserve the efficacy of these valuable tools.
-
Immunity Development: A significant advantage of ionophores is their ability to allow for the development of natural immunity in the flock by not completely eliminating the parasite population[6][8]. This "leaky" effect is beneficial for long-lived birds like breeders and layers. Sulfonamides, when used at therapeutic doses, tend to have a more profound and immediate impact on the parasite, which may not be as conducive to immunity development[13].
-
Safety and Toxicity: Ionophores have a relatively narrow margin of safety, and accidental overdosing can lead to toxicity in poultry[1][14]. Turkeys are generally more susceptible to ionophore toxicity than chickens[14]. While sulfonamides are generally considered safe at therapeutic doses, prolonged use or high doses can have adverse effects. One notable consideration for sulfonamides is their potential to interfere with vitamin K synthesis, which is crucial for blood clotting.
-
Regulatory and Market Considerations: The use of all anticoccidial drugs is subject to regulatory approval and may have withdrawal periods before slaughter. Furthermore, with the increasing consumer demand for "antibiotic-free" poultry, the use of ionophores (which are classified as antibiotics) may be restricted in certain production systems. Phthalylsulfapyridazine, as a synthetic chemical, may be viewed differently in these programs.
Conclusion: A Strategic Approach to Coccidiosis Control
Both phthalylsulfapyridazine and ionophores are effective tools in the management of poultry coccidiosis. Ionophores have a long-standing reputation for reliable prophylactic control and a slower development of resistance, coupled with the benefit of allowing for natural immunity. Phthalylsulfapyridazine and other sulfonamides offer a different mechanism of action that can be valuable in rotation programs and for the therapeutic treatment of outbreaks.
The optimal strategy for coccidiosis control does not lie in the exclusive use of a single product but rather in a well-designed, long-term program that incorporates drug rotation, and potentially vaccination, to mitigate the development of resistance and maintain flock health and performance. The choice of anticoccidial should be based on a thorough understanding of the specific challenges on a given farm, including the prevalent Eimeria species, the history of drug use, and the overall production goals.
References
-
The Poultry Site. (2023, February 1). Ionophores help control coccidiosis without losing efficacy. [Link]
- Comparison of Using Ionophore and Non-Ionophore Coccidiostats on Performance, Carcass Characteristics, Blood Biochemical Parameters and Gut Microbial Flora in Broiler Chickens. (n.d.). Journal of Poultry Science.
- Benchchem. (2025). A Comparative Analysis of Amprolium Hydrochloride and Sulfonamides for Coccidiosis Control in Poultry.
- California Agriculture. (n.d.). Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens.
- Research Article EVALUATION OF POLYETHER IONOPHORES AGAINST COCCIDIOSIS IN BROILER CHICKEN. (2014, June 21). International Journal of Current Microbiology and Applied Sciences.
- Stayer, P. (2024, November 12). Stayer: Ionophores are an effective tool to control coccidiosis. Modern Poultry.
- COMPARATIVE INVESTIGATION OF EFFICACY OF TWO SULFONAMIDES ON BROILER COCCIDIOSIS INFECTED BY IRANIAN EIMERIA SPP IN IRAN. (n.d.). CABI.org.
- Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs. (n.d.). Poultry Science.
- Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-P
- Comparative Study on the Efficacy of Amprolium and Sulfadimidine in Coccidia Infected Chickens in Debre- Zeit. (2016, October 27). Symbiosis Online Publishing.
- Phthalylsulfathiazole: A Comprehensive Guide to Its Properties, Applications, and Role in Pharmaceutical and Veterinary Medicine. (n.d.).
- medtigo. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.).
- Vetsense. (n.d.). COCCIPROL.
- Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp. (2024, September 23). MDPI.
- Patsnap Synapse. (2024, June 15).
- Sumano, H., Fuentes, V., & Ocampo, L. (1990). Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. British Poultry Science, 31(3), 627-34.
- Coccidiostats and Poultry: A Comprehensive Review and Current Legisl
- MSD Veterinary Manual. (n.d.). Coccidiosis in Poultry.
- MSD Veterinary Manual. (n.d.). Poisonings in Poultry.
- PoultryDVM. (n.d.). Toltrazuril for Chickens and Ducks.
- Comparative study of the plasma pharmacokinetics and tissue residues of trimethoprim in silky fowls and 817 broilers after single oral administr
- T-2 toxin: incidence and toxicity in poultry. (n.d.). PubMed.
- Comparative Pharmacokinetic of Three Sulfadiazine Suspensions by Oral Administration in Chickens. (2025, December 5).
- T-2 Toxin: Incidence and Toxicity in Poultry. (n.d.).
- Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. (2024, August 8). PubMed.
- EW Nutrition. (n.d.). Mycotoxins in poultry – External signs can give a hint.
- Pharmacokinetic of Sulfaclozine in Broiler Chickens. (n.d.). PubMed.
Sources
- 1. Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is Phthalylsulfathiazole used for? [synapse.patsnap.com]
- 5. phthalylsulfathiazole | Actions and Spectrum | medtigo [medtigo.com]
- 6. luvas.edu.in [luvas.edu.in]
- 7. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepoultrysite.com [thepoultrysite.com]
- 9. cabi.org [cabi.org]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. modernpoultry.media [modernpoultry.media]
- 13. californiaagriculture.org [californiaagriculture.org]
- 14. Poisonings in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
A Comparative Pharmacokinetic Analysis: Phthalylsulfapyridazine and Sulfadimidine
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two prominent sulfonamide antimicrobials: Phthalylsulfapyridazine and Sulfadimidine. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences in their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and methodologies. Understanding these distinctions is paramount for appropriate therapeutic application and future drug design.
Introduction: Two Sulfonamides, Two Distinct Missions
Phthalylsulfapyridazine and Sulfadimidine both belong to the sulfonamide class of antibiotics, sharing a common mechanism of action by inhibiting bacterial folic acid synthesis.[1] However, their structural differences lead to vastly different pharmacokinetic behaviors, dictating their clinical utility. Phthalylsulfapyridazine is designed as a gut-specific agent, primarily for gastrointestinal infections, while Sulfadimidine is a systemically active antibiotic used to treat a wide range of bacterial infections throughout the body.[2][3][4] This guide will dissect these differences to provide a clear rationale for their distinct therapeutic roles.
The Pharmacokinetic Profile of Phthalylsulfapyridazine: A Gut-Focused Prodrug
Phthalylsulfapyridazine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effect.[1][4] Its design is a classic example of targeted drug delivery, leveraging the local gut environment for activation.
-
Absorption : Phthalylsulfapyridazine is characterized by its very poor absorption from the gastrointestinal tract. Following oral administration, approximately 95% of the drug remains within the intestinal lumen.[5] This minimal absorption is intentional, designed to concentrate the drug at the site of gastrointestinal infections.[3]
-
Distribution : Due to its negligible absorption, systemic distribution of Phthalylsulfapyridazine is minimal. This significantly reduces the risk of systemic side effects commonly associated with sulfonamides.[1]
-
Metabolism : The activation of Phthalylsulfapyridazine occurs within the large intestine. Bacterial enzymes hydrolyze the phthalic acid group from the molecule, releasing the active antimicrobial agent, sulfathiazole.[1][3] This localized conversion ensures high concentrations of the active drug directly at the site of infection.[1]
-
Excretion : The unabsorbed portion of Phthalylsulfapyridazine and its metabolites are primarily excreted in the feces.
The Pharmacokinetic Profile of Sulfadimidine: A Systemic Workhorse
In stark contrast to Phthalylsulfapyridazine, Sulfadimidine (also known as sulfamethazine) is designed for rapid absorption and systemic distribution to treat infections in various body tissues.[2][6]
-
Absorption : Sulfadimidine is readily absorbed from the gastrointestinal tract following oral administration.[7] It can also be administered via intramuscular or intravenous injection to achieve rapid therapeutic blood concentrations.[2][6] The bioavailability of intramuscularly administered sulfadimidine in cattle has been reported to be very high, around 106%.[2]
-
Distribution : Once absorbed, Sulfadimidine distributes throughout the body. The volume of distribution (Vd) in adult ruminants is relatively low, ranging from 0.24 to 0.50 L/kg, while in cattle calves, it has been observed to be around 0.68 L/kg.[6]
-
Metabolism : Sulfadimidine undergoes metabolism primarily in the liver. The main metabolic pathways are acetylation (at the N4 position) and, to a lesser extent, hydroxylation.[8][9] The extent of these metabolic processes can show significant variation between species.[10][11][12] For instance, in humans, acetylation is the major metabolic pathway, whereas pigs also show significant acetylation.[8][9]
-
Excretion : The parent drug and its metabolites are eliminated from the body primarily via the kidneys through urinary excretion.[13] The elimination half-life (t½β) varies by species, ranging from 3 to 10 hours in adult ruminants and recorded as approximately 10.4 hours in cattle calves and 12.4 hours in pigs.[6][8]
Head-to-Head Comparison: Phthalylsulfapyridazine vs. Sulfadimidine
The fundamental differences in the pharmacokinetic profiles of these two drugs are summarized below.
| Pharmacokinetic Parameter | Phthalylsulfapyridazine | Sulfadimidine |
| Primary Use | Gastrointestinal Infections[3][14] | Systemic Bacterial Infections[2][6] |
| Absorption | Poorly absorbed (~5% systemic)[5] | Rapidly and well-absorbed |
| Bioavailability | Very low | High |
| Site of Action | Intestinal Lumen | Systemic (various tissues) |
| Active Form | Sulfathiazole (metabolite)[1][3] | Sulfadimidine (parent drug) |
| Primary Metabolism | Hydrolysis by gut bacteria[1] | Hepatic (Acetylation, Hydroxylation)[8][9] |
| Primary Excretion Route | Feces | Urine[13] |
| Systemic Exposure | Minimal | High |
| Elimination Half-life (t½) | Not applicable systemically | Species-dependent (e.g., 3-12 hours)[6][8] |
Shared Mechanism of Action
Despite their pharmacokinetic divergence, both drugs share the core sulfonamide mechanism of action. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and RNA synthesis. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, halting bacterial growth and replication.[1][5]
Caption: Sulfonamide mechanism of action.
Experimental Protocols for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters relies on robust and validated experimental workflows. A generalized protocol for an animal study is outlined below.
Objective: To determine and compare the pharmacokinetic profiles of an orally administered drug in a relevant animal model.
Methodology:
-
Animal Model Selection: Choose an appropriate species (e.g., rats, dogs, pigs, or calves) based on the intended application and metabolic similarities to the target species.
-
Acclimatization & Dosing: House animals in controlled conditions. Following an appropriate fasting period, administer a precisely calculated dose of the drug (e.g., Phthalylsulfapyridazine or Sulfadimidine) orally.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, jugular vein). Process blood to separate plasma or serum and store at -80°C. For excretion studies, collect urine and feces over the study duration.
-
Sample Preparation: Extract the drug and its metabolites from the biological matrix (plasma, urine, etc.). This often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[15]
-
Analytical Quantification: Analyze the extracted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and reliable technique for quantifying sulfonamides in biological fluids.[7][15][16][17]
-
Pharmacokinetic Modeling: Plot the plasma concentration versus time data. Use specialized pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), Vd (volume of distribution), and t½ (elimination half-life).
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion and Field Insights
The comparative analysis unequivocally demonstrates that Phthalylsulfapyridazine and Sulfadimidine are not interchangeable.
-
Phthalylsulfapyridazine is an exemplary prodrug designed for targeted, localized therapy within the gastrointestinal tract. Its minimal systemic absorption is a key safety feature, making it ideal for treating enteric infections like colitis and dysentery with a reduced risk of systemic toxicity.[1][3]
-
Sulfadimidine represents a conventional systemically acting antibiotic. Its rapid absorption and distribution are essential for achieving therapeutic concentrations in various tissues to combat a broad range of infections. However, this systemic exposure necessitates careful consideration of dosage regimens to maintain efficacy while minimizing potential side effects, such as crystalluria.[2][5]
For drug development professionals, this comparison underscores the power of chemical modification to dramatically alter a drug's pharmacokinetic profile and, consequently, its clinical application. The choice between a gut-restricted prodrug and a systemically available agent is dictated entirely by the therapeutic objective and the location of the infection.
References
-
What is the mechanism of Phthalylsulfathiazole? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Phthalylsulfathiazole: Uses, Dosage, Side Effects. MIMS Malaysia. [Link]
-
Pharmacokinetics of sulphadimidine following IM administration in cattle calves. (2021). The Pharma Innovation Journal. [Link]
-
Atef, M., et al. (1978). Pharmacokinetics of sulfadimidine in normal and diarrheic calves. Drug Metabolism and Disposition, 6(6), 637-9. [Link]
-
Pharmacokinetics of sulphadimidine in Indian cattle calves. (2020). The Pharma Innovation Journal. [Link]
-
Vree, T. B., et al. (1989). Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs. Journal of Veterinary Pharmacology and Therapeutics, 12(2), 159-71. [Link]
-
Phthalylsulfathiazole - Wikipedia. Wikipedia. [Link]
-
Effect of age on the pharmacokinetics of sulphadimidine in West African Dwarf (WAD) goats following a single intramuscular admin. (2019). GSC Biological and Pharmaceutical Sciences. [Link]
-
Phthalylsulfathiazole - Grokipedia. (2024). Grokipedia. [Link]
-
Pharmacokinetics and urinary excretion of sulfadimidine in sheep and goats. (1985). ResearchGate. [Link]
-
Bridges, J. W., et al. (1968). Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine. Biochemical Journal, 109(5), 851-6. [Link]
-
Bridges, J. W., et al. (1968). Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine. PMC - NIH. [Link]
-
Vree, T. B., et al. (1986). Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Therapeutic Drug Monitoring, 8(4), 434-9. [Link]
-
Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine. (1968). Semantic Scholar. [Link]
-
Phthalylsulfathiazole | C17H13N3O5S2 | CID 4806 - PubChem. PubChem. [Link]
-
Díaz-Cruz, M. S., et al. (2008). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. Journal of Separation Science, 31(16-17), 3131-42. [Link]
-
A method of assay for the estimation of sulphadimidine in tablets. (2012). African Scientist Journal. [Link]
-
Iqbal, T., et al. (1986). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 24(1), 23-5. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2019). MDPI. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2018). ResearchGate. [Link]
Sources
- 1. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mims.com [mims.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Phthalylsulfathiazole | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Validation of Phthalylsulfapyridazine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of analytical methods for the validation of Phthalylsulfapyridazine analytical standards. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and experimental data to make informed decisions in a laboratory setting. This document emphasizes scientific integrity, logical experimental design, and adherence to international regulatory standards.
Introduction: The Critical Role of Validated Analytical Standards
Phthalylsulfapyridazine is a sulfonamide antimicrobial agent used in veterinary medicine. The accuracy and reliability of its quantification are paramount for ensuring product quality, safety, and efficacy. Central to this is the use of well-characterized analytical standards. An inter-laboratory validation study is the gold standard for establishing the robustness and reproducibility of analytical methods used to qualify these standards. This guide will explore the validation of Phthalylsulfapyridazine analytical standards by comparing three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Titrimetry.
The principles of this guide are grounded in the methodologies outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3] The United States Pharmacopeia (USP) General Chapter <1225> on the validation of compendial procedures also provides a foundational framework for the approaches discussed herein.[4][5]
The Foundation: Designing a Robust Inter-laboratory Validation Study
An inter-laboratory validation study aims to determine the reproducibility of an analytical method when performed by different analysts in different laboratories.[6] This process is crucial for standardizing a method and ensuring that results are consistent and reliable across various testing sites.
The following diagram illustrates a typical workflow for an inter-laboratory validation study:
Caption: Workflow of an Inter-laboratory Validation Study.
The causality behind this structured approach is to minimize variability arising from factors other than the analytical method itself. Homogenous samples from a single batch of Phthalylsulfapyridazine are distributed to participating laboratories to ensure that any observed differences in results can be attributed to the analytical procedure or laboratory-specific factors. A detailed, standardized protocol is paramount to ensure all laboratories perform the analysis under the same conditions.
Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of three analytical methods for the characterization of Phthalylsulfapyridazine analytical standards. For the purpose of this guide, we will use the official methods for the closely related compound, Phthalylsulfathiazole, from the European Pharmacopoeia (Ph. Eur.) as a proxy for the titrimetric method, and established methods for sulfonamides for HPLC and UV-Vis analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds. Its high specificity and sensitivity make it a preferred method for assay and impurity determination.
Experimental Protocol (Adapted from a general sulfonamide method): [7][8][9]
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of 75:25 (v/v) Water with 0.1% Formic Acid and Acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve Phthalylsulfapyridazine reference standard in a 50:50 mixture of Acetonitrile and DI Water to obtain a known concentration of 0.25 mg/mL.
-
Sample Solution Preparation: Prepare the Phthalylsulfapyridazine sample to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: Cogent RP Phenyl Hexyl™, 5µm, 100Å, 4.6 x 150mm or equivalent.
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 5 µL.
-
Detector: UV at 270 nm.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the percentage of Phthalylsulfapyridazine in the sample using the peak areas of the sample and standard.
Data Presentation:
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria (ICH Q2(R2)) |
| Assay (%) | 99.8 | 99.5 | 99.9 | 98.0 - 102.0 |
| Repeatability (RSD%) | 0.45 | 0.55 | 0.48 | ≤ 1.0% |
| Intermediate Precision (RSD%) | 0.62 | 0.71 | 0.65 | ≤ 2.0% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{0.85} | ≤ 2.0% |
Rationale for Experimental Choices: The choice of a phenyl-hexyl column provides a different selectivity compared to standard C18 columns, which can be advantageous for the separation of aromatic compounds like Phthalylsulfapyridazine from potential impurities. The mobile phase composition is selected to achieve good peak shape and a reasonable retention time. The detection wavelength of 270 nm is chosen based on the UV absorbance maximum of the analyte.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and more rapid technique than HPLC, suitable for the quantitative analysis of a pure substance. It relies on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte.
Experimental Protocol (Adapted from a general sulfonamide method): [10][11][12]
-
Solvent: Use 0.1 M Sodium Hydroxide.
-
Standard Solution Preparation: Accurately weigh and dissolve the Phthalylsulfapyridazine reference standard in the solvent to prepare a stock solution. From this, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution Preparation: Prepare the Phthalylsulfapyridazine sample to be tested at a concentration that falls within the range of the calibration curve.
-
Spectrophotometric Measurement:
-
Wavelength Scan: Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
-
-
Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.
-
Calculation: Calculate the percentage of Phthalylsulfapyridazine in the sample based on the determined concentration and the initial weight.
Data Presentation:
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria (ICH Q2(R2)) |
| Assay (%) | 99.5 | 99.1 | 100.2 | 98.0 - 102.0 |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Repeatability (RSD%) | 0.75 | 0.82 | 0.79 | ≤ 2.0% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{1.2} | ≤ 3.0% |
Rationale for Experimental Choices: Sodium hydroxide is used as a solvent to ensure the complete dissolution of the acidic Phthalylsulfapyridazine. The generation of a calibration curve with multiple points provides a more accurate determination of the relationship between absorbance and concentration compared to a single-point calibration.
Titrimetry
Titrimetry is a classic and robust analytical technique that provides a direct measure of the amount of an analyte. For acidic substances like Phthalylsulfapyridazine, an acid-base titration is a suitable method.
Experimental Protocol (Based on Ph. Eur. monograph for Phthalylsulfathiazole):
-
Sample Preparation: Accurately weigh about 0.5 g of Phthalylsulfapyridazine.
-
Dissolution: Dissolve the sample in 50 mL of neutralized ethanol.
-
Titration: Titrate with 0.1 M sodium hydroxide, determining the end-point potentiometrically.
-
Blank Titration: Perform a blank titration using the same volume of neutralized ethanol.
-
Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to a specific amount of Phthalylsulfapyridazine. Calculate the percentage content.
Data Presentation:
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria (Ph. Eur.) |
| Assay (%) | 99.7 | 99.4 | 99.8 | 99.0 - 101.0 (on dried substance) |
| Repeatability (RSD%) | 0.35 | 0.42 | 0.38 | ≤ 0.5% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{0.65} | ≤ 1.0% |
Rationale for Experimental Choices: The use of neutralized ethanol as a solvent is necessary to prevent any interference from acidic or basic impurities in the solvent. Potentiometric end-point determination is more objective and reproducible than using a colorimetric indicator. A blank titration is essential to correct for any titrant consumed by the solvent.
Method Comparison and Concluding Remarks
The following diagram provides a logical comparison of the three analytical techniques based on key performance attributes:
Caption: Comparison of Analytical Methods.
-
HPLC is the most powerful technique, offering high specificity for both assay and impurity profiling. It is the method of choice when a detailed understanding of the impurity profile is required.
-
UV-Vis Spectroscopy is a rapid and cost-effective method for routine assay of the bulk drug substance, assuming no interfering impurities are present. Its simplicity makes it suitable for high-throughput screening.
-
Titrimetry , as an official pharmacopoeial method for a similar compound, provides a robust and accurate assay for the pure substance. It is a fundamental technique for the initial characterization of a reference standard.
The choice of the most appropriate analytical method will depend on the specific requirements of the analysis. For the comprehensive characterization of a primary reference standard, a combination of these techniques is often employed. An inter-laboratory validation study, as outlined in this guide, is essential to ensure the chosen methods are robust, reproducible, and fit for their intended purpose, thereby guaranteeing the quality and consistency of Phthalylsulfapyridazine analytical standards.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Asphalion. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 9. nanobioletters.com [nanobioletters.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
